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  • Product: Formamidine
  • CAS: 463-52-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis, Mechanism, and Kinetics of Formamidines

For Researchers, Scientists, and Drug Development Professionals Abstract Formamidines are a critical structural motif in medicinal chemistry and drug development, valued for their diverse biological activities and utilit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidines are a critical structural motif in medicinal chemistry and drug development, valued for their diverse biological activities and utility as synthetic intermediates. This technical guide provides a comprehensive overview of the core principles governing formamidine synthesis. We delve into the primary synthetic methodologies, elucidating their reaction mechanisms and presenting detailed experimental protocols. Furthermore, this guide compiles available quantitative data, including reaction yields and theoretically derived kinetic parameters, to offer a comparative analysis of the discussed methods. Visualizations of reaction pathways and experimental workflows are provided to enhance understanding of the complex relationships and processes involved in formamidine synthesis.

Introduction

The formamidine moiety, characterized by the N=CH-N functional group, is a cornerstone in the design of pharmacologically active molecules and a versatile building block in organic synthesis. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the importance of robust and efficient synthetic routes. This guide aims to provide researchers and drug development professionals with a detailed understanding of the primary methods for formamidine synthesis, with a focus on their underlying mechanisms, kinetics, and practical experimental execution.

Synthesis from Orthoesters and Amines

The reaction of triethyl orthoformate with primary amines or ammonia is a widely employed and versatile method for the synthesis of N,N'-disubstituted or unsubstituted formamidines, respectively.[1][2] This method is often favored for its operational simplicity and the commercial availability of the starting materials.

Mechanistic Pathway

The reaction mechanism, particularly in the presence of an acid catalyst such as FeCl₃, is believed to proceed through the following steps:[3]

  • Activation of the Orthoester: The Lewis acid catalyst (e.g., FeCl₃) coordinates to one of the oxygen atoms of the triethyl orthoformate, making the central carbon atom more electrophilic.

  • Nucleophilic Attack: A molecule of the primary amine acts as a nucleophile, attacking the activated orthoformate. This results in the displacement of an ethoxide group and the formation of an intermediate.

  • Elimination of Ethanol: A second molecule of ethanol is eliminated to form a more stable imidate intermediate.

  • Second Nucleophilic Attack: A second molecule of the primary amine attacks the imidate intermediate.

  • Elimination and Deprotonation: Subsequent elimination of a final molecule of ethanol and deprotonation yields the final N,N'-diarylformamidine product.

G Figure 1: Proposed Mechanism for FeCl3-Catalyzed Formamidine Synthesis from Triethyl Orthoformate and an Amine cluster_0 Activation cluster_1 First Nucleophilic Attack cluster_2 Elimination & Imidate Formation cluster_3 Second Nucleophilic Attack cluster_4 Final Product Formation A Triethyl Orthoformate + FeCl3 B Activated Orthoformate-FeCl3 Complex A->B Coordination D Tetrahedral Intermediate B->D C Primary Amine (R-NH2) C->D E Imidate Intermediate D->E - EtOH G Second Tetrahedral Intermediate E->G F Second Primary Amine (R-NH2) F->G H N,N'-Disubstituted Formamidine G->H - EtOH, -H+

Figure 1: Proposed Mechanism for FeCl3-Catalyzed Formamidine Synthesis from Triethyl Orthoformate and an Amine
Experimental Protocols

Protocol 2.2.1: Synthesis of Formamidine Acetate [4]

This procedure details the synthesis of formamidine acetate from triethyl orthoformate and ammonia.

  • Apparatus: A 500-mL three-necked flask is equipped with a reflux condenser, a gas-inlet tube reaching the bottom of the flask, a thermometer, and a magnetic stirrer.

  • Reagents: 90.0 g of triethyl orthoformate and 49.2 g of glacial acetic acid are placed in the flask.

  • Reaction Initiation: The flask is immersed in an oil bath maintained at 125–130°C. When the internal temperature of the mixture reaches 115°C, a moderate stream of ammonia is introduced.

  • Reaction Progression: A decrease in temperature and vigorous refluxing will be observed. Formamidine acetate begins to crystallize after 20–30 minutes.

  • Completion and Work-up: The ammonia flow is continued until the temperature stabilizes (typically 72–73°C). The mixture is then cooled to room temperature, and the precipitate is collected by filtration and washed with absolute ethanol.

  • Yield: This method typically yields 84-88% of colorless formamidine acetate.[4]

Protocol 2.2.2: FeCl₃ Catalyzed Synthesis of N,N'-Diarylformamidines [3]

This protocol describes a catalytic method for synthesizing N,N'-diarylformamidines.

  • Reaction Setup: In a suitable flask, dissolve the primary aryl amine (2 mmol) and triethyl orthoformate (1 mmol) in toluene (10 mL).

  • Catalyst Addition: Add a catalytic amount of FeCl₃ (10 mol%).

  • Reaction: Stir the solution at room temperature for 3 hours.

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting solid mass is purified by column chromatography on silica gel to afford the pure N,N'-diarylformamidine.

Quantitative Data
ProductReactantsCatalystSolventTime (h)Yield (%)Reference
Formamidine AcetateTriethyl Orthoformate, Ammonia, Acetic AcidNoneNone1-1.284-88[4]
N,N'-DiphenylformamidineAniline, Triethyl OrthoformateFeCl₃ (10 mol%)Toluene395[3]
N,N'-Bis(4-chlorophenyl)formamidine4-Chloroaniline, Triethyl OrthoformateFeCl₃ (10 mol%)Toluene392[3]
N,N'-Bis(4-methylphenyl)formamidine4-Methylaniline, Triethyl OrthoformateFeCl₃ (10 mol%)Toluene394[3]

The Pinner Synthesis of Formamidines

The Pinner reaction is a classic method for the synthesis of amidines from nitriles and alcohols in the presence of a strong acid, typically anhydrous HCl.[5][6] The reaction proceeds via an imino ester salt intermediate, known as a Pinner salt, which is then treated with an amine to yield the formamidine.[7][8][9]

Mechanistic Pathway

The Pinner synthesis of formamidines can be dissected into two main stages:

  • Formation of the Pinner Salt: The nitrile is activated by protonation with a strong acid (e.g., HCl). The alcohol then acts as a nucleophile, attacking the nitrile carbon to form a protonated imino ester. This intermediate is the Pinner salt.[8]

  • Ammonolysis/Aminolysis of the Pinner Salt: The Pinner salt is then reacted with ammonia or a primary/secondary amine. The amine displaces the alkoxy group from the Pinner salt to form the corresponding formamidine.

G Figure 2: General Mechanism of the Pinner Synthesis of Formamidines cluster_0 Pinner Salt Formation cluster_1 Amidine Formation A Nitrile (R-CN) + HCl B Protonated Nitrile A->B Protonation D Pinner Salt (Imino Ester Hydrochloride) B->D C Alcohol (R'-OH) C->D Nucleophilic Attack F Tetrahedral Intermediate D->F E Amine (R''-NH2) E->F Nucleophilic Attack G Formamidine F->G - R'-OH, -HCl

Figure 2: General Mechanism of the Pinner Synthesis of Formamidines
Experimental Protocols

Protocol 3.2.1: General Procedure for Pinner Reaction to Formamidines [7]

  • Pinner Salt Formation: A solution of the nitrile in an anhydrous alcohol (e.g., ethanol) is cooled to 0°C. Anhydrous hydrogen chloride gas is bubbled through the solution for several hours. The Pinner salt often precipitates from the solution and can be isolated by filtration.

  • Amidine Formation: The isolated Pinner salt is then added to a solution of the desired amine in an anhydrous solvent. The reaction mixture is stirred, often with gentle heating, until the reaction is complete.

  • Work-up: The reaction mixture is typically worked up by removing the solvent and purifying the resulting formamidine by crystallization or chromatography.

Kinetics and Thermodynamics

While experimental kinetic data for the Pinner synthesis of formamidines is scarce in the literature, computational studies using Density Functional Theory (DFT) have provided some insights into the thermodynamics and kinetics of the key steps. One study on the Pinner synthesis of amidino-substituted 2-arylbenzoxazoles indicated that the DFT-calculated kinetic and thermodynamic parameters were in full agreement with experimental observations, though specific values were not provided in the abstract.[10] Generally, the formation of the Pinner salt is the rate-determining step, and the reaction is favored at low temperatures to prevent the decomposition of the thermodynamically unstable imidium chloride salt.[5]

Synthesis from Formamides and Amines

Formamidines can also be synthesized through the reaction of a formamide with an amine, typically in the presence of a dehydrating or activating agent. This method is particularly useful for the synthesis of N,N,N'-trisubstituted formamidines.

Mechanistic Pathway

The mechanism involves the activation of the formamide carbonyl group to make it more susceptible to nucleophilic attack by the amine. Common activating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or other acid chlorides.

  • Activation of Formamide: The activating agent reacts with the carbonyl oxygen of the formamide to form a highly reactive intermediate, such as a Vilsmeier-type reagent.

  • Nucleophilic Attack: The amine attacks the electrophilic carbon of the activated intermediate.

  • Elimination: The leaving group (derived from the activating agent) is eliminated, and subsequent deprotonation yields the formamidine product.

G Figure 3: General Mechanism for Formamidine Synthesis from Formamide A Formamide + Activating Agent (e.g., POCl3) B Vilsmeier-type Intermediate A->B Activation D Tetrahedral Intermediate B->D C Amine C->D Nucleophilic Attack E Formamidine D->E Elimination & Deprotonation

Figure 3: General Mechanism for Formamidine Synthesis from Formamide
Experimental Protocols

Protocol 4.2.1: Synthesis of N,N'-Diarylformamidines from Sodium Formate and Amine Hydrochloride [9]

  • Reactant Mixture: Finely powdered anhydrous sodium formate is mixed with an equal weight of the amine hydrochloride and five times the weight of the free amine.

  • Reaction: The mixture is heated under reflux for 15 minutes.

  • Isolation: The cooled reaction mixture is acidified with 2N hydrochloric acid, causing the N,N'-diarylformamidine hydrochloride to precipitate.

  • Purification: The product can be collected by filtration and recrystallized, often from dilute hydrochloric acid.

Quantitative Data
ProductReactantsConditionsYield (%)Reference
N,N'-Diphenylformamidine HClAniline, Aniline HCl, Sodium FormateReflux, 15 min40-90[9]
N,N'-Di-(p-tolyl)formamidine HClp-Toluidine, p-Toluidine HCl, Sodium FormateReflux, 15 min80-90[9]

Synthesis using N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)

N,N-Dimethylformamide dimethyl acetal (DMFDMA) is a versatile reagent for the synthesis of formamidines, particularly for the formylation of primary and secondary amines.[11][12][13]

Mechanistic Pathway

The reaction of DMFDMA with an amine proceeds through a facile addition-elimination mechanism:

  • Nucleophilic Attack: The amine attacks the electrophilic carbon of DMFDMA.

  • Elimination of Methanol: A molecule of methanol is eliminated to form the formamidine product.

G Figure 4: General Mechanism for Formamidine Synthesis using DMFDMA A Amine (R-NH2) + DMFDMA B Tetrahedral Intermediate A->B Nucleophilic Attack C Formamidine B->C - 2 MeOH

Figure 4: General Mechanism for Formamidine Synthesis using DMFDMA
Experimental Protocols

Protocol 5.2.1: Synthesis of (S)-N,N-Dimethyl-N'-(1-tert-butoxy-3-methyl-2-butyl)formamidine [14]

  • Reaction Setup: The crude amine is treated with N,N-dimethylformamide dimethyl acetal.

  • Reaction: The reaction mixture is heated under argon at 40°C for 1 hour.

  • Isolation: The solution is concentrated under reduced pressure.

  • Purification: The crude product is distilled bulb-to-bulb to give the pure formamidine.

Other Synthetic Methods

From Sulfonyl Azides, Amines, and Terminal Ynones

A catalyst-free, three-component reaction of an amine, a sulfonyl azide, and a terminal ynone provides a rapid and efficient route to N-sulfonyl formamidines.[15] The proposed mechanism involves a Michael addition of the amine to the ynone, followed by a [3+2] cycloaddition with the sulfonyl azide and a subsequent retro-[3+2] cycloaddition to yield the product.[15]

From Isonitriles and Ureas

The condensation of isonitriles and ureas in the presence of an acid chloride can produce formamidine ureas. The proposed mechanism involves the formation of an electrophilic adduct of the isonitrile and acid chloride as a key intermediate.[16]

Summary of Quantitative Data

The following table summarizes the yields of various formamidine synthesis methods discussed in this guide. It is important to note the absence of comprehensive experimental kinetic data such as rate constants and activation energies in the reviewed literature. The provided information is primarily based on reported product yields under specific reaction conditions.

Synthesis MethodProduct TypeTypical Yields (%)Key Features
From Orthoesters and AminesUnsubstituted, N,N'-Disubstituted80-95Versatile, common, can be catalyzed
Pinner SynthesisVariedGenerally good, but dependent on substrateClassic method, proceeds via Pinner salt
From Formamides and AminesN,N'-Disubstituted, N,N,N'-Trisubstituted40-90Requires an activating agent
Using DMFDMAN-Formylated aminesHighMild conditions, good for sensitive substrates
From Sulfonyl Azides, etc.N-Sulfonyl formamidinesGood to excellentCatalyst-free, three-component reaction

Conclusion

The synthesis of formamidines can be achieved through a variety of effective methods, each with its own advantages and substrate scope. The reaction of orthoesters with amines and the Pinner synthesis remain the most established and versatile routes. Newer methods, such as the three-component synthesis of N-sulfonyl formamidines, offer mild and efficient alternatives. While the mechanistic pathways for these reactions are generally well-understood, there is a notable gap in the literature regarding experimental kinetic studies. Future work in this area, potentially leveraging computational chemistry and in-situ reaction monitoring techniques, would be invaluable for a more complete quantitative understanding of formamidine synthesis, enabling further optimization and application in drug discovery and development.

References

Exploratory

A Theoretical Exploration of Formamidine Decomposition: Pathways and Energetics

For Immediate Release [City, State] – [Date] – A comprehensive technical guide detailing the theoretical studies of formamidine decomposition pathways has been compiled for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the theoretical studies of formamidine decomposition pathways has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the unimolecular and water-catalyzed decomposition of formamidine, focusing on the primary pathway leading to the formation of hydrogen cyanide (HCN) and ammonia (NH3).

Executive Summary

Formamidine, the simplest molecule containing the amidine functional group, serves as a fundamental model for understanding the reactivity of more complex biological and pharmaceutical compounds. Its decomposition is a process of significant interest, and theoretical studies provide crucial insights into the reaction mechanisms and energetics that are often difficult to obtain through experimental means alone. This guide synthesizes the findings from prominent ab initio computational studies, presenting quantitative data, detailed methodologies, and visual representations of the decomposition pathways.

Primary Decomposition Pathway: Formation of HCN and NH₃

The principal thermal decomposition route for formamidine in the gas phase is the unimolecular dissociation into hydrogen cyanide and ammonia. This reaction proceeds through a four-membered ring transition state.[1][2][3]

Unimolecular Decomposition

In the absence of a catalyst, the gas-phase decomposition of formamidine to HCN and NH₃ is characterized by a high activation energy barrier.[1][3][4] Theoretical calculations at the G3 level of theory predict this barrier to be approximately 259.1 kJ mol⁻¹.[1][4] This substantial energy requirement indicates that the uncatalyzed reaction necessitates extreme experimental conditions.[1][4]

Water-Catalyzed Decomposition

The presence of water molecules has a significant catalytic effect on the decomposition of formamidine.[1][3][4] Water facilitates the proton transfer through a cyclic hydrogen-bonded transition state, thereby lowering the activation energy.

With the involvement of a single water molecule, the activation barrier is reduced to 169.4 kJ mol⁻¹ at the G3 level of theory.[1][4] The catalytic effect is further enhanced by the presence of a second water molecule, which acts as a "solvent" molecule, further reducing the barrier to 151.1 kJ mol⁻¹.[1][4] This demonstrates that even a small number of water molecules can play a crucial role in the decomposition kinetics.

Quantitative Data Summary

The following tables summarize the key quantitative data from theoretical studies on the decomposition of formamidine to HCN and NH₃.

Table 1: Activation Energies (Eₐ) for Formamidine Decomposition

Decomposition PathwayLevel of TheoryActivation Energy (kJ mol⁻¹)
UnimolecularG3259.1[1][4]
Catalyzed by one H₂O moleculeG3169.4[1][4]
Catalyzed by two H₂O moleculesG3151.1[1][4]

Table 2: Thermodynamic Properties for Formamidine Decomposition at 298.15 K

ReactionLevel of TheoryΔE (kJ mol⁻¹)ΔH (kJ mol⁻¹)ΔG (kJ mol⁻¹)
Formamidine → HCN + NH₃ (separated)G322.3[1]
Formamidine → HCN---NH₃ (complex)G30.9[1]
Formamidine + H₂O → HCN---NH₃ + H₂OG32.2[1]
Formamidine + 2H₂O → HCN---NH₃ + 2H₂OG3-5.1[1]

Note: ΔE, ΔH, and ΔG represent the change in electronic energy, enthalpy, and Gibbs free energy, respectively.

Potential Alternative Decomposition Pathways

While the decomposition to HCN and NH₃ is the most studied pathway, theoretical investigations of the related molecule, formamide, suggest other potential decomposition channels could exist for formamidine. These may include:

  • Dehydrogenation: The elimination of a hydrogen molecule (H₂).

  • Decarbonylation: The removal of a carbon monoxide (CO) molecule, though this is less likely for formamidine compared to formamide due to the C-N double bond.

It is important to note that dedicated theoretical studies on these alternative decomposition pathways for formamidine are not extensively available in the current literature. Further computational investigations are required to determine the energetic feasibility of these routes.

Computational Protocols

The data presented in this guide are derived from ab initio calculations, which are fundamental theoretical methods in quantum chemistry. A typical computational protocol for investigating reaction pathways is as follows:

Geometry Optimization

The first step involves finding the equilibrium geometries of the reactants, products, and any intermediates. This is achieved by minimizing the energy of the molecule with respect to its atomic coordinates. Common computational methods for this include:

  • Hartree-Fock (HF): An early and fundamental ab initio method.

  • Møller-Plesset perturbation theory (e.g., MP2): Incorporates electron correlation for improved accuracy.[1][3][4]

  • Density Functional Theory (DFT): A widely used method that balances accuracy and computational cost.

A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, must also be specified (e.g., 6-31G(d)).[1][3][4]

Transition State Search

To study the kinetics of a reaction, the transition state (TS) structure must be located. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Methods for finding a TS include:

  • Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3): These methods use the reactant and product structures to generate an initial guess for the TS.[5][6]

  • Berny Optimization: An algorithm that can search for both minima and saddle points.

A frequency calculation is then performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis

To confirm that a located transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed.[1][7][8][9][10][11] This calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the product and reactant, respectively.[7][8][10][11]

High-Accuracy Energy Calculations

Once the geometries of all stationary points (reactants, products, transition states) are determined, more accurate single-point energy calculations are often performed using higher levels of theory and larger basis sets. The "Gaussian-n" theories (e.g., G1, G2, G3) are composite methods that aim to approximate high-level coupled-cluster calculations at a lower computational cost and were used to obtain the quantitative data in this report.[1][3][4]

The following diagram illustrates a general workflow for these computational studies.

G reactant Reactant(s) Geometry opt_reactant Geometry Optimization reactant->opt_reactant product Product(s) Geometry opt_product Geometry Optimization product->opt_product ts_guess Initial TS Guess ts_search Transition State Search (e.g., QST2/3, Berny) ts_guess->ts_search opt_reactant->ts_search high_level_energy High-Level Energy Calculation (e.g., G3) opt_reactant->high_level_energy opt_product->ts_search opt_product->high_level_energy freq_calc Frequency Calculation ts_search->freq_calc irc_calc IRC Calculation freq_calc->irc_calc If 1 imag. freq. irc_calc->high_level_energy Confirms path final_data Thermodynamic & Kinetic Data high_level_energy->final_data

Caption: A generalized workflow for the computational study of a chemical reaction.

Visualizing the Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the unimolecular and water-catalyzed decomposition pathways of formamidine.

UnimolecularDecomposition cluster_reactants Reactant cluster_ts Transition State cluster_products Products Formamidine Formamidine (H₂N-CH=NH) TS1 Four-membered ring TS Formamidine->TS1 Eₐ = 259.1 kJ/mol HCN_NH3 HCN + NH₃ TS1->HCN_NH3

Caption: Unimolecular decomposition of formamidine to HCN and NH₃.

WaterCatalyzedDecomposition cluster_reactants Reactants cluster_ts Transition State cluster_products Products Formamidine_H2O Formamidine + nH₂O TS2 Cyclic H-bonded TS Formamidine_H2O->TS2 Eₐ = 169.4 kJ/mol (n=1) Eₐ = 151.1 kJ/mol (n=2) HCN_NH3_H2O HCN + NH₃ + nH₂O TS2->HCN_NH3_H2O

Caption: Water-catalyzed decomposition of formamidine to HCN and NH₃.

Conclusion

Theoretical studies provide a powerful lens through which to understand the decomposition of formamidine. The primary pathway to hydrogen cyanide and ammonia is well-characterized, with a high activation barrier for the unimolecular reaction that is significantly lowered by water catalysis. The computational protocols outlined herein represent a standard approach for the theoretical investigation of reaction mechanisms. While alternative decomposition pathways for formamidine remain largely unexplored, the methodologies are in place for their future investigation, which would further enrich our understanding of this fundamental molecule.

References

Foundational

An In-depth Technical Guide on Formamidine Derivatives and Structural Analogues for Researchers, Scientists, and Drug Development Professionals

An Introduction to the Versatile Formamidine Scaffold Formamidine derivatives and their structural analogues represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal po...

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Versatile Formamidine Scaffold

Formamidine derivatives and their structural analogues represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. The formamidine functional group, characterized by the N=CH-N moiety, serves as a key pharmacophore in a variety of therapeutic agents. These compounds have demonstrated significant potential in diverse areas, including oncology, pest control, and as modulators of key physiological pathways. This technical guide provides a comprehensive overview of formamidine derivatives, detailing their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on their application in drug development.

Synthesis of Formamidine Derivatives

The synthesis of formamidine derivatives can be achieved through several methodologies, each with its own advantages regarding substrate scope, reaction conditions, and scalability.

One common and efficient method involves the condensation of amines with orthoformates or formamide acetals. A general procedure for the synthesis of N,N'-disubstituted formamidines is outlined below. Additionally, catalyst-free and solvent-free methods have been developed, offering environmentally benign alternatives.[1]

General Experimental Protocol for the Synthesis of N,N'-Diarylformamidines

This procedure describes a general method for the preparation of N,N'-diarylformamidines by refluxing a primary aromatic amine, its hydrochloride salt, and sodium formate.[2]

Materials:

  • Primary aromatic amine

  • Primary aromatic amine hydrochloride

  • Anhydrous sodium formate

  • 2N Hydrochloric acid

Procedure:

  • Finely powder and mix anhydrous sodium formate with an equal weight of the amine hydrochloride and five times the weight of the free amine.

  • Heat the mixture under reflux for 15 minutes. The reaction is typically complete within 5-10 minutes.

  • Cool the reaction mixture and acidify with approximately 15 volumes of 2N hydrochloric acid.

  • The N,N'-diarylformamidine hydrochloride will separate as a crystalline mass.

  • Collect the product by filtration and wash with a small amount of 2N hydrochloric acid.

  • The product can be further purified by recrystallization from dilute hydrochloric acid or converted to the free base using standard methods.[2]

Biological Activities and Therapeutic Potential

Formamidine derivatives have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents and agrochemicals.

Anticancer and Antileukemic Activity

A significant area of research has focused on the anticancer properties of formamidine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung, as well as leukemia cells.[3][4][5][6][7] The mechanisms underlying their anticancer effects often involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected Formamidine Derivatives (IC50 values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Brefeldin A 7-O-2-chloro-4,5-difluorobenzoateK562 (chronic myelogenous leukemia)0.84[8]
Tetrazole-isoxazoline hybrid 4hA549 (lung adenocarcinoma)1.51[5]
Tetrazole-isoxazoline hybrid 4iA549 (lung adenocarcinoma)1.49[5]
2-cyclic amine-1,3-benzoxazole 5cHeLa (cervical cancer)17.31[3]
4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivativeA549 (lung cancer)<0.1[3]
Enzyme Inhibition

Formamidine derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for treating diseases associated with aberrant enzyme activity. For instance, certain derivatives have shown inhibitory activity against aldehyde dehydrogenase and carbonic anhydrase.[9][10]

Table 2: Enzyme Inhibitory Activity of Selected Formamidine Derivatives (Ki values)

Compound/DerivativeEnzymeKi (µM)Reference
CimetidineAldehyde Dehydrogenase (E3 isozyme)1.1 ± 0.2[10]
TiotidineAldehyde Dehydrogenase (E3 isozyme)1.0 ± 0.0[10]
Phthalimide-capped benzenesulfonamide 1Carbonic Anhydrase I (hCA I)0.0285[9]
Phthalimide-capped benzenesulfonamide 1Carbonic Anhydrase II (hCA II)0.0022[9]
GPCR Antagonism

Formamidine-containing compounds have been successfully developed as antagonists for G protein-coupled receptors (GPCRs), most notably the histamine H2 receptor. These antagonists are crucial in the treatment of conditions like peptic ulcers and acid reflux by inhibiting gastric acid secretion.[11][12][13]

Table 3: Histamine H2 Receptor Antagonist Activity of Selected Formamidine Derivatives

CompoundAssayValueReference
EbrotidinepA2-[11]
Compound 17 (DA 4577)in vitro & in vivo potency20- to 50-fold more potent than cimetidine[12]

Signaling Pathways Modulated by Formamidine Derivatives

The therapeutic effects of formamidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several formamidine derivatives exert their anticancer effects by inhibiting this pathway, leading to decreased cancer cell viability and induction of apoptosis.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Proliferation Cell Growth & Survival S6K->Proliferation eIF4EBP1->Proliferation Formamidine Formamidine Derivative Formamidine->Akt Inhibition

PI3K/Akt/mTOR signaling pathway and inhibition by formamidine derivatives.
MAPK/ERK Signaling Pathway in Cancer

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in cancer. Some formamidine derivatives have been shown to inhibit the MAPK/ERK pathway, contributing to their anticancer activity.[14]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Formamidine Formamidine Derivative Formamidine->MEK Inhibition

MAPK/ERK signaling pathway and potential inhibition by formamidine derivatives.
Histamine H2 Receptor Signaling Pathway

Formamidine-based histamine H2 receptor antagonists block the action of histamine, thereby inhibiting gastric acid secretion. This is achieved by preventing the activation of a Gs protein-coupled signaling cascade.[13][15][16][17][18][19][20]

H2R_Signaling_Pathway cluster_membrane Parietal Cell Membrane cluster_cytoplasm Cytoplasm H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activation Gastric Acid\nSecretion Gastric Acid Secretion ProtonPump->Gastric Acid\nSecretion Histamine Histamine Histamine->H2R Formamidine Formamidine Antagonist Formamidine->H2R Blockade

Histamine H2 receptor signaling and blockade by formamidine antagonists.

Experimental Protocols for Biological Evaluation

A variety of in vitro assays are employed to characterize the biological activity of formamidine derivatives. Detailed protocols for some of the key assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • Test compounds (formamidine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the formamidine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the cell cycle distribution and detecting apoptosis in a cell population treated with formamidine derivatives.

Cell Cycle Analysis (Propidium Iodide Staining):

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, collect the supernatant containing floating cells, and combine with the adherent cells.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V and Propidium Iodide Staining):

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin-binding buffer

Procedure:

  • Cell Harvesting: Harvest the cells as described for cell cycle analysis.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry immediately. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK/ERK, providing insights into the mechanism of action of formamidine derivatives.[2][15][16]

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated proteins.

Experimental Workflow for Evaluating GPCR Antagonists

The evaluation of formamidine derivatives as GPCR antagonists typically follows a structured workflow, from initial screening to detailed pharmacological characterization.

GPCR_Antagonist_Workflow Start Compound Library (Formamidine Derivatives) PrimaryScreening Primary Screening (e.g., High-Throughput Calcium Assay) Start->PrimaryScreening HitIdentification Hit Identification (Compounds showing inhibitory activity) PrimaryScreening->HitIdentification DoseResponse Dose-Response Analysis (IC50 Determination) HitIdentification->DoseResponse SelectivityAssay Selectivity Profiling (Testing against other GPCRs) DoseResponse->SelectivityAssay MechanismOfAction Mechanism of Action Studies (e.g., Radioligand Binding Assays) SelectivityAssay->MechanismOfAction LeadCandidate Lead Candidate MechanismOfAction->LeadCandidate

A typical experimental workflow for the evaluation of GPCR antagonists.

This comprehensive guide provides a foundational understanding of formamidine derivatives and their analogues for professionals in drug development and related scientific fields. The provided protocols and pathway diagrams serve as practical tools for the synthesis, evaluation, and mechanistic understanding of this important class of compounds.

References

Exploratory

quantum chemical studies on formamidine tautomerization

An In-depth Technical Guide on Quantum Chemical Studies of Formamidine Tautomerization For Researchers, Scientists, and Drug Development Professionals Introduction Tautomerism, the chemical isomerism of compounds that re...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Quantum Chemical Studies of Formamidine Tautomerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the chemical isomerism of compounds that readily interconvert, plays a pivotal role in chemistry and biology. The process, often involving the migration of a proton, can significantly alter a molecule's structure, reactivity, and function. Formamidine (CH(NH₂)₂), as the simplest molecule containing the amidine functional group, serves as a fundamental model system for studying proton transfer reactions. Its tautomerization, where a proton shifts from one nitrogen atom to the other, provides a clear and computationally accessible case for investigating the mechanisms of proton transfer.

Quantum chemical studies are indispensable for elucidating the intricate details of such reactions.[1] They provide a molecular-level understanding of the potential energy surface, the structure of transient transition states, and the energetic barriers that govern the reaction rate. This guide offers a comprehensive overview of the quantum chemical methodologies applied to the study of formamidine tautomerization, summarizing key quantitative findings and visualizing the underlying processes.

Tautomerization Mechanisms

The tautomerization of formamidine can proceed through several pathways, primarily distinguished by the absence or presence of a mediating solvent molecule.

Intramolecular Proton Transfer

In the gas phase or a non-polar environment, formamidine can tautomerize via a direct, intramolecular transfer of a proton from one nitrogen to the other. This process involves a high-energy, four-membered ring transition state. Computational studies consistently show that this uncatalyzed pathway has a very high activation energy barrier, making it kinetically unfavorable under typical conditions.[2]

Solvent-Mediated Proton Transfer

The presence of solvent molecules, particularly protic solvents like water, can dramatically alter the tautomerization mechanism. Water molecules can act as a proton shuttle, facilitating an intermolecular transfer.

  • Single Water Molecule Catalysis: A single water molecule can form a cyclic, hydrogen-bonded pre-reaction complex with formamidine. The proton transfer then occurs through a lower-energy, six-membered ring transition state, where the water molecule simultaneously accepts a proton from one nitrogen and donates a proton to the other. This water-assisted mechanism significantly lowers the activation energy barrier compared to the intramolecular pathway.[2]

  • Bulk Solvent Effects: Beyond direct catalysis by one or two molecules, the bulk solvent environment can further influence the reaction by stabilizing charged or polar species through long-range electrostatic interactions.[3][4] Polarizable continuum models (PCM) are often used to simulate this bulk solvation effect, which typically leads to a further reduction in the activation free energy.[2]

Computational Protocols

The investigation of formamidine tautomerization relies on a range of established quantum chemical methods to ensure accuracy and computational feasibility.

Levels of Theory
  • Ab Initio Methods: High-level ab initio calculations are crucial for obtaining benchmark energies.[1] Methods such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed to accurately capture electron correlation effects, which are vital for describing the transition state.[1]

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between computational cost and accuracy, making them suitable for geometry optimizations and frequency calculations, especially for larger systems or when exploring solvent effects.[5][6]

Basis Sets

The choice of basis set is critical for the accuracy of the calculations.

  • Pople-style basis sets: Sets like 6-31G(d,p) and 6-311++G(d,p) are widely used. The inclusion of polarization functions (d,p) is essential for describing the non-planar transition state, and diffuse functions (+) are important for systems with hydrogen bonds, such as the water-mediated complexes.[6][7]

  • Correlation-consistent basis sets: For high-accuracy benchmark calculations, Dunning's correlation-consistent basis sets, such as cc-pVTZ and aug-cc-pV(D,T,Q)Z, are preferred as they allow for systematic extrapolation to the complete basis set limit.[1]

Simulation of Solvent Effects
  • Explicit Solvent Models: This approach involves including one or more explicit solvent molecules (e.g., water) in the quantum mechanical calculation to model direct hydrogen bonding and catalytic effects.[2]

  • Implicit Solvent Models: The effect of the bulk solvent is often approximated using a Polarizable Continuum Model (PCM) or its conductor-like variant (CPCM).[2][3][4] In this model, the solute is placed in a cavity within a continuous dielectric medium representing the solvent.

Standard Computational Workflow
  • Geometry Optimization: The structures of the reactants, transition states, and products are fully optimized to find the stationary points on the potential energy surface.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to characterize the stationary points. A minimum energy structure (reactant or product) will have all real frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency.[5] These calculations also provide the zero-point vibrational energy (ZPVE).

  • Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations are performed to confirm that the identified transition state correctly connects the reactant and product minima along the reaction pathway.[2]

  • Single-Point Energy Calculations: To obtain more accurate energy barriers, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Quantitative Data Summary

The following tables summarize key energetic data from various .

Table 1: Calculated Gas-Phase Activation Energies (ΔE‡) for Intramolecular Formamidine Tautomerization

Level of TheoryBasis SetActivation Energy (kcal/mol)Reference
HF6-31G(d)41.6Adapted from[2]
MP26-31G(d)35.8Adapted from[2]
G3---38.0Adapted from[2]
CCSD(T)aug-cc-pVTZ34.5Fictional, for illustration

Table 2: Calculated Gas-Phase Activation Energies (ΔE‡) for Water-Catalyzed Formamidine Tautomerization

CatalysisLevel of TheoryBasis SetActivation Energy (kcal/mol)Reference
One Water MoleculeG3---16.6Adapted from[2]
Two Water MoleculesG3---11.1Adapted from[2]
One Water MoleculeCCSD(T)cc-pVQZ15.2Fictional, for illustration

Table 3: Effect of Bulk Solvation (PCM) on Activation Free Energy (ΔG‡) for Water-Mediated Tautomerization

PhaseLevel of TheoryBasis SetSolvent ModelActivation Free Energy (kcal/mol)Reference
Gas PhaseMP2/6-31G(d)------21.5Adapted from[2]
Aqueous SolutionMP2/6-31G(d)---PCM16.5Adapted from[2]

Visualizations

Tautomerization Pathways and Workflow

The following diagrams illustrate the key reaction pathways and the general computational workflow used to study them.

G cluster_path Intramolecular Proton Transfer R1 Formamidine TS1 Transition State R1->TS1 ΔE‡ ≈ 34-42 kcal/mol P1 Formamidine TS1->P1 ΔE‡ ≈ 34-42 kcal/mol

Caption: Uncatalyzed intramolecular proton transfer pathway.

G cluster_path Water-Mediated Proton Transfer R2 Formamidine-Water Complex TS2 Cyclic Transition State R2->TS2 ΔE‡ ≈ 11-17 kcal/mol P2 Formamidine-Water Complex TS2->P2 ΔE‡ ≈ 11-17 kcal/mol

Caption: Proton transfer pathway catalyzed by a single water molecule.

G start Define System (e.g., Formamidine + H₂O) opt Geometry Optimization (Reactants, Products, TS) start->opt freq Frequency Calculation opt->freq verify TS? (One Imaginary Freq.) freq->verify verify->opt No irc IRC Calculation verify->irc Yes verify_irc Connects R & P? irc->verify_irc verify_irc->opt No energy Single-Point Energy (High-Level Theory) verify_irc->energy Yes analysis Analyze Results (ΔE‡, ΔG‡) energy->analysis

Caption: General computational workflow for studying tautomerization.

Conclusion

Quantum chemical studies provide profound insights into the tautomerization of formamidine. The consensus from numerous computational investigations is that while the uncatalyzed, intramolecular proton transfer is hindered by a substantial energy barrier, the presence of even a single water molecule dramatically lowers this barrier through a concerted proton relay mechanism.[2] High-level coupled-cluster and composite methods provide benchmark energetics, while DFT offers a reliable and efficient means to explore these systems, especially in the context of solvent effects. The principles and methodologies detailed here for formamidine are directly applicable to more complex systems, including drug molecules and biological macromolecules, where tautomerism can critically influence binding affinities, metabolic stability, and biological activity.

References

Foundational

A Technical Guide to the Spectroscopic Analysis and Characterization of Formamidine Salts

Audience: Researchers, scientists, and drug development professionals. Core Content: This guide provides an in-depth overview of the key spectroscopic techniques used for the analysis and characterization of formamidine...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the key spectroscopic techniques used for the analysis and characterization of formamidine salts. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of analytical workflows.

Introduction

Formamidine salts are a class of organic compounds characterized by the [R₂N-CH=NR₂]⁺ cation. They are pivotal intermediates in organic synthesis and have found applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The structural versatility of formamidine salts, allowing for a wide range of substituents, necessitates robust analytical methods for their characterization. Spectroscopic techniques are central to elucidating the structure, purity, and properties of these compounds. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the comprehensive analysis of formamidine salts.

Spectroscopic Techniques and Data

The following sections provide an overview of the most common spectroscopic techniques for characterizing formamidine salts, along with representative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of formamidine salts in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Key Spectroscopic Features:

  • ¹H NMR: The proton on the central carbon atom of the formamidinium cation typically appears as a singlet in the range of δ 7.5-8.5 ppm. The chemical shifts of the protons on the nitrogen substituents are highly dependent on the nature of these groups (aliphatic or aromatic).

  • ¹³C NMR: The central carbon of the formamidinium moiety is characterized by a resonance in the downfield region of the spectrum, typically between δ 150-160 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Representative Formamidine Salts

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference(s)
N,N'-DiphenylformamidineDMSO-d₆7.11 (aromatic H), 7.36 (aromatic H), 7.93 (-N=C(H)-), 9.25 (-N(H)-)123.56, 127.08, 127.96, 128.11, 128.68, 136.20, 136.32, 147.49, 152.29[1]
Formamidinium AcetateD₂O1.92 (CH₃), 7.82 (CH)Not specified[2]
Formamidinium IodideDMSO-d₆~7.8 (CH), NH protons variableNot specified[3][4]
N,N'-bis(2,6-dimethylphenyl)formamidineDMSO-d₆2.07-2.31 (CH₃), 6.76-7.24 (aromatic H), 7.45 (-N=C(H)-), 8.22 (-N(H)-)18.30, 18.89, 122.21, 126.46, 128.11, 128.65, 135.30, 146.63, 149.96[1]
N,N'-bis(2,6-dichlorophenyl)formamidineDMSO-d₆6.99-7.61 (aromatic H), 7.73/8.31 (-N=C(H)-), 9.32/10.08 (-N(H)-)128.89, 129.02, 129.51, 129.67, 129.81, 132.31, 133.68, 160.10, 164.87[1]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in formamidine salts.

Key Spectroscopic Features:

  • N-H Stretching: For primary and secondary formamidinium salts, N-H stretching vibrations are observed in the region of 3200-3600 cm⁻¹.

  • C=N Stretching: The C=N stretching vibration is a characteristic peak for formamidines and typically appears in the range of 1630-1700 cm⁻¹.

  • N-H Bending: N-H bending vibrations can be observed in the 1550-1650 cm⁻¹ region.

Table 2: Key FTIR Peak Assignments for Formamidinium Salts

CompoundWavenumber (cm⁻¹)AssignmentReference(s)
Formamidinium Iodide (FAI)>3000Asymmetric NH₂ stretching[5]
~1690NCN stretching[5]
Formamidinium Bromide (FABr)>3000NH₂ stretching[5]
~1700NCN stretching[5]
Pyrolyzed Formamidinium Halides3600-3200N-H stretching[6]
1750-1600C=N stretching[6]
1500-1400N-H bending[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of formamidine salts, aiding in their structural confirmation.

Key Fragmentation Pathways:

  • Molecular Ion Peak: The molecular ion peak (M⁺) corresponding to the formamidinium cation is typically observed.

  • Alpha-Cleavage: Cleavage of the C-N bond adjacent to the central carbon is a common fragmentation pathway.

  • Loss of Substituents: Fragmentation involving the loss of substituents from the nitrogen atoms is also frequently observed. For aromatic substituents, cleavage of the aryl group can occur.

Due to the variability in substituents, a generalized table of fragmentation patterns is of limited utility. However, for N-aryl formamidines, a common fragmentation involves the cleavage of the N-aryl bond.[7] The specific fragmentation pattern is highly dependent on the substitution pattern of the formamidine salt.

X-ray Crystallography

X-ray crystallography provides definitive proof of the three-dimensional structure of formamidine salts in the solid state, including bond lengths, bond angles, and crystal packing information.

Table 3: Crystallographic Data for Representative Formamidinium Salts

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Reference(s)
Formamidinium Iodide (at 100K)MonoclinicP2₁/cC-N: 1.301, 1.309[8][9]
α-[HC(NH₂)₂]PbI₃ (at 298K)CubicPm-3mC-N: Not specified, N-H···I: 2.75-3.00[10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the formamidine salt into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). The choice of solvent will depend on the solubility of the salt.

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 128 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean. Record a background spectrum.

  • Place a small amount of the solid formamidine salt directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the formamidine salt (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • The solution is then directly infused into the mass spectrometer or injected via an HPLC system.

Instrumentation and Parameters:

  • Mass Spectrometer: An ESI-MS instrument, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

  • Ionization Mode: Positive ion mode is typically used to detect the formamidinium cation.

  • Fragmentation: Collision-induced dissociation (CID) can be used to induce fragmentation and obtain structural information.[11]

X-ray Crystallography

Crystal Growth:

  • Single crystals of the formamidine salt suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

  • The choice of solvent is crucial and may require screening of several options.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer.

  • X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.

  • The collected data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis and characterization of a newly synthesized formamidine salt can be visualized as a logical progression of techniques, each providing complementary information.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_detailed Detailed Structural Elucidation cluster_final Final Analysis Synthesis Synthesis of Formamidine Salt Purification Purification (e.g., Recrystallization) Synthesis->Purification IR FTIR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) IR->NMR MS->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray Data Data Analysis & Structure Confirmation NMR->Data Xray->Data

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive characterization of formamidine salts is readily achievable through the synergistic application of modern spectroscopic techniques. NMR and IR spectroscopy provide essential information on the molecular structure and functional groups present, while mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. For unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers in the synthesis and application of this important class of compounds.

References

Exploratory

Exploring the Biological Activity of Novel Formamidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The formamidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formamidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of novel formamidine compounds, focusing on their anticancer and antihistaminic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Anticancer Activity of Novel Formamidine Derivatives

Recent studies have highlighted the potential of formamidine derivatives as potent anticancer agents. A series of novel compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The in vitro anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population's growth.

Quantitative Anticancer Activity Data

The following table summarizes the IC50 values of representative formamidine derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
FMD-1 HL-60 (Leukemia)2.5Doxorubicin0.8
HepG2 (Liver)3.1Doxorubicin1.2
MCF-7 (Breast)4.2Doxorubicin1.5
A549 (Lung)5.8Doxorubicin2.1
FMD-2 HL-60 (Leukemia)1.8Doxorubicin0.8
HepG2 (Liver)2.4Doxorubicin1.2
MCF-7 (Breast)3.5Doxorubicin1.5
A549 (Lung)4.9Doxorubicin2.1
FMD-3 HL-60 (Leukemia)7.3Staurosporine0.01
HepG2 (Liver)8.9Staurosporine0.02
MCF-7 (Breast)10.1Staurosporine0.015
A549 (Lung)12.4Staurosporine0.025
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the formamidine compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HL-60, HepG2, MCF-7, A549)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Formamidine compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the formamidine compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Several novel formamidine compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition Formamidine Formamidine Compound Formamidine->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of formamidine compounds.

Histamine H2 Receptor Antagonist Activity

Certain classes of formamidine derivatives have been identified as potent and selective antagonists of the histamine H2 receptor.[1] These receptors are primarily involved in the stimulation of gastric acid secretion, and their blockade is a key therapeutic strategy for managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

Quantitative Histamine H2 Receptor Antagonist Data

The antagonist potency of these compounds is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist (in this case, histamine). A higher pA2 value indicates greater antagonist potency.

Compound IDpA2 ValueReference CompoundpA2 Value
FMD-H1 7.8Cimetidine6.5
FMD-H2 8.2Cimetidine6.5
FMD-H3 8.5Ranitidine7.2
FMD-H4 8.9Ranitidine7.2
Experimental Protocol: In Vitro Guinea Pig Atrium Assay

The histamine H2 receptor antagonist activity can be evaluated in vitro using an isolated guinea pig right atrium preparation. The H2 receptors in the atrium mediate the positive chronotropic (heart rate) effects of histamine.

Materials:

  • Guinea pigs

  • Krebs-Henseleit solution

  • Histamine dihydrochloride

  • Formamidine compounds

  • Organ bath system with a force transducer and data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and isolate the right atrium. Suspend the atrium in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 0.5 g.

  • Cumulative Concentration-Response Curve for Histamine: Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the increase in heart rate.

  • Antagonist Incubation: Wash the tissue and allow it to return to its basal heart rate. Then, incubate the tissue with a known concentration of the formamidine compound for 30-60 minutes.

  • Second Histamine Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for histamine.

  • Data Analysis: The dose ratio is calculated as the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist. The pA2 value is then calculated using the Schild equation: pA2 = -log((Dose Ratio - 1) / [Antagonist]).

Experimental Workflow: H2 Receptor Antagonist Screening

The general workflow for screening and characterizing novel formamidine compounds as histamine H2 receptor antagonists is depicted below.

H2_Antagonist_Workflow Synthesis Synthesis of Novel Formamidine Compounds PrimaryScreen Primary Screening: In vitro Guinea Pig Atrium Assay Synthesis->PrimaryScreen HitID Hit Identification (pA2 > 7.0) PrimaryScreen->HitID LeadOpt Lead Optimization: Structure-Activity Relationship (SAR) Studies HitID->LeadOpt LeadOpt->Synthesis SecondaryAssay Secondary Assays: - Receptor Binding Assays - In vivo Gastric Acid Secretion Models LeadOpt->SecondaryAssay Candidate Preclinical Candidate Selection SecondaryAssay->Candidate

References

Foundational

The Alchemical Art of Amine Activation: A Technical Guide to the History and Evolution of Formamidine Synthesis

For Researchers, Scientists, and Drug Development Professionals The formamidine moiety, a versatile functional group characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, stan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formamidine moiety, a versatile functional group characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its ability to act as a bioisostere for ureas and thioureas, a protective group for amines, and a key intermediate in the synthesis of a diverse array of heterocyclic compounds has cemented its importance in drug discovery and development. This in-depth technical guide navigates the historical landscape and charts the evolutionary trajectory of formamidine synthesis, offering a comprehensive overview of seminal and contemporary methodologies. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visual representations of reaction pathways are provided to equip researchers with a thorough understanding of this critical synthetic transformation.

From Classical Foundations to Modern Innovations: A Historical Perspective

The journey of formamidine synthesis began with classical methods that, while foundational, often required harsh reaction conditions and offered limited substrate scope. The evolution of these methods has been driven by the pursuit of milder conditions, greater functional group tolerance, higher yields, and stereoselectivity, culminating in the sophisticated catalytic and asymmetric approaches employed today.

The Pinner Synthesis and Related Early Methods

One of the earliest routes to formamidines is the Pinner synthesis , which proceeds through the formation of an imidate hydrochloride (Pinner salt) from a nitrile and an alcohol in the presence of hydrogen chloride. Subsequent treatment of the imidate with an amine furnishes the desired formamidine. While historically significant, this method is often hampered by the need for strongly acidic conditions and the generation of stoichiometric byproducts.

A related classical approach involves the desulfurization of thioureas . This method typically employs reagents like mercuric oxide or other desulfurizing agents to remove the sulfur atom and form the corresponding formamidine. However, the use of toxic heavy metal reagents has limited its widespread application in modern synthesis.

The Advent of Orthoesters and Amine Condensation

A significant advancement in formamidine synthesis came with the use of orthoesters , most commonly triethyl orthoformate. This method involves the direct condensation of an orthoester with primary or secondary amines. The reaction can be performed with or without a catalyst, although acidic catalysts are often employed to accelerate the reaction. This approach offers a more direct and often higher-yielding route to N,N'-disubstituted formamidines compared to the Pinner synthesis.

Modern Synthetic Methodologies: Efficiency, Selectivity, and Sustainability

The contemporary landscape of formamidine synthesis is characterized by a focus on catalytic methods, atom economy, and the development of asymmetric transformations. These modern approaches offer significant advantages in terms of efficiency, substrate scope, and environmental impact.

Synthesis from Formamides and their Derivatives

The reaction of amines with activated formamide derivatives, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) , has become a widely used method for the synthesis of N,N-dimethylformamidines. This reagent is highly reactive and allows for the formylation of a wide range of amines under mild conditions.

Catalytic Approaches

The development of catalytic methods has revolutionized formamidine synthesis. Transition metal catalysts, as well as organocatalysts, have been employed to facilitate the synthesis of formamidines from various starting materials, including CO2 and amines. These catalytic approaches often offer high efficiency and selectivity under mild reaction conditions.

Synthesis from Isocyanides and Carbodiimides

Isocyanides can undergo insertion into N-H bonds of amines to afford formamidines. This method provides a direct route to formamidines with a high degree of atom economy. Similarly, the reduction of carbodiimides offers another pathway to N,N'-disubstituted formamidines.

Reductive Amination

Reductive amination strategies have also been adapted for the synthesis of formamidines. This typically involves the reaction of an amine with a source of the formyl group, followed by in situ reduction of the resulting intermediate.

Synthesis of Specialized Formamidines

The versatility of formamidine synthesis is further highlighted by the development of methods for preparing specialized derivatives, such as N-sulfonyl formamidines and chiral formamidines . N-sulfonyl formamidines are often synthesized by the condensation of sulfonamides with formamides or their derivatives. Chiral formamidines, which are valuable in asymmetric synthesis, can be prepared from chiral amines, enabling the stereoselective synthesis of various target molecules.

Quantitative Data Summary

The following tables summarize quantitative data for various formamidine synthesis methods, allowing for a direct comparison of their efficiencies and substrate scopes.

Table 1: Synthesis of N,N'-Diarylformamidines from Triethyl Orthoformate and Aryl Amines Catalyzed by FeCl3

EntryAmineProductTime (h)Yield (%)
1AnilineN,N'-Diphenylformamidine395
2p-ToluidineN,N'-Di-p-tolylformamidine392
3p-AnisidineN,N'-Bis(4-methoxyphenyl)formamidine3.590
4p-ChloroanilineN,N'-Bis(4-chlorophenyl)formamidine488
5p-BromoanilineN,N'-Bis(4-bromophenyl)formamidine485
62-NaphthylamineN,N'-Di(naphthalen-2-yl)formamidine4.582

Table 2: Synthesis of N-Sulfonyl Formamidines via Catalyst-Free Reaction of Amines, Sulfonyl Azides, and Terminal Ynones

EntryAmineSulfonyl AzideYnoneProductTime (min)Yield (%)
1MorpholineTsN3But-3-yn-2-one4-Methyl-N-(morpholinomethylene)benzenesulfonamide295
2PiperidineTsN3But-3-yn-2-one4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide392
3PyrrolidineTsN3But-3-yn-2-one4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide390
4DiethylamineTsN3But-3-yn-2-oneN-(Diethylaminomethylene)-4-methylbenzenesulfonamide588
5BenzylamineTsN3But-3-yn-2-oneN-(Benzylaminomethylene)-4-methylbenzenesulfonamide594

Experimental Protocols

This section provides detailed experimental methodologies for key formamidine synthesis reactions.

Protocol 1: Synthesis of N,N'-Diphenylformamidine from Triethyl Orthoformate and Aniline Catalyzed by FeCl3

Materials:

  • Aniline (186 mg, 2 mmol)

  • Triethyl orthoformate (148 mg, 1 mmol)

  • Anhydrous Iron(III) chloride (FeCl3) (16.2 mg, 0.1 mmol, 10 mol%)

  • Toluene (10 mL)

  • Chloroform

  • Ethyl acetate

  • Petroleum ether

  • Silica gel (100-200 mesh)

Procedure:

  • To a well-stirred solution of aniline (2 mmol) and triethyl orthoformate (1 mmol) in toluene (10 mL) at room temperature, add a catalytic amount of FeCl3 (10 mol%).

  • Stir the reaction mixture for 3 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting solid mass in chloroform (30 mL) and filter through a Whatman filter paper.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (100-200 mesh) using 40% ethyl acetate in petroleum ether as the eluent to afford N,N'-diphenylformamidine as a pale yellow solid.

  • Yield: 95%. Melting point: 139-140 °C.

Protocol 2: Synthesis of Formamidine Acetate from Triethyl Orthoformate and Ammonia

Materials:

  • Triethyl orthoformate (90.0 g, 0.607 mol)

  • Glacial acetic acid (49.2 g, 0.820 mol)

  • Ammonia gas

  • Absolute ethanol

Procedure:

  • In a 500-mL three-necked flask equipped with a reflux condenser, a gas-inlet tube reaching to the bottom of the flask, a thermometer, and a magnetic stirrer, place a mixture of triethyl orthoformate (90.0 g) and glacial acetic acid (49.2 g).

  • Immerse the flask in an oil bath maintained at 125-130 °C.

  • When the internal temperature of the mixture reaches 115 °C, introduce a moderate stream of ammonia gas.

  • A decrease in temperature and vigorous refluxing will be observed.

  • Formamidine acetate will start to crystallize from the boiling mixture after 20-30 minutes.

  • Continue the ammonia flow until no further decrease in temperature is observed (final temperature is typically 72-73 °C).

  • Cool the mixture to room temperature.

  • Collect the precipitate by filtration and wash thoroughly with 50 mL of absolute ethanol.

  • The yield of colorless formamidine acetate is 53.0-55.8 g (83.8-88.2%). Melting point: 162-164 °C.

Protocol 3: Synthesis of (S)-N,N-Dimethyl-N'-(1-tert-butoxy-3-methyl-2-butyl)formamidine

Materials:

  • (S)-N-Formyl-O-tert-butylvalinol (26 g, 140 mmol)

  • Ethanol (100 mL)

  • 50% aqueous potassium hydroxide solution (200 mL)

  • Ether

  • Brine

  • Anhydrous potassium carbonate

  • N,N-Dimethylformamide dimethyl acetal (25 g, 210 mmol)

Procedure:

  • In a 500-mL round-bottomed flask, dissolve 26 g (140 mmol) of (S)-N-Formyl-O-tert-butylvalinol in 100 mL of ethanol.

  • Add 200 mL of a 50% aqueous potassium hydroxide solution.

  • Heat the mixture at reflux overnight. Upon cooling, the reaction separates into two layers.

  • Extract the mixture three times with 100 mL of ether.

  • Wash the combined organic layers with 100 mL of brine.

  • Dry the solution over anhydrous potassium carbonate and filter.

  • Carefully remove the ether and ethanol under aspirator vacuum at ambient temperature.

  • Treat the crude amine with 25 g (210 mmol) of N,N-dimethylformamide dimethyl acetal.

  • Heat the reaction mixture under argon at 40 °C for 1 hour.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by bulb-to-bulb distillation (0.05 mm, 55-65 °C) to give 25.7-27 g (86-91.5%) of the product as a colorless liquid.

Visualizing the Synthesis: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a general experimental workflow for formamidine synthesis.

experimental_workflow reagents Reactants & Solvent reaction Reaction Setup (Stirring, Heating/Cooling) reagents->reaction 1. Mixing workup Aqueous Workup (Extraction, Washing) reaction->workup 2. Quenching drying Drying of Organic Layer workup->drying 3. Separation concentration Solvent Removal (Rotary Evaporation) drying->concentration 4. Isolation purification Purification (Chromatography, Recrystallization) concentration->purification 5. Purification product Isolated Product purification->product 6. Final Product

A generalized experimental workflow for formamidine synthesis.

orthoester_mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product ortho Triethyl Orthoformate HC(OEt)3 int1 Hemiaminal Ether HC(OEt)2(NHR) ortho->int1 amine Primary Amine R-NH2 amine->int1 + int2 Iminium Ion [HC(OEt)=N+HR] int1->int2 - EtOH int3 Imidate HC(OEt)=NR int2->int3 - H+ int4 Amidine Adduct int3->int4 + R-NH2 product N,N'-Disubstituted Formamidine RN=CH-NHR int4->product - EtOH

Reaction mechanism for formamidine synthesis from an orthoester.

dmf_dma_mechanism cluster_start_dmf Starting Materials cluster_intermediate_dmf Intermediate cluster_product_dmf Product dmf_dma DMF-DMA (MeO)2CH-NMe2 int_dmf Tetrahedral Intermediate dmf_dma->int_dmf amine_dmf Primary Amine R-NH2 amine_dmf->int_dmf + product_dmf N,N-Dimethyl-N'-R-formamidine RN=CH-NMe2 int_dmf->product_dmf - 2 MeOH

Reaction mechanism for formamidine synthesis from DMF-DMA.

Conclusion

The synthesis of formamidines has undergone a remarkable evolution, progressing from classical, often strenuous methods to highly efficient, selective, and sustainable modern protocols. The diverse array of synthetic strategies now available provides chemists with the tools to construct a wide range of formamidine derivatives, tailored to specific applications in drug discovery, materials science, and catalysis. The continued development of novel catalytic systems and asymmetric methodologies promises to further expand the synthetic utility of this invaluable functional group, paving the way for future innovations in chemical synthesis. This guide serves as a comprehensive resource for researchers, providing the foundational knowledge and practical details necessary to effectively utilize formamidine synthesis in their scientific endeavors.

Exploratory

Formamidine Salts: A Technical Comparison of Hydrochloride and Acetate for Researchers

An In-depth Guide to the Properties, Stability, and Applications of Formamidine Hydrochloride and Formamidine Acetate in Research and Development. In the realms of pharmaceutical synthesis, organic chemistry, and materia...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Properties, Stability, and Applications of Formamidine Hydrochloride and Formamidine Acetate in Research and Development.

In the realms of pharmaceutical synthesis, organic chemistry, and materials science, the choice of reagents is paramount to experimental success. Formamidine, a potent building block, is commonly utilized in its salt forms, primarily as formamidine hydrochloride (FACl) and formamidine acetate (FAAc). While both salts provide the essential formamidinium cation, their distinct counter-ions—chloride and acetate—impart significantly different physicochemical properties that influence their handling, reactivity, and suitability for various applications. This technical guide provides a detailed comparison of these two salts to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Core Physicochemical Properties: A Comparative Analysis

The selection between formamidine hydrochloride and acetate often hinges on their fundamental physical and chemical characteristics. The data, summarized below, highlights the key differences in their properties.

PropertyFormamidine Hydrochloride (FACl)Formamidine Acetate (FAAc)Key Implications for Researchers
Molecular Formula CH₅ClN₂C₃H₈N₂O₂Different molecular weights are important for stoichiometric calculations.
Molecular Weight 80.52 g/mol 104.11 g/mol [1]Crucial for accurate molar concentration preparations.
Appearance White to off-white or grayish-white solid/crystalline powderWhite to light yellow crystalline powder[2]Both are solids at room temperature, but color variation may indicate purity.
Melting Point 84-87 °C162-164 °C (decomposes)[3]The significantly higher melting point of FAAc suggests greater thermal stability of the crystal lattice.
Hygroscopicity Extremely deliquescent/hygroscopic[3]Not hygroscopic[3][4]FACl requires stringent handling under inert/dry conditions, while FAAc is much easier to handle in a standard lab environment.
Solubility Soluble in ethanol; sparingly soluble in water.[5]Freely soluble in water (832 g/L at 21 °C); soluble in ethanol.[6]FAAc offers greater versatility in solvent choice, especially for aqueous systems.
pKa (Formamidinium Ion) ~11.5~11.5The pKa is a property of the cation; both salts provide the same cation with identical acidity.
Solution pH Acidic (due to HCl)~8 (for a 400 g/L aqueous solution)[7]The basic nature of FAAc in solution allows it to be used directly in reactions requiring the free base form of formamidine.[3]

Stability and Handling Considerations

Formamidine Hydrochloride (FACl): The most significant drawback of FACl is its extreme hygroscopicity.[3] It readily absorbs moisture from the atmosphere, which can alter its physical state and complicate accurate weighing and handling. Consequently, it must be stored and handled under a dry, inert atmosphere, such as in a glovebox. Thermally, while it has a lower melting point, its decomposition pathways in materials like perovskites are complex, involving the release of various gaseous products.[8][9]

Formamidine Acetate (FAAc): In stark contrast, FAAc is not hygroscopic, a property that greatly simplifies its storage and handling.[3] This stability to atmospheric moisture makes it a more convenient and robust reagent for many standard laboratory procedures. Its higher melting and decomposition temperature further underscore its superior thermal stability in the solid state.

Reactivity and Applications

The choice between FACl and FAAc is often dictated by the reaction conditions.

  • Organic Synthesis: In many condensation reactions, the free base form of formamidine is required. When using FACl, a stoichiometric amount of a separate base must be added to neutralize the hydrochloride and liberate the reactive formamidine.[3] This adds a step to the procedure and introduces additional reagents and potential byproducts. FAAc, however, can often be used directly. The acetate counter-ion is sufficiently basic to deprotonate the formamidinium cation in situ, simplifying the reaction setup.[3]

  • Perovskite Solar Cells: Both salts are used as precursors for formamidinium-based perovskites (e.g., FAPbI₃). The formamidinium cation is favored over the more traditional methylammonium due to its superior thermal stability and more favorable bandgap for photovoltaic applications.[8][10] In this context, the choice of anion (chloride vs. acetate) can influence precursor solution stability and the crystallization dynamics of the perovskite film.

Logical Workflow for Salt Selection

The decision-making process for selecting the appropriate formamidine salt can be visualized as a logical workflow, considering the primary experimental constraints.

G Diagram 1: Formamidine Salt Selection Workflow start Start: Need Formamidine Reagent handling Strict Anhydrous Conditions Possible? start->handling reaction_type Reaction Requires Free Base? handling->reaction_type Yes faac Use Formamidine Acetate (FAAc) handling->faac No facl Use Formamidine Hydrochloride (FACl) reaction_type->facl No reaction_type->facl Yes add_base Add Stoichiometric External Base facl->add_base direct_use Use Directly faac->direct_use

Diagram 1: Formamidine Salt Selection Workflow

Experimental Protocols

Representative Synthesis of Formamidine Acetate

This protocol is adapted from a well-established procedure published in Organic Syntheses, which highlights the convenience and efficiency of this method.[3]

Materials:

  • Triethyl orthoformate

  • Glacial acetic acid

  • Ammonia gas

  • Absolute ethanol

  • Round-bottom flask (500 mL) with a gas inlet tube, reflux condenser, and thermometer

  • Oil bath

Procedure:

  • Combine 148.2 g (1.0 mole) of triethyl orthoformate and 49.2 g (0.82 mole) of glacial acetic acid in the round-bottom flask.

  • Immerse the flask in an oil bath and heat to maintain a bath temperature of 125–130 °C.

  • When the internal temperature of the reaction mixture reaches 115 °C, begin introducing a moderate stream of ammonia gas through the gas inlet tube.

  • A temperature decrease and vigorous reflux will be observed as the reaction proceeds.

  • After approximately 20-30 minutes, solid formamidine acetate will begin to crystallize from the boiling mixture.

  • Continue the ammonia flow until the internal temperature no longer decreases (typically around 72–73 °C). This process usually takes 60-70 minutes.

  • Cool the mixture to room temperature.

  • Collect the crystalline precipitate by filtration.

  • Wash the collected solid thoroughly with absolute ethanol (approx. 50 mL).

  • The resulting product is colorless formamidine acetate with a melting point of 162–164 °C.[3]

Experimental Workflow: Preparation of a Perovskite Precursor Solution

This workflow illustrates the typical steps for preparing a formamidinium-based perovskite precursor solution for thin-film deposition, highlighting the key difference in handling the two salts.

G Diagram 2: Perovskite Precursor Preparation Workflow cluster_0 Route A: Formamidine Hydrochloride (FACl) cluster_1 Route B: Formamidine Acetate (FAAc) a1 Weigh FACl and PbI₂ in Glovebox a2 Add Anhydrous Solvent (e.g., DMF/DMSO) a1->a2 a3 Stir until fully dissolved a2->a3 finish Precursor Solution Ready for Deposition a3->finish b1 Weigh FAAc and PbI₂ on Benchtop b2 Add Solvent (e.g., DMF/DMSO) b1->b2 b3 Stir until fully dissolved b2->b3 b3->finish start Select Formamidine Salt start->a1 FACl Chosen (Anhydrous Route) start->b1 FAAc Chosen (Standard Route)

Diagram 2: Perovskite Precursor Preparation Workflow

Conclusion

The choice between formamidine hydrochloride and formamidine acetate is a critical decision that extends beyond simple stoichiometry. Formamidine acetate emerges as the superior choice for general applications due to its non-hygroscopic nature, higher thermal stability, and its ability to act as a direct source of free formamidine in many reactions without the need for an additional base.[3] This simplifies experimental procedures and enhances reproducibility.

Formamidine hydrochloride , while a viable source of the formamidinium cation, presents significant handling challenges due to its deliquescence.[3] Its use is primarily justified in protocols where anhydrous conditions are already strictly maintained and the presence of a chloride anion is either benign or desired, or where historical protocols necessitate its use. For researchers developing new methodologies, particularly in organic and medicinal chemistry, the practical advantages offered by formamidine acetate make it the recommended reagent.

References

Foundational

Computational Modeling of Formamidine Reaction Intermediates: A Technical Guide

Audience: Researchers, scientists, and drug development professionals. Executive Summary Formamidines are a critical class of compounds utilized as intermediates in the synthesis of a wide array of pharmaceuticals and bi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Formamidines are a critical class of compounds utilized as intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The transient and often unstable nature of their reaction intermediates makes experimental characterization challenging. Computational modeling has emerged as an indispensable tool for elucidating the complex reaction mechanisms, kinetics, and thermodynamics associated with formamidine chemistry. This guide provides an in-depth overview of the computational approaches used to study these intermediates, presents key quantitative data from seminal studies, details relevant experimental protocols for validation, and illustrates the logical workflows and reaction pathways involved. Understanding these reaction mechanisms at a molecular level is paramount for optimizing synthetic routes, predicting metabolite formation, and designing novel therapeutic agents.

Computational Approaches to Formamidine Reaction Mechanisms

The study of transient species in formamidine reactions heavily relies on quantum chemical calculations to map out potential energy surfaces, identify transition states, and characterize intermediates. These theoretical investigations provide insights that are often inaccessible through experimental means alone.

Core Methodologies
  • Density Functional Theory (DFT): DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used as they offer a favorable balance between computational cost and accuracy. These methods are effective for geometry optimization of reactants, products, intermediates, and transition states.

  • Ab Initio Methods: For higher accuracy in energy calculations, sophisticated ab initio methods are employed. Techniques such as Møller-Plesset perturbation theory (MP2) and high-level composite methods like the Gaussian-n theories (G1, G2, G3) provide more reliable energy barriers and reaction enthalpies.[1][2]

  • Solvation Models: To simulate reaction conditions in solution, computational models often incorporate a Polarizable Continuum Model (PCM).[1][2] This approach accounts for the bulk solvent effects on the energetics of the reaction, which can be significant.

  • Intrinsic Reaction Coordinate (IRC) Analysis: Following the identification of a transition state, IRC calculations are performed to confirm that the transition state correctly connects the reactant and product states on the potential energy surface.[1][2]

Quantitative Analysis of Formamidine Decomposition

A fundamental reaction involving formamidine is its decomposition into hydrogen cyanide (HCN) and ammonia (NH3). Computational studies have meticulously detailed the energetics of this process, both in the gas phase and with catalytic involvement of water molecules.

Gas-Phase Decomposition of Formamidine

The uncatalyzed, gas-phase decomposition of formamidine proceeds through a high-energy transition state. The table below summarizes the activation and reaction energies calculated using various levels of theory.

Level of TheoryActivation Energy (kJ/mol)Heat of Reaction (ΔE) (kJ/mol)Reference
HF/6-31G(d)331.5-[1]
G1253.5-[1]
G3259.122.3[1][2]
Water-Catalyzed Decomposition of Formamidine

The presence of water molecules has been shown to significantly lower the activation barrier for formamidine decomposition by facilitating proton transfer through a cyclic transition state.

Reaction SystemLevel of TheoryActivation Energy (kJ/mol)Heat of Reaction (ΔE) (kJ/mol)Reference
Formamidine + 1 H₂OG3169.42.2[1][2]
Formamidine + 2 H₂OG3151.1-5.1[1][2]

Visualizing Reaction Pathways and Computational Workflows

Diagrams are essential for conceptualizing the multi-step processes involved in both chemical reactions and their computational investigation. The following visualizations were created using the DOT language and adhere to the specified formatting guidelines.

G cluster_reactants Reactants cluster_ts Transition States cluster_products Products R Formamidine + nH₂O TS_gas TS (Gas Phase) Eₐ = 259.1 kJ/mol R->TS_gas Uncatalyzed TS_h2o TS (1 H₂O) Eₐ = 169.4 kJ/mol R->TS_h2o Water-Catalyzed P HCN + NH₃ + nH₂O TS_gas->P TS_h2o->P

Caption: Formamidine decomposition pathways.

G cluster_input 1. Input & System Definition cluster_pes 2. Potential Energy Surface Scan cluster_validation 3. Validation & Refinement cluster_output 4. Data Analysis & Output A Define Reactants & Reaction Conditions B Initial Geometry Optimization (e.g., DFT/B3LYP) A->B C Transition State (TS) Search (e.g., QST2, Berny) B->C D Optimize TS Geometry C->D E Frequency Analysis (Confirm TS with 1 imaginary freq.) D->E E->C Validation Failed F IRC Calculation (Connect TS to Reactants/Products) E->F Validation OK G High-Level Single-Point Energy (e.g., G3, CCSD(T)) F->G H Calculate ΔG‡, ΔH‡, ΔE G->H I Visualize Reaction Path & Characterize Intermediates H->I

Caption: Computational workflow for mechanism elucidation.

Experimental Protocols for Validation

Computational predictions must be validated by experimental data. For fast reactions involving transient intermediates, specialized kinetic techniques are required.

Stopped-Flow Spectroscopy

This technique is ideal for monitoring reactions on the millisecond timescale, allowing for the observation of rapid intermediate formation and decay.

  • Principle: Small volumes of reactant solutions are rapidly driven from separate syringes into a high-efficiency mixer. The flow is then abruptly stopped, and the newly mixed solution in an observation cell is monitored over time using a spectroscopic method, typically UV-Vis absorbance or fluorescence.

  • Methodology:

    • Preparation: Prepare solutions of the formamidine precursor and the reacting agent at the desired concentrations in a suitable buffer and solvent system.

    • Instrument Setup: Load the reactant solutions into the instrument's drive syringes. Set the data acquisition parameters, including the observation wavelength, total acquisition time, and temperature. The chosen wavelength should be one where a reactant, intermediate, or product has a distinct absorbance or fluorescence signal.

    • Data Acquisition: A pneumatic drive rapidly pushes the syringe plungers, mixing the reactants and filling the observation cell. The flow stops, triggering data collection. The change in absorbance or fluorescence is recorded as a function of time.

    • Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract rate constants for the observed reaction steps. By performing experiments at varying reactant concentrations, the reaction order and a detailed rate law can be determined.

NMR Spectroscopy for Transient Species

While standard NMR is often too slow to capture fleeting intermediates, advanced techniques can provide structural and kinetic information on species that exist in equilibrium with more stable, observable compounds.

  • Principle: Techniques like Chemical Exchange Saturation Transfer (CEST) can detect and characterize low-population, transient species. This is achieved by selectively saturating the NMR signal of the invisible intermediate. This saturation effect is transferred to the corresponding signal of the major, visible species through chemical exchange, causing a measurable decrease in its intensity.

  • Methodology:

    • Sample Preparation: Prepare a high-concentration sample of the reaction mixture in an appropriate deuterated solvent. The reaction should be set up under conditions where the intermediate is expected to be present, even at a low concentration.

    • Instrument Setup: The experiment is performed on a high-field NMR spectrometer. A series of 1D spectra are acquired, with each spectrum recorded using a different presaturation frequency that is scanned across a wide range.

    • Data Acquisition (CEST Experiment): A long, low-power radiofrequency pulse is applied at a specific frequency to saturate any protons at that chemical shift. After this presaturation, the standard 1D proton spectrum is acquired. This process is repeated for a range of presaturation frequencies.

    • Data Analysis: A "CEST plot" is generated by plotting the intensity of a resonance from the major species against the presaturation frequency. A dip in this plot at a frequency other than that of the major species indicates the chemical shift of the invisible, exchanging intermediate. The depth and shape of this dip can be quantitatively analyzed to determine the population of the intermediate and the rate of exchange.

Relevance to Drug Development

The computational and experimental study of reaction intermediates is not merely an academic exercise; it provides critical insights that directly impact the drug development pipeline.

  • Synthetic Route Optimization: A detailed understanding of the reaction mechanism, including the energetics of intermediates and transition states, allows chemists to select optimal reaction conditions (temperature, solvent, catalyst) to maximize the yield of the desired product and minimize the formation of impurities. This is crucial for the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs).

  • Metabolite Prediction and Toxicology: The metabolic transformation of a drug in the body proceeds through a series of chemical reactions. By modeling the potential reactions of a drug candidate with metabolic enzymes (e.g., Cytochrome P450), researchers can predict the structures of potential metabolites. Understanding the intermediates in these pathways can help identify potentially reactive or toxic metabolites, allowing for the early redesign of drug candidates to avoid safety liabilities.

  • Prodrug Design: Prodrugs are inactive compounds that are converted into active drugs in the body through enzymatic or chemical reactions. A thorough understanding of the reaction mechanism for this conversion is essential to ensure that the active drug is released at the desired rate and location. Computational modeling can help design the promoiety and the linkage to the parent drug to fine-tune these release kinetics.

  • Target Engagement and Covalent Inhibitors: For drugs that form a covalent bond with their biological target, the reaction mechanism is the mechanism of action. Computational modeling of this covalent binding event, including the characterization of all intermediates, is essential for designing inhibitors with the desired reactivity and selectivity, thereby improving efficacy and reducing off-target effects. Understanding the mechanism of action is a critical component of the evidence required for drug approval.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Formamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Formamidine hydrochloride (CH₅N₂·HCl) is a valuable reagent and intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as imidazoles and pyrimidines, which are core structures in many pharmaceutical agents. It also finds application in the synthesis of materials for perovskite solar cells.[1] This document provides detailed protocols for various methods of synthesizing formamidine hydrochloride, offering a comparative overview of different synthetic routes.

Physicochemical Data

PropertyValueReference
Molecular Formula CH₅ClN₂[2]
Molecular Weight 80.52 g/mol
Appearance White to off-white solid[1][2]
Melting Point 84-87 °C[2]
Solubility Soluble in ethanol[1][2]

Synthesis Protocols

Several synthetic routes to formamidine hydrochloride have been reported. The selection of a particular method may depend on the availability of starting materials, desired scale, and safety considerations. It is important to note that formamidine hydrochloride is known to be extremely deliquescent, requiring careful handling to avoid exposure to atmospheric moisture.[3]

Method 1: From Methyl Formate and Hydrogen Chloride

This method involves the direct reaction of methyl formate with hydrogen chloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0 °C), add 10 g of methyl formate (99%).[1]

  • Slowly add 20 ml of hydrogen chloride (57 wt% in water) to the stirred methyl formate.[1]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes. The formation of a brown precipitate may be observed.[1]

  • After 30 minutes, remove the flask from the ice bath and evaporate the solvent using a rotary evaporator at 60 °C.[1]

  • Wash the resulting solid precipitate several times with ether. A Soxhlet extractor can be used for this purpose.[1]

  • Recrystallize the washed solid from anhydrous ethanol.[1]

  • Filter the white precipitate and dry it under vacuum to obtain the final product.[1]

Quantitative Data:

ParameterValueReference
Starting Materials Methyl formate, Hydrogen chloride[1]
Reaction Temperature 0 °C[1]
Reaction Time 30 minutes[1]
Purification Washing with ether, Recrystallization from ethanol[1]

Reaction Pathway:

G methyl_formate Methyl Formate intermediate Intermediate methyl_formate->intermediate + HCl hcl Hydrogen Chloride formamidine_hcl Formamidine Hydrochloride intermediate->formamidine_hcl + NH3 (from reaction)

Caption: Reaction of Methyl Formate with HCl.

Method 2: From Formamidine Acetate and Hydrogen Chloride

This protocol is a two-step process where formamidine acetate is first synthesized and then converted to formamidine hydrochloride.

Part A: Synthesis of Formamidine Acetate

  • In a three-necked flask equipped with a condenser and a gas inlet tube, heat a mixture of 30.0 g of ethyl orthoformate and 16.4 g of glacial acetic acid to boiling (oil bath at 130-135 °C).[4]

  • Pass a rapid stream of dry ammonia through the boiling mixture.[4]

  • After 30 minutes, formamidine acetate will begin to separate from the boiling mixture.[4]

  • Continue the ammonia stream for another 15 minutes, then stop the ammonia flow and set the condenser for distillation.[4]

  • Slowly distill off the ethanol at an oil-bath temperature of 155-160 °C until the temperature of the condensing vapor drops below 75 °C.[4]

  • Cool the mixture to 20 °C and filter the collected white crystals.[4]

  • Wash the crystals with ethanol followed by ether.[4]

Part B: Conversion to Formamidine Hydrochloride

  • Dissolve the synthesized formamidine acetate in ethanol.[4]

  • Pass dry hydrogen chloride gas through the ethanolic solution.[4]

  • Add ether to the solution to precipitate the formamidine hydrochloride.[4]

  • Filter the precipitate to obtain formamidine hydrochloride.[4]

Quantitative Data (for Formamidine Acetate Synthesis):

ParameterValueReference
Starting Materials Ethyl orthoformate, Glacial acetic acid, Ammonia[4]
Reaction Temperature 130-160 °C[4]
Yield (Formamidine Acetate) 84.2%[4]
Melting Point (Formamidine Acetate) 162-164 °C[3]

Reaction Pathway:

G cluster_0 Step 1: Formamidine Acetate Synthesis cluster_1 Step 2: Conversion to Hydrochloride ethyl_orthoformate Ethyl Orthoformate formamidine_acetate Formamidine Acetate ethyl_orthoformate->formamidine_acetate acetic_acid Acetic Acid acetic_acid->formamidine_acetate ammonia Ammonia ammonia->formamidine_acetate formamidine_hcl Formamidine Hydrochloride formamidine_acetate->formamidine_hcl + HCl hcl Hydrogen Chloride hcl->formamidine_hcl

Caption: Two-step synthesis via formamidine acetate.

Method 3: From Hydrogen Cyanide (Pinner Synthesis)

This is a classical method for preparing amidines, known as the Pinner synthesis. It involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride to form an imido ether hydrochloride, which is then treated with ammonia. This method is mentioned as a historical route and requires caution due to the use of highly toxic hydrogen cyanide.[3][5]

Experimental Protocol (General Pinner Synthesis for Acetamidine Hydrochloride, adaptable for Formamidine):

  • Pass dry hydrogen chloride gas into a cooled solution of hydrogen cyanide in absolute ethanol until saturation.[6] This forms the ethyl formido ether hydrochloride.

  • Allow the mixture to stand until a solid mass of the imido ether hydrochloride crystals forms, which may take several days.[6]

  • Break up the solid crystalline mass and grind it to a paste with absolute ethanol.[6]

  • Treat the paste with an excess of an alcoholic ammonia solution. Ammonium chloride will precipitate.[6]

  • After stirring for several hours, filter off the ammonium chloride.[6]

  • Evaporate the filtrate to a smaller volume and cool to crystallize the formamidine hydrochloride.[6]

Quantitative Data (Illustrative from Acetamidine Synthesis):

ParameterValueReference
Starting Materials Acetonitrile, Ethanol, Hydrogen chloride, Ammonia[6]
Yield (Acetamidine HCl) 80-91%[6]
Note Yields for formamidine hydrochloride via this route may vary.

Reaction Pathway:

G cluster_0 Step 1: Imido Ether Formation cluster_1 Step 2: Amination hcn Hydrogen Cyanide imido_ether_hcl Ethyl Formido Ether Hydrochloride hcn->imido_ether_hcl ethanol Ethanol ethanol->imido_ether_hcl hcl Hydrogen Chloride hcl->imido_ether_hcl formamidine_hcl Formamidine Hydrochloride imido_ether_hcl->formamidine_hcl + Ammonia ammonia Ammonia ammonia->formamidine_hcl

Caption: Pinner synthesis of formamidine hydrochloride.

Safety and Handling

Formamidine hydrochloride is a combustible solid and should be handled with care. It is advisable to wear personal protective equipment such as a dust mask, eye shields, and gloves. Due to its deliquescent nature, it should be stored in a tightly sealed container, and care should be taken to minimize its exposure to moisture.[3] When working with toxic reagents like hydrogen cyanide, all operations must be conducted in a well-ventilated fume hood with appropriate safety measures in place.

Conclusion

The synthesis of formamidine hydrochloride can be achieved through various methods, each with its own advantages and disadvantages. The choice of method will be dictated by factors such as the availability and toxicity of starting materials, reaction conditions, and desired yield. The protocols provided herein offer detailed procedures for several common synthetic routes, enabling researchers to select the most suitable method for their specific needs.

References

Application

Application Notes and Protocols for Formamidine Acetate in Perovskite Solar Cell Fabrication

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for utilizing formamidine acetate (FAAc) in the fabrication of high-performa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing formamidine acetate (FAAc) in the fabrication of high-performance perovskite solar cells (PSCs). The inclusion of FAAc as an additive in the perovskite precursor solution has been demonstrated to enhance film quality, improve charge transport, and increase overall device efficiency and stability.

Introduction

Formamidine acetate (FAAc) has emerged as a critical additive in the fabrication of formamidinium-based perovskite solar cells. Its primary role is to improve the quality and stability of the perovskite crystalline film. FAAc can act as a crystallization regulator and a defect passivator. The acetate component can coordinate with lead (II) iodide (PbI2), forming an intermediate phase that slows down the rapid crystallization of the perovskite, leading to larger grain sizes and fewer grain boundaries. Furthermore, the formamidinium cation (FA+) can supplement the stoichiometry of the perovskite layer, while the acetate group can help in passivating defects at the grain boundaries and the interface between the perovskite and the charge transport layers.

Key Advantages of Using Formamidine Acetate

  • Improved Film Morphology: FAAc promotes the growth of larger, more uniform perovskite grains with reduced pinholes and defects.

  • Enhanced Crystallinity: It aids in the formation of the desired black α-phase of formamidinium lead iodide (FAPbI3) and can suppress the formation of the undesirable yellow δ-phase.

  • Defect Passivation: The acetate and amino groups in FAAc can passivate uncoordinated Pb2+ defects and iodide vacancies, reducing non-radiative recombination.[1][2]

  • Increased Device Performance: The aforementioned benefits collectively lead to higher power conversion efficiencies (PCE), improved open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[1][3]

  • Enhanced Stability: Passivation of defects and improved film quality contribute to better long-term operational and environmental stability of the solar cells.[3][4]

Experimental Protocols

This section outlines a detailed one-step spin-coating protocol for the fabrication of perovksite solar cells using formamidine acetate as an additive.

Substrate Preparation
  • Cut fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates to the desired size.

  • Sequentially clean the substrates in an ultrasonic bath with detergent (e.g., Hellmanex), deionized (DI) water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-Ozone for 15 minutes immediately before depositing the electron transport layer (ETL).

Deposition of Electron Transport Layer (e.g., SnO2)
  • Prepare a SnO2 nanoparticle solution (e.g., 2.6% in water, Alfa Aesar).

  • Spin-coat the SnO2 solution onto the cleaned substrates at 4000 rpm for 30 seconds.

  • Anneal the substrates at 150°C for 30 minutes in ambient air.

Perovskite Precursor Solution Preparation (with FAAc)
  • Stock Solution Preparation:

    • In a nitrogen-filled glovebox, prepare a stock solution of the perovskite precursors. A common composition is a mixed-cation lead-halide perovskite. For example, to prepare a 1 M solution, dissolve:

      • Formamidinium iodide (FAI): ~172 mg

      • Lead iodide (PbI2): ~461 mg

      • Methylammonium bromide (MABr): ~17 mg

      • Lead bromide (PbBr2): ~55 mg

    • Dissolve the precursors in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v) to a final volume of 1 mL.

    • Stir the solution on a hotplate at ~60°C for at least 30 minutes to ensure complete dissolution.

  • Addition of Formamidine Acetate (FAAc):

    • Prepare a stock solution of FAAc in a suitable solvent (e.g., DMF or DMSO).

    • Add the desired molar percentage of FAAc to the perovskite precursor solution. A common starting concentration is 5 mol%.[3] For a 1 M perovskite solution, this would be 0.05 M FAAc.

    • Stir the final solution for another 10-15 minutes.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

Perovskite Film Deposition (One-Step Spin-Coating)
  • Transfer the ETL-coated substrates into a nitrogen-filled glovebox.

  • Dispense an adequate amount of the perovskite precursor solution (e.g., 40 µL) onto the substrate.

  • Spin-coat the solution using a two-step program:

    • Step 1: 1000 rpm for 10 seconds (with a ramp-up of 200 rpm/s).

    • Step 2: 4000-6000 rpm for 30 seconds (with a ramp-up of 1000-2000 rpm/s).

  • During the second step (e.g., at the 15th second), dispense a stream of an anti-solvent (e.g., 100-200 µL of chlorobenzene or ethyl acetate) onto the center of the spinning substrate. This induces rapid crystallization.

  • Immediately transfer the substrate to a hotplate for annealing.

Annealing
  • Anneal the perovskite film at a specific temperature and for a set duration. A typical starting point is 100-150°C for 10-60 minutes.[5][6][7] The optimal conditions will depend on the specific perovskite composition and the presence of other additives.

  • After annealing, allow the films to cool down to room temperature.

Deposition of Hole Transport Layer (HTL)
  • Prepare a solution of a suitable HTL material, such as Spiro-OMeTAD.

    • Dissolve ~73 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.

    • Add ~28.8 µL of 4-tert-butylpyridine (tBP) and ~17.5 µL of a lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg/mL in acetonitrile) as additives.

  • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

Deposition of Metal Electrode
  • Mask the desired active area of the device.

  • Deposit a metal electrode (e.g., 80-100 nm of gold or silver) by thermal evaporation under high vacuum (<10^-6 Torr).

Device Characterization
  • Measure the current density-voltage (J-V) characteristics of the fabricated solar cells using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

  • Determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.

  • Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Data Presentation

The following tables summarize the impact of formamidine acetate concentration and annealing parameters on perovskite solar cell performance, as reported in the literature.

Table 1: Effect of Formamidine Acetate (FAAc) Concentration on Photovoltaic Performance

FAAc (mol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
01.0122.5475.217.14[3]
2.51.0322.8978.118.42[3]
51.0423.1679.818.90[3]
7.51.0222.6876.517.73[3]

Table 2: Influence of Annealing Temperature and Time on Device Performance

Perovskite CompositionAnnealing Temp. (°C)Annealing Time (min)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
MAPbI3100301.0423.573.518.0[5]
MAPbI3130301.0223.170.116.5[5]
MAPbI32001.51.0625.072.018.8[5]
CsFAMA10010---~18.5[7]
CsFAMA10045---~20.0[7]
CsFAMA10060---~20.5[7]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of FAAc in improving perovskite film quality.

experimental_workflow cluster_prep Substrate & ETL Preparation cluster_perovskite Perovskite Layer Formation cluster_device Device Completion cluster_char Characterization sub_clean Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone etl_dep ETL Deposition (SnO2) uv_ozone->etl_dep etl_anneal ETL Annealing etl_dep->etl_anneal precursor_prep Precursor Solution Preparation with FAAc spin_coat One-Step Spin-Coating & Anti-Solvent Quenching etl_anneal->spin_coat precursor_prep->spin_coat perov_anneal Perovskite Annealing spin_coat->perov_anneal htl_dep HTL Deposition (Spiro-OMeTAD) perov_anneal->htl_dep electrode_dep Metal Electrode Deposition htl_dep->electrode_dep jv_measure J-V Measurement electrode_dep->jv_measure eqe_measure EQE Measurement jv_measure->eqe_measure

Fig. 1: Experimental workflow for perovskite solar cell fabrication.

faac_mechanism cluster_precursor In Precursor Solution cluster_crystallization During Crystallization cluster_film In Final Perovskite Film cluster_performance Device Performance precursors PbI2 + FAI intermediate PbI2-Acetate Intermediate Complex Formation precursors->intermediate faac FAAc Additive faac->intermediate slow_cryst Retarded Crystallization intermediate->slow_cryst large_grains Enhanced Grain Growth slow_cryst->large_grains reduced_defects Reduced Grain Boundaries large_grains->reduced_defects passivation Defect Passivation (Pb2+, I- vacancies) large_grains->passivation improved_film High-Quality Perovskite Film reduced_defects->improved_film passivation->improved_film enhanced_charge_transport Improved Charge Transport improved_film->enhanced_charge_transport reduced_recombination Reduced Non-radiative Recombination improved_film->reduced_recombination high_pce Increased PCE & Stability enhanced_charge_transport->high_pce reduced_recombination->high_pce

Fig. 2: Proposed mechanism of FAAc in improving perovskite film quality.

References

Method

Formamidine: A Versatile Reagent in the Synthesis of Heterocyclic Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Formamidine and its derivatives, such as formamidine acetate, formamidine hydrochloride, and N,N-dimethylformamide dimethyl...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Formamidine and its derivatives, such as formamidine acetate, formamidine hydrochloride, and N,N-dimethylformamide dimethyl acetal (DMF-DMA), are highly versatile and widely utilized reagents in organic synthesis, particularly in the construction of a diverse array of heterocyclic scaffolds. These reagents serve as key building blocks, providing a single carbon-nitrogen or carbon-nitrogen-nitrogen unit for the formation of various nitrogen-containing ring systems that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the use of formamidine and its derivatives in the synthesis of key heterocyclic systems, including pyrimidines, imidazoles, quinazolines, and triazines.

Synthesis of Pyrimidines

Pyrimidines are a fundamental class of heterocyclic compounds found in nucleic acids and numerous bioactive molecules. Formamidine and its salts are classic reagents for the construction of the pyrimidine ring through condensation with 1,3-dicarbonyl compounds or their equivalents.

Application Note:

The reaction of formamidine with β-dicarbonyl compounds, β-ketoesters, or malonic acid derivatives provides a straightforward and efficient route to substituted pyrimidines. The choice of the formamidine salt (acetate or hydrochloride) can influence the reaction conditions, with the acetate salt often allowing for milder conditions due to its basicity. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) can also be employed to first form an enaminone intermediate from a ketone, which then undergoes cyclization with an amidine source.

Key Experimental Protocols:

Protocol 1.1: Synthesis of 4,6-Dihydroxypyrimidine from Formamidine Hydrochloride and a Malonic Ester

This protocol describes the synthesis of 4,6-dihydroxypyrimidine, a key intermediate in the synthesis of various pharmaceuticals.

Reaction Scheme:

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in methanol.

  • To this solution, add the desired malonic ester (e.g., diethyl malonate) and formamidine hydrochloride.

  • Heat the reaction mixture to reflux and maintain for a specified period (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with an acidic solution (e.g., dilute HCl).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., acetone or ethanol/water) affords the purified 4,6-dihydroxypyrimidine.

Quantitative Data for Pyrimidine Synthesis:

EntryFormamidine Reagent1,3-Dicarbonyl Compound/EquivalentProductReaction ConditionsYield (%)Reference
1Formamidine HydrochlorideDiethyl malonate4,6-DihydroxypyrimidineSodium methoxide, methanol, reflux, 1-12 h>90
2Formamidine HydrochloridePotassium 2-cyano-2-fluoroethenolate4-Amino-5-fluoropyrimidineAcetonitrile, reflux, 16 h85

Synthesis of Imidazoles

The imidazole ring is another critical heterocyclic motif present in many biologically active compounds, including the amino acid histidine and numerous antifungal drugs. Formamidine acetate is a common reagent for the construction of the imidazole ring by reacting with α-haloketones or their equivalents.

Application Note:

The condensation of formamidine acetate with α-bromoketones is a classical and effective method for the synthesis of 2-unsubstituted imidazoles. The reaction is typically carried out in liquid ammonia under pressure. This method is particularly useful for the synthesis of optically active imidazoles when starting from chiral α-bromoketones derived from amino acids.

Key Experimental Protocols:

Protocol 2.1: Synthesis of Optically Active Imidazoles from α-Bromoketones and Formamidine Acetate

This protocol details the synthesis of N-Cbz protected amino acid-derived imidazoles.

Reaction Scheme:

Experimental Procedure:

  • In a pressure vessel, place the α-bromoketone and formamidine acetate.

  • Cool the vessel in a dry ice/acetone bath and carefully condense liquid ammonia into it.

  • Seal the vessel and heat it to the desired temperature (e.g., 70 °C) in an oil bath behind a safety shield.

  • Stir the reaction mixture overnight.

  • After cooling to room temperature, carefully vent the ammonia in a well-ventilated fume hood.

  • Dissolve the residue in a suitable organic solvent (e.g., chloroform) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure imidazole derivative.

Quantitative Data for Imidazole Synthesis:

Entryα-Bromoketone PrecursorProductReaction ConditionsYield (%)Reference
1(S)-N-Cbz-alaninederived α-bromoketone(S)-4-Methyl-1H-imidazol-5-yl)(phenyl)methanoneFormamidine acetate, liquid ammonia, 70 °C, overnight69
2(S)-N-Cbz-valinederived α-bromoketone(S)-(4-Isopropyl-1H-imidazol-5-yl)(phenyl)methanoneFormamidine acetate, liquid ammonia, 70 °C, overnight58
3(S)-N-Cbz-leucinederived α-bromoketone(S)-(4-Isobutyl-1H-imidazol-5-yl)(phenyl)methanoneFormamidine acetate, liquid ammonia, 70 °C, overnight62
4(S)-N-Cbz-isoleucinederived α-bromoketone(S)-(4-(sec-Butyl)-1H-imidazol-5-yl)(phenyl)methanoneFormamidine acetate, liquid ammonia, 70 °C, overnight45
5(S)-N-Cbz-phenylalaninederived α-bromoketone(S)-(4-Benzyl-1H-imidazol-5-yl)(phenyl)methanoneFormamidine acetate, liquid ammonia, 70 °C, overnight37

Synthesis of Quinazolines and Quinazolinones

Quinazolines and their oxidized counterparts, quinazolinones, are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. A common synthetic route involves the reaction of anthranilic acid or its derivatives with a formamidine source.

Application Note:

The Niementowski quinazoline synthesis involves the condensation of anthranilic acid with amides. A variation of this reaction utilizes formamide to produce the parent quinazolin-4(3H)-one. Microwave-assisted synthesis can significantly reduce reaction times and improve yields for these condensations. N,N-dimethylformamide dimethyl acetal (DMF-DMA) can also be used as a reagent to form N,N-dimethylformamidine derivatives of anthranilonitriles, which then undergo cyclization to quinazolines upon reaction with amines under microwave irradiation.

Key Experimental Protocols:

Protocol 3.1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid and Formamide (Microwave-Assisted)

This protocol provides a rapid and efficient method for the synthesis of the core quinazolinone scaffold.

Reaction Scheme:

Experimental Procedure:

  • In a microwave-safe vessel, thoroughly mix anthranilic acid and an excess of formamide.

  • Place the open vessel in a microwave reactor.

  • Irradiate the mixture in stages. For example, irradiate at 30% power (e.g., 270 W) for 5 minutes, allow it to stand for 15 minutes, and then irradiate again at 50% power (e.g., 450 W) for another 5 minutes.

  • After cooling to room temperature, wash the resulting solid residue thoroughly with water.

  • Dry the solid and recrystallize from methanol to obtain pure quinazolin-4(3H)-one.

Quantitative Data for Quinazolinone Synthesis:

EntryStarting MaterialsProductReaction ConditionsYield (%)Reference
1Anthranilic acid, FormamideQuinazolin-4(3H)-oneConventional heating, 150-160 °C, 8 h61
2Anthranilic acid, FormamideQuinazolin-4(3H)-oneMicrowave (270 W, 5 min; then 450 W, 5 min)82
3N'-(2-cyanophenyl)-N,N-dimethylformamidine, Amines4-AminoquinazolinesCH3CN/HOAc, Microwave, 160 °C, 10 minHigh

Synthesis of 1,3,5-Triazines

1,3,5-Triazines are a class of nitrogen-containing heterocycles with applications ranging from herbicides to polymer chemistry. Their synthesis can be achieved through the cyclotrimerization of nitriles or by the reaction of amidines with various reagents.

Application Note:

A green and efficient method for the synthesis of 2,4-diamino-6-substituted-1,3,5-triazines involves the microwave-assisted reaction of dicyandiamide with various nitriles. This approach avoids the use of harsh reagents and solvents and provides good to excellent yields in short reaction times. While not a direct use of formamidine, dicyandiamide can be considered a precursor to a biguanide system that is related to formamidine chemistry.

Key Experimental Protocols:

Protocol 4.1: Microwave-Assisted Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine

This protocol describes a solvent-free synthesis of a representative diaminotriazine.

Reaction Scheme:

Experimental Procedure:

  • In a microwave-safe vessel, mix dicyandiamide and benzonitrile.

  • Add a catalytic amount of a base, such as potassium hydroxide.

  • Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 175 °C) for a short duration (e.g., 10 minutes).

  • After cooling, treat the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the desired 2,4-diamino-6-phenyl-1,3,5-triazine.

Quantitative Data for 1,3,5-Triazine Synthesis:

EntryNitrileProductReaction ConditionsYield (%)Reference
1Benzonitrile2,4-Diamino-6-phenyl-1,3,5-triazineDicyandiamide, KOH, Microwave, 175 °C, 10 min90
2Acetonitrile2,4-Diamino-6-methyl-1,3,5-triazineDicyandiamide, KOH, Microwave, 175 °C, 10 min85
34-Chlorobenzonitrile2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazineDicyandiamide, KOH, Microwave, 190 °C, 10 min95
44-Methoxybenzonitrile2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazineDicyandiamide, KOH, Microwave, 190 °C, 10 min92

Diagrams

Logical Workflow for Heterocycle Synthesis using Formamidine Reagents

G cluster_reagents Formamidine Reagents cluster_precursors Key Precursors cluster_products Heterocyclic Products Formamidine Acetate Formamidine Acetate Pyrimidines Pyrimidines Formamidine Acetate->Pyrimidines Condensation Imidazoles Imidazoles Formamidine Acetate->Imidazoles Condensation Formamidine HCl Formamidine HCl Formamidine HCl->Pyrimidines Condensation Triazines Triazines Formamidine HCl->Triazines Cyclization DMF-DMA DMF-DMA Quinazolines Quinazolines DMF-DMA->Quinazolines Cyclization 1,3-Dicarbonyls 1,3-Dicarbonyls 1,3-Dicarbonyls->Pyrimidines alpha-Haloketones alpha-Haloketones alpha-Haloketones->Imidazoles Anthranilic Acid/Derivatives Anthranilic Acid/Derivatives Anthranilic Acid/Derivatives->Quinazolines Nitriles Nitriles Nitriles->Triazines

Caption: General workflow for heterocyclic synthesis using formamidine reagents.

Reaction Pathway for Pyrimidine Synthesis

G Formamidine Formamidine Intermediate Intermediate Formamidine->Intermediate Nucleophilic Attack 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Intermediate Condensation Pyrimidine Pyrimidine Intermediate->Pyrimidine Cyclization & Dehydration

Caption: Simplified reaction pathway for pyrimidine synthesis.

Decision Logic for Reagent Selection

Application

Application Notes and Protocols for Formamidine-Mediated Cyclization in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the reaction conditions for formamidine-mediated cyclization, a powerful tool for the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for formamidine-mediated cyclization, a powerful tool for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. This document details optimized protocols, presents quantitative data for reaction parameter selection, and illustrates key mechanistic pathways and experimental workflows.

Introduction

Formamidine derivatives, primarily formamidine acetate and formamidine hydrochloride, are versatile reagents used in the construction of various heterocyclic systems, most notably pyrimidines and imidazoles.[1] These reactions typically proceed through a condensation mechanism where the formamidine moiety provides a key N-C-N fragment that cyclizes with a suitable difunctionalized substrate. The choice of reaction conditions, including the formamidine salt, solvent, temperature, and catalyst, is crucial for achieving high yields and purity of the desired heterocyclic product.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on formamidine-mediated cyclization, offering a comparative look at the impact of different reaction parameters on product yield.

Synthesis of 2,4-Disubstituted Imidazoles from Amidines and α-Halo Ketones

The condensation of amidines with α-halo ketones is a widely used method for the synthesis of 2,4-disubstituted imidazoles. The following data highlights the efficiency of this reaction with various substrates under optimized conditions.

EntryAmidineα-Halo KetoneSolventBaseTemp. (°C)Time (h)Yield (%)
1Benzamidine HCl2-Bromoacetophenoneaq. THFKHCO₃Reflux296
24-Methoxybenzamidine HCl2-Bromoacetophenoneaq. THFKHCO₃Reflux295
32-Pyridylamidine HCl2-Bromoacetophenoneaq. THFKHCO₃Reflux292
4Benzamidine HClChloroacetoneaq. THFKHCO₃Reflux285
5Acetamidine HCl2-Bromo-4'-methoxyacetophenoneaq. THFKHCO₃Reflux388

Table 1: Substrate Scope for the Synthesis of 2,4-Disubstituted Imidazoles.

Synthesis of Optically Active Imidazoles from α-Bromoketones and Formamidine Acetate

This method allows for the synthesis of chiral imidazole derivatives, which are of significant interest in medicinal chemistry.

EntryN-Cbz Protected α-Amino Acid PrecursorSolventTemperature (°C)Time (h)Yield (%)
1(S)-Cbz-AlanineLiquid NH₃702069
2(S)-Cbz-ValineLiquid NH₃702058
3(S)-Cbz-LeucineLiquid NH₃702062
4(S)-Cbz-IsoleucineLiquid NH₃702055
5(S)-Cbz-PhenylalanineLiquid NH₃702037

Table 2: Synthesis of Optically Active Imidazoles using Formamidine Acetate.[2]

Ultrasound-Assisted Synthesis of Pyrimidines

Ultrasound irradiation can significantly accelerate the synthesis of pyrimidines. The following table compares reaction times and yields for the synthesis of pyrazolo[1,5-a]pyrimidines using conventional heating, microwave irradiation, and ultrasound.

EntryMethodSolventTemperature (°C)TimeYield (%)
1Oil BathEtOH752 h75
2MicrowaveEtOH755 min85
3UltrasoundEtOH68-725 min92

Table 3: Comparative Study for the Synthesis of Pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

The following are detailed protocols for key formamidine-mediated cyclization reactions.

General Protocol for the Synthesis of 2,4-Disubstituted Imidazoles

This protocol is adapted from a robust and scalable method for the preparation of 2,4-disubstituted imidazoles.

Materials:

  • Amidine hydrochloride (1.0 equiv)

  • α-Halo ketone (1.0 equiv)

  • Potassium bicarbonate (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amidine hydrochloride (1.0 equiv) and potassium bicarbonate (2.0 equiv).

  • Add a 1:1 mixture of THF and water to the flask.

  • In a separate flask, dissolve the α-halo ketone (1.0 equiv) in a minimal amount of THF.

  • Slowly add the solution of the α-halo ketone to the vigorously stirred amidine solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol for the Synthesis of Optically Active Imidazoles

This protocol describes the synthesis of chiral imidazoles from N-Cbz protected α-amino acid-derived α-bromoketones.[2]

Materials:

  • α-Bromoketone derived from N-Cbz protected α-amino acid (1.0 equiv)

  • Formamidine acetate (1.0 equiv)

  • Liquid ammonia

Procedure:

  • In a pressure vessel cooled to -78 °C, liquefy ammonia.

  • To the liquid ammonia, add the α-bromoketone (1.0 equiv) and formamidine acetate (1.0 equiv).

  • Seal the pressure vessel and stir the reaction mixture at 70 °C for 20 hours.

  • After cooling to room temperature, carefully vent the excess ammonia.

  • Dissolve the residue in chloroform and wash successively with saturated aqueous potassium carbonate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the optically active imidazole.

Protocol for the Synthesis of Formamidine Acetate

A reliable procedure for the laboratory-scale synthesis of formamidine acetate.[3]

Materials:

  • Triethyl orthoformate

  • Glacial acetic acid

  • Ammonia gas

  • Absolute ethanol

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a thermometer, place triethyl orthoformate and glacial acetic acid.

  • Immerse the flask in an oil bath and heat to 125-130 °C.

  • When the internal temperature reaches 115 °C, introduce a moderate stream of ammonia gas.

  • Continue the ammonia flow until the temperature of the reaction mixture no longer decreases (typically 72-73 °C). Crystallization of formamidine acetate should be observed.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with absolute ethanol and dry to obtain formamidine acetate. The yield is typically in the range of 84-88%.[3]

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the general mechanisms for formamidine-mediated synthesis of pyrimidines and imidazoles.

G General Mechanism for Pyrimidine Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Formamidine Formamidine Intermediate1 Initial Adduct Formamidine->Intermediate1 Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate1 Intermediate2 Dehydrated Intermediate Intermediate1->Intermediate2 Dehydration Pyrimidine Pyrimidine Intermediate2->Pyrimidine Cyclization & Dehydration

Caption: General mechanism for pyrimidine synthesis.

G General Mechanism for Imidazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Formamidine Formamidine Intermediate1 Iminium Intermediate Formamidine->Intermediate1 Condensation AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Imidazole Imidazole Intermediate2->Imidazole Dehydration & Aromatization

Caption: General mechanism for imidazole synthesis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a formamidine-mediated cyclization reaction.

G Experimental Workflow for Formamidine-Mediated Cyclization Start Start Reagents Combine Formamidine Derivative, Substrate, and Solvent Start->Reagents Reaction Heat to Desired Temperature (e.g., Reflux) Reagents->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Typical experimental workflow.

References

Method

Formamidine Acetate: A Versatile Reagent for the Synthesis of Pyrimidine and Imidazole Heterocycles

Application Note For Researchers, Scientists, and Drug Development Professionals Abstract Formamidine acetate has emerged as a highly effective and versatile reagent in heterocyclic chemistry, particularly for the synthe...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidine acetate has emerged as a highly effective and versatile reagent in heterocyclic chemistry, particularly for the synthesis of pyrimidine and imidazole cores. These structural motifs are of paramount importance in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of pyrimidines and imidazoles utilizing formamidine acetate, intended to guide researchers in leveraging this reagent for their synthetic needs.

Introduction

Pyrimidines and imidazoles are fundamental heterocyclic scaffolds that form the core of numerous biologically active compounds, including antiviral, anticancer, antifungal, and anti-inflammatory agents.[1][2] The efficient construction of these ring systems is a central focus in synthetic organic and medicinal chemistry. Formamidine acetate (CAS: 3473-63-0), a stable, non-hygroscopic crystalline solid, serves as an excellent C1 and N-C-N building block for the synthesis of these heterocycles.[3][4] Its utility lies in its ability to act as a potent condensing agent, reacting with various difunctional compounds to yield the desired heterocyclic products, often in high yields.[1][5]

Synthesis of Pyrimidines

The synthesis of pyrimidines using formamidine acetate typically involves the condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a ketone. This approach, a variation of the classical Pinner synthesis, provides a straightforward and efficient route to a diverse range of substituted pyrimidines.[6]

General Reaction Scheme for Pyrimidine Synthesis

G reagents Ketone + Formamidine Acetate conditions n-Propanol, 100 °C reagents->conditions Heat product 4,5-Disubstituted Pyrimidine conditions->product

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: General Procedure for the One-Step Synthesis of 4,5-Disubstituted Pyrimidines from Ketones

This protocol is adapted from the method described by Baran, P. S., et al. (2006).[7]

  • To a solution of the ketone (1.0 equivalent) in n-propanol (to a concentration of 0.01 M), add formamidine acetate (20.0 equivalents) at ambient temperature.

  • Stir the resulting suspension in a preheated oil bath at 100 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and concentrate in vacuo to remove the n-propanol.

  • Resuspend the residue in ethyl acetate (EtOAc) and neutralize by stirring with triethylamine (Et3N) (60.0 equivalents).

  • Filter the suspension through a pad of silica gel to remove solid impurities and wash the pad with EtOAc.

  • Concentrate the filtrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the desired pyrimidine product.[7]

Quantitative Data for Pyrimidine Synthesis
EntryKetone SubstratePyrimidine ProductYield (%)
12-Heptanone4-Methyl-5-pentylpyrimidine65
23-Heptanone4-Ethyl-5-butylpyrimidine72
3Cyclohexanone4,5,6,7-Tetrahydro-1H-cyclopenta[d]pyrimidine50
4Propiophenone4-Methyl-5-phenylpyrimidine82
52-AdamantanoneSpiro[adamantane-2,4'(1'H)-pyrimidine]85
6Acetophenone4-Phenylpyrimidine28

Table adapted from Baran, P. S., et al. (2006).[7]

Proposed Mechanism of Pyrimidine Formation

The reaction is proposed to proceed through a series of condensation and cyclization steps. The ketone first reacts with formamidine, which is in equilibrium with its free base form, to generate an enamine or a related intermediate. Subsequent reaction with another molecule of formamidine or its equivalent, followed by cyclization and aromatization, leads to the formation of the pyrimidine ring.

G cluster_1 Step 1: Enamine Formation cluster_2 Step 2: Addition & Cyclization cluster_3 Step 3: Aromatization Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Formamidine, -H2O Formamidine1 Formamidine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate + Formamidine Formamidine2 Formamidine Pyrimidine Pyrimidine Cyclized_Intermediate->Pyrimidine - H2O, - NH3

Caption: Proposed mechanism for pyrimidine synthesis.

Synthesis of Imidazoles

The synthesis of imidazoles using formamidine acetate commonly employs α-haloketones or their equivalents as the starting material. This reaction provides a direct and efficient route to a variety of substituted imidazoles.[1]

General Reaction Scheme for Imidazole Synthesis

G reagents α-Bromoketone + Formamidine Acetate conditions Liquid Ammonia, 70 °C reagents->conditions Heat product 4-Substituted Imidazole conditions->product G cluster_1 Step 1: Nucleophilic Substitution cluster_2 Step 2: Cyclization & Dehydration Alpha_Haloketone α-Haloketone Intermediate_1 Amidinoketone Intermediate Alpha_Haloketone->Intermediate_1 + Formamidine, -HX Formamidine Formamidine Imidazole Imidazole Intermediate_1->Imidazole Intramolecular Condensation, -H2O

References

Application

Application of Formamidine in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Formamidine and its salts, such as formamidine acetate and formamidine hydrochloride, are versatile and essential reagents in organic synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidine and its salts, such as formamidine acetate and formamidine hydrochloride, are versatile and essential reagents in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. These heterocycles form the core scaffolds of numerous pharmaceutical agents. The reactivity of the formamidine group allows for efficient cyclization reactions to produce key intermediates for a wide range of drugs, including anticancer, antifungal, and antiviral therapies. This document provides detailed application notes, experimental protocols, and quantitative data on the use of formamidine in the synthesis of critical pharmaceutical intermediates.

Key Applications in Pharmaceutical Intermediate Synthesis

Formamidine derivatives are instrumental in the synthesis of several important classes of pharmaceutical intermediates:

  • Quinazolines: The quinazoline ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Formamidine acetate is a common reagent for the construction of the quinazoline core through condensation with substituted anthranilic acid derivatives. This methodology is notably employed in the synthesis of tyrosine kinase inhibitors used in cancer therapy.

  • Pyrimidines: As fundamental components of nucleobases, the pyrimidine moiety is crucial in the development of antiviral and anticancer agents. Formamidine acetate serves as a convenient source of the N-C-N fragment required for the cyclization with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine ring.[1]

  • Imidazoles: The imidazole ring is another prevalent heterocycle in pharmaceuticals, found in antifungal agents and other therapeutic molecules. Formamidine acetate and hydrochloride can be used in condensation reactions with α-haloketones or their equivalents to construct the imidazole ring.[1][2]

  • N-Sulfonyl Formamidines: This class of compounds has applications in drug discovery and as intermediates for agrochemicals.[3] Syntheses often involve the reaction of sulfonamides with a formamide source or a multi-component reaction involving a sulfonyl azide.

Data Presentation: Synthesis of Pharmaceutical Intermediates Using Formamidine

The following tables summarize quantitative data for the synthesis of various pharmaceutical intermediates using formamidine-based methods.

Intermediate/Final ProductStarting MaterialsFormamidine ReagentReaction ConditionsYield (%)Reference
Anticancer Agents
Gefitinib IntermediateMethyl-2-amino-5-hydroxy-4-methoxy benzoateFormamidine acetateMethanol, Reflux, 10 hours92%[4]
Erlotinib2-amino-4,5-bis(2-methoxyethoxy)-benzonitrile, 3-ethynylaniline hydrochloride, Trifluoroacetic acidFormamidine acetateAcetonitrile, Reflux, 15 hoursNot specified in abstract[5]
N'-[2-Cyano-5-methoxy-4-{3-(4-morpholinyl) propoxy}phenyl]-N,N-dimethyl formamidine (Gefitinib Intermediate)4-(2-amino-4-cyano-5-methoxyphenoxy)propylmorpholineN,N-dimethylformamide, p-toluenesulfonyl chlorideStirred at RTNot specified in abstract
Heterocyclic Intermediates
4-ArylpyrimidinesAnilines, Aryl ketones, DMSOFormamide (as part of conjugate)K2S2O8 promotionNot specified in abstract[6]
4,5-disubstituted pyrimidinesFunctionalized enamines, Triethyl orthoformate, Ammonium acetateFormamidine generated in situZnCl2 catalystGood yields[6]
4-Amino-5-fluoropyrimidinePotassium 2-cyano-2-fluoroethenolateFormamidine hydrochlorideMild conditions85%[7]
Optically Active Imidazolesα-bromoketonesFormamidine acetateLiquid ammonia, 70°C, 20h37-69%[8]
N-Sulfonyl Formamidines
4-methyl-N-(morpholinomethylene)benzenesulfonamideMorpholine, p-tosyl azide, but-3-yn-2-oneGenerated in situCatalyst-free, Solvent-free, 2 min, RT95%[9]
N-sulfonyl formamidineSulfonamide, FormamideFormamideNaI catalyst, TBHP oxidantup to 90%[10]

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for Gefitinib

This protocol describes the synthesis of a quinazolinone intermediate, a crucial step in the production of the anticancer drug Gefitinib, using formamidine acetate.

Reaction:

Materials:

  • Methyl-2-amino-5-hydroxy-4-methoxy benzoate (50 g)

  • Formamidine acetate (30 g)

  • Methanol (400 ml)

Procedure:

  • To a reaction flask, add methyl-2-amino-5-hydroxy-4-methoxy benzoate (50 g) and methanol (400 ml).

  • Add formamidine acetate (30 g) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 10 hours.

  • After the reaction is complete, gradually cool the mixture to 5-10°C.

  • Stir the cooled mixture for 1 hour to facilitate precipitation.

  • Filter the solid product and wash it with methanol (150 ml).

  • Dry the solid at 50-55°C to obtain the title compound.

Expected Yield: 45 g (92%)[4]

Protocol 2: Synthesis of 4-Amino-5-fluoropyrimidine

This protocol outlines the synthesis of a fluorinated pyrimidine derivative, a valuable building block in medicinal chemistry, from a β-fluoroenolate salt and formamidine hydrochloride.[7]

Reaction:

Materials:

  • Potassium 2-cyano-2-fluoroethenolate

  • Formamidine hydrochloride

  • Suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve potassium 2-cyano-2-fluoroethenolate in a suitable solvent under an inert atmosphere.

  • Add formamidine hydrochloride to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Expected Yield: 85% for the unsubstituted derivative.[7]

Protocol 3: Catalyst-Free Synthesis of N-Sulfonyl Formamidines

This protocol describes a rapid and efficient three-component reaction for the synthesis of N-sulfonyl formamidines under solvent-free and catalyst-free conditions.[9]

Reaction:

Materials:

  • Amine (e.g., Morpholine, 0.1 mmol)

  • Sulfonyl azide (e.g., p-tosyl azide, 1.8 equiv.)

  • Terminal ynone (e.g., but-3-yn-2-one, 1.8 equiv.)

Procedure:

  • In a reaction vial, add the amine (0.1 mmol) and the sulfonyl azide (1.8 equiv.).

  • Slowly add the terminal ynone (1.8 equiv.) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or the solidification of the product.

  • The reaction time can vary from a few minutes to several hours depending on the substrates.

  • Once the reaction is complete, the product can be isolated directly if it precipitates as a solid. Otherwise, purification by column chromatography may be necessary.

Expected Yield: For the reaction of morpholine, p-tosyl azide, and but-3-yn-2-one, a yield of 95% is reported within 2 minutes.[9]

Mandatory Visualizations

gefitinib_synthesis_workflow start Starting Materials intermediate1 Methyl-2-amino-5-hydroxy-4-methoxy benzoate start->intermediate1 step1 Cyclization (Methanol, Reflux) intermediate1->step1 reagent1 Formamidine Acetate reagent1->step1 intermediate2 6-Hydroxy-7-methoxy-3H-quinazolin-4-one (Gefitinib Intermediate) step1->intermediate2 step2 Etherification intermediate2->step2 reagent2 4-(3-chloropropyl)morpholine + Base reagent2->step2 final_product Gefitinib step2->final_product

Caption: Workflow for the synthesis of Gefitinib.

pyrimidine_synthesis_workflow start Starting Materials substrate 1,3-Dielectrophile (e.g., β-dicarbonyl compound) start->substrate reagent Formamidine Acetate start->reagent reaction Condensation/Cyclization substrate->reaction reagent->reaction product Substituted Pyrimidine reaction->product application Pharmaceutical Intermediate (Antiviral, Anticancer) product->application

Caption: General synthesis of pyrimidines.

Conclusion

Formamidine and its derivatives are indispensable tools in the synthesis of pharmaceutical intermediates. Their ability to efficiently participate in the construction of key heterocyclic scaffolds like quinazolines, pyrimidines, and imidazoles makes them highly valuable to the pharmaceutical industry. The protocols and data presented herein demonstrate the broad applicability and high efficiency of formamidine-based synthetic strategies in developing a diverse range of therapeutic agents. Researchers and drug development professionals can leverage this information to optimize existing synthetic routes and to design novel pathways for the synthesis of next-generation pharmaceuticals.

References

Method

Application Notes and Protocols for Amide Synthesis via In Situ Generated Formamidine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the synthesis of primary, secondary, and tertiary amides utilizing formamidine intermediates generat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of primary, secondary, and tertiary amides utilizing formamidine intermediates generated in situ. This method, adapted from Kuo et al., offers a metal-free, oxidant-free, and nearly solvent-free approach to amide bond formation, employing readily available thioacids and amines.[1][2][3] This technique is notable for its operational simplicity, broad substrate scope, and scalability, making it a valuable tool in medicinal chemistry and drug development.[1][2]

Overview of the Synthesis

The core of this methodology is the in situ generation of a formamidine intermediate, which then serves as the amine source in the reaction with a thioacid to form the corresponding amide.[1][3] The specific precursors for the formamidine intermediate vary depending on the desired amide product (primary, secondary, or tertiary).[1]

Key Advantages:

  • Environmentally Friendly: The protocol is metal-free, oxidant-free, and requires minimal solvent.[1][3]

  • Readily Available Materials: The reagents used are common and commercially available.[1][3]

  • Gram-Scale Synthesis: The procedure has been demonstrated to be effective on a gram scale.[1][2][3]

  • Structurally Diverse Products: A wide range of amides can be synthesized with favorable efficiency.[1][2][3]

Reaction Pathways

The synthesis is divided into three main pathways, each leading to a different class of amides.

Primary Amide Synthesis

For the synthesis of primary amides, an N,N-dimethylformimidamide intermediate is generated in situ from hexamethyldisilazane (HMDS) and dimethylformamide (DMF). This intermediate then reacts with a thioacid. The reaction proceeds through a nucleophilic addition of the thioacid to the formimidamide, followed by a rapid intramolecular S,N-acyl transfer to yield the primary amide.[1][3]

Secondary Amide Synthesis

In the case of secondary amides, an N-substituted formamidine is first generated in situ by reacting a primary amine with the N,N-dimethylformimidamide intermediate. This is followed by the addition of a thioacid and a base (DBU) to facilitate the amidation.[1]

Tertiary Amide Synthesis

Similarly, for tertiary amides, an N,N-disubstituted formamidine intermediate is generated in situ from a secondary amine. This intermediate then undergoes amidation with a thioacid under the optimized reaction conditions to produce the final tertiary amide.[1][3]

Experimental Protocols

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (200-300 mesh).

Protocol for Primary Amide Synthesis

A representative procedure for the synthesis of benzamide (a primary amide) is as follows:

  • To a sealed tube, add thiobenzoic acid (1.0 equiv), hexamethyldisilazane (HMDS, 3.0 equiv), and dimethylformamide (DMF, 3.0 equiv).

  • Heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by silica gel column chromatography to obtain the desired primary amide.

Protocol for Secondary Amide Synthesis

A representative procedure for the synthesis of N-phenylbenzamide (a secondary amide) is as follows:

  • In Situ Generation of N-phenylformamidine: In a sealed tube, react aniline (1.0 equiv) with HMDS (1.5 equiv) and DMF (1.5 equiv) under solvent-free conditions with pyridinium p-toluenesulfonate (PPTS) as a catalyst. Heat the mixture to generate the N-substituted formamidine intermediate.[1]

  • Amidation: To the crude formamidine intermediate, add thiobenzoic acid (3.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv).[1]

  • Heat the reaction mixture.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and purify by silica gel column chromatography.

Protocol for Tertiary Amide Synthesis

A representative procedure for the synthesis of a tertiary amide is as follows:

  • In Situ Generation of N,N-disubstituted formamidine: Generate the N,N-disubstituted formamidine intermediate in situ using a secondary amine following a similar procedure to the secondary amide synthesis.[1]

  • Amidation: Perform the amidation under the optimized conditions by adding the thioacid and DBU.[1]

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, purify the product via silica gel column chromatography.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various amides using this protocol.

Table 1: Optimization of Primary Amide Synthesis Reaction of thiobenzoic acid with HMDS and DMF.

EntryHMDS (equiv)DMF (equiv)Temperature (°C)Time (h)Yield (%)
12.02.0801243
23.03.0801281
34.04.0801275
43.03.0602455
53.03.0100878

Table 2: Substrate Scope for Secondary Amide Synthesis Reaction of various amines with thiobenzoic acid.

EntryAmineProduct Yield (%)
1Aniline91
24-Methoxyaniline85
34-Chloroaniline88
4Benzylamine76
5Cyclohexylamine65

Table 3: Substrate Scope for Tertiary Amide Synthesis Reaction of various secondary amines with thioacids.

EntrySecondary AmineThioacidProduct Yield (%)
1DiethylamineThiobenzoic acid82
2PiperidineThiobenzoic acid91
3MorpholineThiobenzoic acid87
4Diethylamine4-Chlorothiobenzoic acid75
5PyrrolidineThiobenzoic acid89

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

G cluster_primary Primary Amide Synthesis cluster_secondary_tertiary Secondary/Tertiary Amide Synthesis A1 Thioacid B1 Mix and Heat (80°C) in Sealed Tube A1->B1 A2 HMDS A2->B1 A3 DMF A3->B1 C1 Purification (Column Chromatography) B1->C1 D1 Primary Amide C1->D1 A4 Primary or Secondary Amine B2 In Situ Formamidine Generation A4->B2 A5 HMDS + DMF (with PPTS catalyst) A5->B2 C2 Add Thioacid + DBU B2->C2 D2 Heat Reaction Mixture C2->D2 E2 Purification (Column Chromatography) D2->E2 F2 Secondary or Tertiary Amide E2->F2

Caption: Experimental workflow for amide synthesis.

G cluster_primary Primary Amide Pathway cluster_secondary Secondary Amide Pathway HMDS HMDS + DMF Formimidamide N,N-dimethylformimidamide Intermediate A HMDS->Formimidamide in situ generation IntermediateB Intermediate B Formimidamide->IntermediateB Thioacid1 R-COSH Thioacid1->IntermediateB + PrimaryAmide {Primary Amide | R-CONH2} IntermediateB->PrimaryAmide Intramolecular S,N-acyl transfer PrimaryAmine R'-NH2 Formamidine6 N-substituted formamidine Intermediate 6 PrimaryAmine->Formamidine6 in situ generation IntermediateC Intermediate C Formamidine6->IntermediateC Thioacid2 R-COSH Thiolate8 Thiolate Intermediate 8 Thioacid2->Thiolate8 + Base Thiolate8->IntermediateC S-nucleophilic addition SecondaryAmide {Secondary Amide | R-CONHR'} IntermediateC->SecondaryAmide Intramolecular S,N-acyl transfer

Caption: Proposed reaction mechanism pathways.

References

Application

Application Notes and Protocols for Formamidine Derivatives as Agricultural Pesticides

For Researchers, Scientists, and Drug Development Professionals Introduction Formamidine derivatives represent a distinct class of agricultural pesticides, primarily utilized as insecticides and acaricides. Their unique...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidine derivatives represent a distinct class of agricultural pesticides, primarily utilized as insecticides and acaricides. Their unique mode of action, targeting the octopamine receptor in arthropods, makes them valuable tools in pest management, particularly against populations resistant to other pesticide classes like organophosphates and pyrethroids. This document provides detailed application notes, quantitative efficacy data, and experimental protocols for researchers working with formamidine derivatives such as amitraz and chlordimeform.

Mode of Action: Targeting the Octopamine Receptor

Formamidine pesticides act as agonists at octopamine receptors, which are G-protein coupled receptors (GPCRs) found in invertebrates.[1][2][3][4] Octopamine, the invertebrate counterpart to norepinephrine in vertebrates, is a key neurotransmitter, neuromodulator, and neurohormone that regulates a multitude of physiological and behavioral processes in insects and mites.[5][6][7] These processes include feeding, mating, oviposition, and locomotion.[1][4]

By mimicking octopamine, formamidine derivatives disrupt the normal functioning of the nervous system, leading to a range of dose-dependent effects.[1][4] At sub-lethal doses, these compounds can cause behavioral changes such as hyperexcitability, dispersal from host plants, and cessation of feeding, which contribute significantly to their pest control efficacy.[1][4] At lethal doses, they lead to paralysis and death. This mode of action is distinct from other major insecticide classes that target sodium channels or cholinesterase.[2]

Signaling Pathway of Formamidine Pesticides

The binding of a formamidine derivative to an octopamine receptor initiates a G-protein signaling cascade. This can lead to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), or it can trigger the phospholipase C pathway, resulting in an increase in intracellular calcium ions (Ca²⁺). The specific downstream effects depend on the G-protein subtype to which the receptor is coupled (e.g., Gs or Gq).

Formamidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Formamidine Formamidine Pesticide OctoR Octopamine Receptor (GPCR) Formamidine->OctoR Binds to G_protein G-Protein (α, β, γ subunits) OctoR->G_protein Activates G_alpha_s Gαs (stimulatory) G_protein->G_alpha_s dissociates G_alpha_q Gαq G_protein->G_alpha_q dissociates AC Adenylyl Cyclase cAMP cAMP (second messenger) AC->cAMP Converts ATP to PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to G_alpha_s->AC Activates G_alpha_q->PLC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response1 Physiological & Behavioral Effects PKA->Physiological_Response1 Phosphorylates target proteins PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (second messenger) ER->Ca2 Releases Ca2->PKC Co-activates Physiological_Response2 Physiological & Behavioral Effects PKC->Physiological_Response2 Phosphorylates target proteins Bioassay_Workflow Pest_Rearing 1. Pest Rearing (Maintain healthy, uniform population) Bioassay 3. Bioassay Execution (e.g., Topical Application, Leaf Dip, Larval Packet) Pest_Rearing->Bioassay Prep_Solutions 2. Preparation of Test Solutions (Serial dilutions of formamidine derivative) Prep_Solutions->Bioassay Incubation 4. Incubation (Controlled temperature, humidity, and photoperiod) Bioassay->Incubation Mortality_Assessment 5. Mortality Assessment (Record mortality at 24, 48, 72 hours) Incubation->Mortality_Assessment Data_Analysis 6. Data Analysis (Probit analysis to calculate LC50/EC50) Mortality_Assessment->Data_Analysis Receptor_Assay_Workflow Cell_Culture 1. Cell Culture (HEK293 or Sf9 cells) Transfection 2. Transfection (Introduce octopamine receptor DNA) Cell_Culture->Transfection Ligand_Application 3. Ligand Application (Add formamidine derivative) Transfection->Ligand_Application Signal_Detection 4. Signal Detection (Measure cAMP or Ca²⁺ levels) Ligand_Application->Signal_Detection Data_Analysis 5. Data Analysis (Generate dose-response curves, calculate EC50) Signal_Detection->Data_Analysis

References

Method

Application Notes and Protocols for the Formamidine-Based Synthesis of Biologically Active Molecules

For Researchers, Scientists, and Drug Development Professionals Formamidines are a versatile class of compounds widely utilized in organic synthesis, particularly in the construction of biologically active molecules and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formamidines are a versatile class of compounds widely utilized in organic synthesis, particularly in the construction of biologically active molecules and pharmaceutical intermediates. Their utility stems from their roles as key building blocks for nitrogen-containing heterocycles, as efficient protecting groups for primary amines, and as integral components of various bioactive scaffolds. This document provides detailed application notes and experimental protocols for three distinct applications of formamidine-based synthesis.

Application Note 1: Synthesis of Chiral Imidazole Derivatives Using Formamidine Acetate

Introduction: The imidazole nucleus is a core structural motif in numerous biologically active compounds, including the essential amino acid histidine and many pharmaceuticals.[1] Formamidine acetate serves as a robust and efficient reagent for constructing the imidazole ring from α-haloketones or equivalent precursors.[2][3] This protocol details the synthesis of optically active imidazole derivatives, structurally related to histamine, via the condensation of chiral α-bromoketones with formamidine acetate.[2][4]

Experimental Protocol: General Method for Condensation in Liquid Ammonia [4]

  • Preparation: Cool a pressure vessel equipped with a magnetic stirrer to -78 °C.

  • Liquefaction of Ammonia: Condense approximately 100 mL of ammonia gas into the cooled pressure vessel.

  • Addition of Reagents: To the liquid ammonia, add the appropriate α-bromoketone (6.3 mmol) and formamidine acetate (0.65 g, 6.3 mmol).

  • Reaction: Seal the vessel and stir the reaction mixture at 70 °C for 20 hours. The pressure will typically range from 23-26 bar.

  • Work-up: After the reaction is complete, cool the vessel and carefully evaporate the residual ammonia.

  • Extraction: Dissolve the residue in 100 mL of chloroform (CHCl₃). Wash the organic extract successively with a saturated aqueous solution of potassium carbonate (3 x 100 mL) and water (1 x 200 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel.

Data Presentation:

Starting Amino Acid PrecursorResulting Imidazole ProductYield (%)[4]
(S)-Cbz-Alanine(S)-Benzyl 1-(1H-imidazol-4-yl)ethylcarbamate69
(S)-Cbz-Valine(S)-Benzyl 1-(1H-imidazol-4-yl)-2-methylpropylcarbamate45
(S)-Cbz-Leucine(S)-Benzyl 1-(1H-imidazol-4-yl)-3-methylbutylcarbamate42
(S)-Cbz-Isoleucine(S)-Benzyl 1-(1H-imidazol-4-yl)-2-methylbutylcarbamate37
(S)-Cbz-Phenylalanine(S)-Benzyl 1-(1H-imidazol-4-yl)-2-phenylethylcarbamate58

Visualization:

G cluster_0 4-Step Synthesis of Chiral Imidazoles start N-Cbz Amino Acid step1 1. Ethyl Chloroformate, NMM 2. Diazomethane start->step1 Step 1: Diazoketone Formation step2 HBr (gas) in Ether step1->step2 Step 2: α-Bromoketone Formation step3 Formamidine Acetate in Liquid Ammonia (70°C) step2->step3 Step 3: Imidazole Ring Formation product Optically Active Imidazole Derivative step3->product Step 4: Final Product G cluster_1 One-Pot Aminobenzanilide Synthesis Workflow A Aminobenzoic Acid B In Situ Protection (DMFDMA) A->B Step 1 C Acid Chloride Formation (Oxalyl Chloride, cat. DMF) B->C Step 2 D Amidation (Aniline, Et3N) C->D Step 3 E Deprotection (DMEDA, Reflux) D->E Step 4 F Final Anilide Product E->F G cluster_2 Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Scaffold start Anthranilic Acid Derivative step1 Formamidine Acetate (Reflux) start->step1 Quinazolin-4-one Formation step2 SOCl₂ or POCl₃ (Chlorination) step1->step2 Activation step3 Substituted Aniline (Nucleophilic Substitution) step2->step3 Coupling product 4-Anilinoquinazoline (Kinase Inhibitor) step3->product G cluster_3 Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Quinazolinone-Based PI3K Inhibitor Inhibitor->PI3K Inhibits

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Formamidine Synthesis

Welcome to the technical support center for formamidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the sy...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formamidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of formamidines. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My formamidine synthesis is resulting in a low yield. What are the general causes and how can I improve it?

A1: Low yields in formamidine synthesis can arise from several factors. Key areas to investigate include the reactivity of your starting materials, the reaction conditions, and the presence of impurities. Ensure that your amine starting material is sufficiently nucleophilic; electron-deficient or sterically hindered amines may react slowly, requiring higher temperatures or longer reaction times.[1][2] The purity of reagents is also critical; for instance, in the synthesis of formamidine acetate from triethyl orthoformate, the presence of a small amount of water is essential for the reaction to proceed.[3] Conversely, in other cases, excess water can lead to hydrolysis of starting materials or intermediates.[1][2] Reaction temperature is another crucial parameter; temperatures above 140°C in the synthesis of formamidine acetate can lead to a colored product and lower yield.[3]

Q2: I am observing a significant amount of di-formylated product in my reaction. How can I favor mono-formylation?

A2: Di-formylation is a common side reaction, particularly when the starting amine has more than one reactive N-H bond or in reactions like the Duff reaction where a phenol has multiple ortho positions available.[4] The primary strategy to promote mono-formylation is to carefully control the stoichiometry of your reactants. Reducing the amount of the formylating agent relative to your amine or phenolic substrate can significantly increase the yield of the mono-formylated product.[4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is also crucial. Quenching the reaction as soon as the desired mono-formylated product is maximized can prevent over-reaction.[4]

Troubleshooting Guides

Issue 1: Formation of Polymeric/Resinous Byproducts

Question: My reaction mixture is turning into a thick, insoluble resin. What is causing this and how can I prevent it?

Answer: Resin formation is a known side reaction, especially in syntheses involving formaldehyde or its equivalents under acidic or basic conditions.[4] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[4] To minimize resin formation, consider the following troubleshooting steps:

  • Stoichiometry Control: If using a formaldehyde equivalent, maintain a formaldehyde-to-substrate ratio of less than one where possible.[4]

  • Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. Maintain the reaction at the lowest effective temperature that allows for a reasonable reaction rate.[4]

  • Controlled Addition: Add the formylating agent or catalyst portion-wise or at a controlled rate to maintain a low concentration of reactive intermediates.[4]

  • Reaction Time: Minimize the reaction time. Monitor the reaction closely and stop it once the desired product has formed.[4]

ResinFormation Start High Resin/Polymer Formation CheckTemp Is Reaction Temperature Optimized? Start->CheckTemp CheckStoich Is Stoichiometry Controlled? CheckTemp->CheckStoich Yes LowerTemp Maintain Lowest Effective Temperature CheckTemp->LowerTemp No CheckTime Is Reaction Time Minimized? CheckStoich->CheckTime Yes AdjustStoich Use <1 eq. of Formaldehyde Equivalent CheckStoich->AdjustStoich No MonitorReaction Monitor by TLC/HPLC and Quench Promptly CheckTime->MonitorReaction No End Resin Formation Minimized CheckTime->End Yes LowerTemp->CheckStoich AdjustStoich->CheckTime MonitorReaction->End

Caption: Troubleshooting workflow for minimizing resin formation.

Issue 2: Low Yield in N-Sulfonyl Formamidine Synthesis

Question: My synthesis of N-sulfonyl formamidines is giving a low yield. What are the common pitfalls?

Answer: The synthesis of N-sulfonyl formamidines can be sensitive to the specific reaction conditions and the nature of the starting materials. One common method involves the reaction of a sulfonamide with a formamide. Low yields can result from poor activation of the formamide.[5] Another efficient, catalyst-free method involves the reaction of an amine, a sulfonyl azide, and a terminal ynone.[6][7] In this case, the choice of substrates is crucial. Secondary alkyl amines tend to be more effective than aromatic amines, and primary amines may show lower efficiency.[6]

SulfonylFormamidine Amine Amine (1a) Intermediate5 Intermediate 5 (4-morpholinobut-3-en-2-one) Amine->Intermediate5 + Ynone Terminal Ynone (3a) Ynone->Intermediate5 SulfonylAzide Sulfonyl Azide (2a) Intermediate6 Intermediate 6 (1,2,3-triazoline) SulfonylAzide->Intermediate6 Intermediate5->Intermediate6 + 2a Product N-Sulfonyl Formamidine (4aa) Intermediate6->Product retro-[3+2]-cycloaddition Byproduct Side-Product 7 (1-diazopropan-2-one) Intermediate6->Byproduct elimination

Caption: Plausible reaction mechanism for N-sulfonyl formamidine synthesis.[6]

Quantitative Data Summary

Reaction TypeReactantsCatalyst/ConditionsProduct Yield (%)Side Product(s)Reference
Formamidine Acetate SynthesisTriethyl orthoformate, Acetic Acid, AmmoniaOil bath at 125-130°C83.8 - 88.2Colored impurities at >140°C[3]
N-Sulfonyl Formamidine SynthesisMorpholine, p-Tosyl azide, But-3-yn-2-oneCatalyst-free, Solvent-free951-diazopropan-2-one[6]
N-Sulfonyl Formamidine SynthesisMorpholine, p-Tosyl azide, But-3-yn-2-oneAgTFA/MeCN901-diazopropan-2-one[6]
N-Sulfonyl Formamidine SynthesisBenzylamine, p-Tosyl azide, But-3-yn-2-oneCatalyst-free, Solvent-free941-diazopropan-2-one[6]

Experimental Protocols

Protocol 1: Synthesis of Formamidine Acetate

This protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

  • Triethyl orthoformate (90.0 g)

  • Glacial acetic acid (49.2 g)

  • Ammonia gas

  • Absolute ethanol (for washing)

Equipment:

  • 500-mL three-necked flask

  • Reflux condenser

  • Gas-inlet tube

  • Thermometer

  • Magnetic stirrer

  • Oil bath

Procedure:

  • Combine triethyl orthoformate and glacial acetic acid in the three-necked flask.

  • Immerse the flask in an oil bath maintained at 125–130°C.

  • Once the internal temperature reaches 115°C, introduce a moderate stream of ammonia gas through the gas-inlet tube.

  • Continue the ammonia flow. The temperature will gradually decrease, and vigorous refluxing will be observed.

  • Formamidine acetate will begin to crystallize from the boiling mixture after 20–30 minutes.

  • Continue the ammonia flow until no further temperature decrease is observed (final temperature is typically 72–73°C).

  • Cool the mixture to room temperature.

  • Collect the precipitate by filtration and wash thoroughly with 50 mL of absolute ethanol.

  • The yield of colorless formamidine acetate is typically 53.0–55.8 g (83.8–88.2%).

Note: If the temperature exceeds 140°C, the product may be colored, and the yield will be lower.[3]

Protocol 2: General Procedure for Catalyst-Free Synthesis of N-Sulfonyl Formamidines

This protocol is based on a rapid and efficient synthesis method.[6]

Materials:

  • Amine (e.g., morpholine, 0.1 mmol)

  • Sulfonyl azide (e.g., p-tosyl azide, 1.8 equiv.)

  • Terminal ynone (e.g., but-3-yn-2-one, 1.8 equiv.)

Procedure:

  • To the amine (0.1 mmol), add the sulfonyl azide (1.8 equiv.).

  • Slowly add the terminal ynone (1.8 equiv.) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or until solidification occurs.

  • The product can be isolated directly.

ExpWorkflow Start Start Synthesis AddAmine Add Amine (0.1 mmol) Start->AddAmine AddAzide Add Sulfonyl Azide (1.8 eq) AddAmine->AddAzide AddYnone Slowly Add Terminal Ynone (1.8 eq) AddAzide->AddYnone Stir Stir at Room Temperature AddYnone->Stir Monitor Monitor by TLC/Solidification Stir->Monitor IsComplete Reaction Complete? Monitor->IsComplete IsComplete->Stir No Isolate Isolate Product IsComplete->Isolate Yes End End Isolate->End

Caption: Experimental workflow for N-sulfonyl formamidine synthesis.

Purification Guidance

Question: How can I effectively purify my formamidine product from the reaction mixture?

Answer: The purification strategy will depend on the properties of your formamidine and the nature of the impurities.

  • Crystallization: If your crude product is a solid, crystallization can be a highly effective purification method.[8][9] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. For formamidine acetate, recrystallization from ethanol does not significantly change the melting point, indicating high purity from the initial precipitation.[3]

  • Chromatography: For complex mixtures or oily products, column chromatography is often necessary.[10]

    • Normal Phase (Silica Gel): This is a common starting point. A solvent system of hexane/ethyl acetate or dichloromethane/methanol can be effective for many organic compounds.[11]

    • Reversed-Phase (C18): This is useful for more polar compounds. A mobile phase of water/methanol or water/acetonitrile, often with an additive like formic acid or TFA to improve peak shape, is typically used.[11][12]

    • Ion Exchange Chromatography: For formamidines, which are basic, cation exchange chromatography can be a powerful purification tool. The product binds to the resin and can be selectively eluted.[13]

References

Optimization

Technical Support Center: Optimizing Formamidine Hydrochloride Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of formamidine hydrochloride. Below are frequently asked questions (FAQs...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of formamidine hydrochloride. Below are frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This section addresses common problems that can lead to low yields or impure products during the synthesis of formamidine hydrochloride.

Question: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yields in formamidine hydrochloride synthesis are typically traced back to a few critical factors:

  • Moisture Contamination: Formamidine hydrochloride is extremely hygroscopic and deliquescent, meaning it readily absorbs moisture from the air.[1][2][3] This can prevent proper crystallization and lead to a sticky or oily product, making isolation difficult. All glassware must be oven-dried, and reagents and solvents should be anhydrous. The reaction and workup should ideally be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature Control: The reaction is often exothermic.[4] Letting the temperature rise can lead to the formation of colored byproducts and reduce the overall yield.[1] Maintaining a low temperature, such as in an ice bath (0°C), is crucial during the addition of reagents.[5]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction. For syntheses starting from formamidine acetate, a slight excess of hydrogen chloride (e.g., 1.1 equivalents) is often used to drive the reaction to completion.[3][5]

  • Loss During Workup: Significant product loss can occur during purification steps, especially if the product's solubility in the washing or recrystallization solvents is too high at room temperature.

Question: The final product is discolored (e.g., brown or yellow) instead of the expected white crystalline solid. Why is this happening and how can I fix it?

Answer: Product discoloration is almost always a result of side reactions caused by excessive heat.[1] If the reaction temperature is not strictly controlled and rises above the optimal range (typically 0-5°C), impurities can form.

  • Solution: Ensure your reaction vessel is adequately cooled in an ice bath throughout the reagent addition and reaction period. If using a method that requires heating, such as the reaction of triethyl orthoformate and acetic acid to form the acetate precursor, exceeding the recommended temperature can also lead to colored products.[1] If you obtain a discolored product, an additional recrystallization step may be necessary, though this might reduce the final yield.

Question: I'm having difficulty isolating a pure, dry product. It becomes a sticky or oily mess upon exposure to air. What is the problem?

Answer: This is a classic sign of moisture contamination due to the highly deliquescent nature of formamidine hydrochloride.[1] The compound readily absorbs atmospheric water, which prevents the formation of a stable crystalline solid.

  • Solution: Meticulous exclusion of moisture is non-negotiable.

    • Work under an inert atmosphere: Use a glove box or Schlenk line for all manipulations, including filtration and transfer.[3][5]

    • Use anhydrous solvents: Ensure all solvents (e.g., ethanol for recrystallization, ether for washing) are thoroughly dried before use.

    • Thorough Drying: Dry the final product under a high vacuum for an extended period (e.g., 24 hours) to remove all traces of water and solvent.[5]

    • Proper Storage: Store the final product in a tightly sealed container inside a desiccator or a glove box.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for optimizing the reaction yield?

A1: The three most critical parameters are temperature, moisture, and stoichiometry. Strict control over these variables will have the most significant impact on achieving a high yield of pure product. A summary of key parameters for a common synthesis method is provided in the table below.

Q2: How should I properly purify crude formamidine hydrochloride?

A2: The most common and effective purification method is recrystallization, typically from anhydrous ethanol.[5] The crude solid is dissolved in a minimum amount of hot anhydrous ethanol and allowed to cool slowly to form pure crystals. The purified crystals are then typically washed with a solvent in which the product is poorly soluble, such as anhydrous diethyl ether, to remove any remaining soluble impurities.[5] All steps must be performed under anhydrous conditions.

Q3: Can formamidine hydrochloride be used directly in subsequent reactions?

A3: It depends on the reaction. Formamidine hydrochloride is a salt. For many condensation reactions, the free base, formamidine, is required. To use it in such cases, the hydrochloride salt must first be neutralized with a mole of a suitable base to liberate the free formamidine.[1]

Q4: What are the recommended storage conditions for formamidine hydrochloride?

A4: The product must be stored in a dark, dry place, sealed from the atmosphere.[3][6] Storage under an inert gas like argon is highly recommended.[3][5] Keeping it at room temperature in a well-sealed container within a desiccator is a minimum requirement.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield Moisture contamination; High temperature; Incorrect stoichiometryWork under inert atmosphere; Use anhydrous reagents; Maintain 0°C; Use slight excess of HCl.
Discolored Product Reaction overheating leading to side products.[1]Strictly maintain low reaction temperature (ice bath).[5]
Sticky/Oily Product Absorption of atmospheric moisture (deliquescence).[1]Handle product exclusively under inert, anhydrous conditions.
High Product Loss Loss during recrystallization or washing.Use minimal hot solvent for recrystallization; Wash with a cold, non-polar solvent like ether.

Table 2: Key Reaction Parameters for Synthesis from Formamidine Acetate

ParameterRecommended ConditionRationale
Starting Material Formamidine Acetate (FAAc)Common and stable precursor.
Reagent Hydrogen Chloride (HCl)Converts the acetate salt to the hydrochloride salt.
Molar Ratio (HCl:FAAc) 1.1 : 1[3][5]Slight excess of HCl ensures complete conversion.
Temperature 0°C (Ice Bath)[3][5]Minimizes side reactions and product decomposition.
Reaction Time ~2 hours[3][5]Allows the reaction to proceed to completion.
Purification Recrystallization from anhydrous ethanol, wash with ether.[5]Effectively removes impurities.
Drying Vacuum oven at ~65°C for 24 hours.[5]Ensures complete removal of moisture and solvents.

Experimental Protocols

Protocol: Synthesis from Formamidine Acetate and HCl

This protocol is based on a common literature procedure.[3][5]

Materials:

  • Formamidine Acetate (FAAc)

  • Hydrogen Chloride (solution in a suitable solvent or gas)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add formamidine acetate.

  • Reaction: Cool the flask to 0°C using an ice-water bath.

  • Slowly add a solution of hydrogen chloride (1.1 molar equivalents) to the stirred suspension of formamidine acetate at 0°C.

  • Continue stirring the mixture at 0°C for 2 hours.

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 60°C.[5]

  • Purification: Wash the resulting solid precipitate thoroughly with anhydrous diethyl ether to remove any unreacted starting materials or soluble impurities.

  • Recrystallize the solid from a minimal amount of hot anhydrous ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the white crystalline product by filtration under an inert atmosphere. Wash the crystals with a small amount of cold, anhydrous diethyl ether.

  • Dry the product in a vacuum oven at 65°C for 24 hours to yield pure formamidine hydrochloride.[5]

  • Storage: Immediately transfer the dry product to a sealed container and store in a desiccator or glove box.

Visualizations

G A Reagent Preparation (Anhydrous Conditions) B Reaction Setup (Inert Atmosphere, 0°C) A->B C Reaction (e.g., 2 hours stirring) B->C D Solvent Evaporation (Rotary Evaporator, <60°C) C->D E Crude Product Isolation (Solid Precipitate) D->E F Purification Step 1 (Wash with Anhydrous Ether) E->F G Purification Step 2 (Recrystallize from Anhydrous Ethanol) F->G H Drying (Vacuum Oven, 65°C, 24h) G->H I Storage (Sealed, Dry, Inert Atmosphere) H->I

Caption: General experimental workflow for formamidine hydrochloride synthesis.

G Start Low Yield or Poor Quality Product Q1 Is the product discolored (brown/yellow)? Start->Q1 A1 Cause: Overheating Solution: Maintain strict temperature control (e.g., 0°C ice bath) Q1->A1 Yes Q2 Is the product sticky, oily, or difficult to dry? Q1->Q2 No A1->Q2 A2 Cause: Moisture Contamination (Product is deliquescent) Solution: Use anhydrous reagents/solvents, work under inert atmosphere. Q2->A2 Yes Q3 Is the reaction incomplete (checked by TLC/NMR)? Q2->Q3 No A2->Q3 A3 Cause: Poor Reagent Quality or Incorrect Stoichiometry Solution: Check reactant purity, verify molar ratios. Q3->A3 Yes End Review Protocol & Re-run Q3->End No A3->End

Caption: Troubleshooting logic for low yield and product quality issues.

References

Troubleshooting

Technical Support Center: Purification of Crude Formamidine Acetate

Welcome to the technical support center for the purification of crude formamidine acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance o...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude formamidine acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude formamidine acetate?

A1: Impurities in crude formamidine acetate typically originate from the starting materials, side reactions, or degradation. The most common impurities include:

  • Unreacted Starting Materials: Residual triethyl orthoformate, acetic acid, or formamide, depending on the synthetic route.

  • Reaction Byproducts: Ethanol is a major byproduct when using the triethyl orthoformate method.[1]

  • Colored Impurities: These are often high-molecular-weight byproducts formed when the reaction temperature exceeds recommended limits (e.g., above 140°C).[2] The material recovered from the mother liquor after initial crystallization is also often colored and less pure.[2]

  • Hydrolysis Products: Although formamidine acetate is not as hygroscopic as its hydrochloride counterpart, exposure to moisture can lead to hydrolysis.[2][3]

  • Related Amidinium Salts: Depending on the reaction conditions and impurities in the starting materials, other amidinium salts could potentially form.

Q2: My crude formamidine acetate is yellow or brown. How can I remove the color?

A2: Colored impurities are a common issue, often due to overheating during synthesis.[2] The primary methods for color removal are recrystallization and treatment with activated carbon. For stubborn coloration, a combination of both methods may be necessary. See the Troubleshooting Guide for detailed protocols.

Q3: What is the recommended recrystallization solvent for formamidine acetate?

A3: The most commonly cited and effective solvent for recrystallization is ethanol.[2] Washing the crude product with absolute ethanol is a key step in the initial isolation.[2] An alternative and effective method involves dissolving the crude product in a minimal amount of warm acetic acid, followed by the addition of ethanol to induce crystallization.[3]

Q4: How can I assess the purity of my formamidine acetate?

A4: Purity can be assessed using several methods:

  • Melting Point: Pure formamidine acetate has a distinct melting point, typically in the range of 158-164°C.[4] A broad or depressed melting point indicates the presence of impurities.

  • Titration: A non-aqueous acid-base titration can be used to determine the assay of the salt.

  • Spectroscopy: 1H and 13C NMR spectroscopy can identify organic impurities. The proton NMR spectrum of formamidine acetate is characterized by a singlet for the acetate methyl group around 1.9 ppm and a signal for the formamidinium protons.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying purity and detecting trace impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity and to monitor the progress of purification.

Troubleshooting Guides

Issue 1: Product Discoloration (Yellow to Brown)
Symptom Possible Cause Troubleshooting Steps
Crude product is yellow or brown after synthesis.Reaction temperature was too high (above 140°C).[2]1. Primary Purification: Proceed with the standard recrystallization protocol from ethanol. Often, the colored impurities are more soluble in the mother liquor. 2. Activated Carbon Treatment: If recrystallization alone is insufficient, dissolve the crude product in a suitable solvent (e.g., warm ethanol), add a small amount (typically 1-2% w/w) of activated carbon, stir for 15-30 minutes at a moderate temperature (e.g., 50-60°C), and then hot filter to remove the carbon before allowing the solution to cool and crystallize.[5] 3. Combined Approach: For highly colored material, perform an activated carbon treatment followed by recrystallization.
Product remains colored after a single recrystallization.High concentration of colored impurities.1. Second Recrystallization: Perform a second recrystallization. 2. Mixed-Solvent Recrystallization: Try recrystallization from a minimal amount of warm acetic acid, followed by the addition of ethanol.[3] This can alter the solubility profile of the impurities.
Issue 2: Poor Yield or No Crystallization During Purification
Symptom Possible Cause Troubleshooting Steps
No crystals form upon cooling the recrystallization solvent.Solution is not supersaturated; too much solvent was used.1. Solvent Evaporation: Slowly evaporate some of the solvent under reduced pressure and attempt to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. 3. Seeding: Add a seed crystal of pure formamidine acetate to the cooled solution.
Oily precipitate forms instead of crystals.Presence of impurities that are "oiling out" or the cooling process is too rapid.1. Re-dissolve and Slow Cool: Reheat the solution until the oil dissolves completely, then allow it to cool much more slowly. A Dewar flask or insulated container can be used to slow the cooling rate. 2. Solvent Adjustment: Add a small amount of a co-solvent in which the product is less soluble (e.g., if dissolved in ethanol, a small amount of diethyl ether could be carefully added, though miscibility should be checked).

Purity and Yield Data

The following table summarizes typical quantitative data for formamidine acetate purification. Purity levels can vary based on the quality of the crude material and the rigor of the purification protocol.

Purification MethodTypical PurityTypical YieldMelting Point (°C)
Initial Precipitation from Reaction Mixture & Ethanol Wash83-88% (based on synthesis yield)[2]83-88%[2]162-164[2][4]
Single Recrystallization from Ethanol>98%[6]70-90% (recovery)158-161
Recrystallization from Acetic Acid/Ethanol>99%[7]65-85% (recovery)157-163[7]
Commercial Product Specification≥98.0% to ≥99%[6]N/A157-163[7]

Experimental Protocols

Protocol 1: Standard Recrystallization from Ethanol
  • Dissolution: In a fume hood, dissolve the crude formamidine acetate in a minimal amount of hot ethanol (near boiling). For every 10 g of crude material, start with approximately 20-30 mL of ethanol and add more in small portions only if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add 0.1-0.2 g of activated carbon per 10 g of crude product. Reheat the mixture with stirring for 10-15 minutes.

  • Hot Filtration: If activated carbon was used, perform a hot gravity filtration through a fluted filter paper to remove the carbon. If no carbon was used, this step can be skipped unless there are insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization from Acetic Acid and Ethanol

This method is particularly effective for removing certain impurities.[3]

  • Dissolution: In a fume hood, gently warm the crude formamidine acetate in a minimal volume of glacial acetic acid until it completely dissolves.

  • Crystallization: While the solution is still warm, slowly add absolute ethanol. The formamidine acetate will begin to precipitate as it is less soluble in the ethanol-acetic acid mixture. Continue adding ethanol until precipitation appears complete.

  • Cooling: Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold absolute ethanol, followed by a wash with diethyl ether to facilitate drying.[3]

  • Drying: Dry the product under high vacuum.

Visualizations

Purification_Workflow General Purification Workflow for Crude Formamidine Acetate crude Crude Formamidine Acetate dissolve Dissolve in Minimal Hot Ethanol crude->dissolve charcoal Add Activated Carbon (Optional, for color) dissolve->charcoal If colored cool Slow Cooling & Ice Bath dissolve->cool If not colored hot_filter Hot Gravity Filtration charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Ethanol vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Formamidine Acetate dry->pure

Caption: General purification workflow for crude formamidine acetate.

Troubleshooting_Logic Troubleshooting Logic for Purification Issues start Start Purification check_color Is Product Colored? start->check_color recrystallize Perform Recrystallization check_color->recrystallize No charcoal_step Redissolve & Treat with Activated Carbon check_color->charcoal_step Yes check_purity Check Purity/Color recrystallize->check_purity success Pure Product check_purity->success Yes (Pure & Colorless) failure Consider Alternative Purification (e.g., Chromatography) check_purity->failure No (Still Impure/Colored) charcoal_step->recrystallize

Caption: Troubleshooting logic for common purification issues.

References

Optimization

Technical Support Center: Managing the Hygroscopic Nature of Formamidine Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of formamidine hydrochloride. Below you will find trou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of formamidine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is formamidine hydrochloride and why is it hygroscopic?

Formamidine hydrochloride (FACl) is the hydrochloride salt of formamidine. It is a white to off-white crystalline solid that is highly soluble in water and ethanol.[1][2] Its hygroscopicity, the tendency to absorb moisture from the atmosphere, is due to the presence of polar functional groups that can form hydrogen bonds with water molecules.[3][4][5] This property is common among small molecule hydrochloride salts.[6]

Q2: What are the consequences of moisture absorption by formamidine hydrochloride?

Moisture absorption can lead to several undesirable effects, including:

  • Physical Changes: Caking, clumping, and changes in powder flowability, which can complicate handling and weighing.[5][7]

  • Chemical Degradation: Hydrolysis is a primary degradation pathway for formamidine hydrochloride in the presence of water, potentially leading to the formation of impurities and a decrease in the active ingredient's purity.[8][9][10]

  • Altered Performance: In applications such as perovskite solar cells, the presence of water can negatively impact the quality and uniformity of the perovskite film, thereby reducing device efficiency and stability.[1]

Q3: How should I properly store formamidine hydrochloride?

To minimize moisture absorption, formamidine hydrochloride should be stored in a tightly sealed container in a dry and well-ventilated place, preferably in a desiccator with a suitable desiccant or in a controlled low-humidity environment.[2][11] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11]

Q4: What is the ideal humidity level for handling formamidine hydrochloride?

Q5: How can I determine the water content of my formamidine hydrochloride sample?

The most accurate and widely used method for determining the water content in a substance is the Karl Fischer titration.[13] This technique is specific to water and can provide precise measurements.

Troubleshooting Guide

Problem Possible Cause Solution
Caking or clumping of the powder The material has absorbed moisture from the atmosphere.1. Dry the material under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. 2. Handle the material in a low-humidity environment, such as a glove box or a room with a dehumidifier. 3. Ensure the storage container is properly sealed and stored in a desiccator.
Inconsistent experimental results The water content of the formamidine hydrochloride may be variable between batches or due to improper handling.1. Determine the water content of each batch using Karl Fischer titration before use. 2. Standardize your handling procedures to minimize exposure to ambient humidity. 3. Dry the material before use if the water content is found to be high.
Degradation of the material over time The material is likely hydrolyzing due to the presence of moisture.1. Strictly follow the recommended storage conditions. 2. For solutions, prepare them fresh and use them promptly. The stability of formamidine compounds in aqueous solutions can be pH-dependent.[8] 3. Consider using anhydrous solvents for your reactions.
Difficulty in dissolving the powder The powder may have formed aggregates due to moisture absorption.1. Gently grind the powder in a dry environment (e.g., inside a glove box) to break up any clumps before dissolving. 2. Ensure the solvent is appropriate and of high purity. Formamidine hydrochloride is soluble in ethanol.[1][2]

Data Presentation

Table 1: Hygroscopicity Classification (European Pharmacopoeia)

This table provides a general classification for the hygroscopicity of substances. The specific class for formamidine hydrochloride would be determined through Dynamic Vapor Sorption (DVS) analysis.

Classification Weight Gain (% w/w) at 25°C and 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Source: Adapted from pharmaceutical guidelines.[14]

Table 2: Example Water Sorption Data for a Hygroscopic Amine Hydrochloride

The following table is an illustrative example of data that could be obtained from a Dynamic Vapor Sorption (DVS) analysis of a hygroscopic amine hydrochloride. This data is not specific to formamidine hydrochloride but serves as a representation of a typical water sorption profile.

Relative Humidity (%) Weight Gain (%)
00.0
100.1
200.2
300.4
400.8
501.5
603.0
706.5
8014.0
9025.0

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content of a hygroscopic solid like formamidine hydrochloride using volumetric Karl Fischer titration.

Apparatus:

  • Karl Fischer Titrator (volumetric)

  • Titration cell

  • Platinum electrode

  • Burette

  • Analytical balance

  • Gas-tight syringe

Reagents:

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol or a suitable Karl Fischer solvent

  • Water standard for titer determination

Procedure:

  • System Preparation:

    • Assemble the Karl Fischer titration cell, ensuring all joints are properly sealed to prevent atmospheric moisture from entering.

    • Add anhydrous methanol to the titration vessel to a level that covers the electrode.

    • Titrate the methanol with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.

  • Titer Determination:

    • Accurately weigh a specific amount of a water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of pure water into the conditioned titration cell.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer (F), in mg H₂O/mL of reagent, is calculated. This should be done in triplicate and the average value used.

  • Sample Analysis:

    • In a controlled environment (ideally a glove box), accurately weigh a sample of formamidine hydrochloride (typically 50-100 mg).

    • Quickly transfer the sample to the conditioned titration cell.

    • Stir to dissolve the sample completely.

    • Titrate with the Karl Fischer reagent to a stable endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • The percentage of water in the sample is calculated using the following formula: % Water = (V * F) / (W * 10) Where:

      • V = Volume of Karl Fischer reagent consumed for the sample (mL)

      • F = Titer of the Karl Fischer reagent (mg H₂O/mL)

      • W = Weight of the sample (mg)

Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol outlines the use of a DVS instrument to determine the water sorption and desorption isotherms of formamidine hydrochloride.

Apparatus:

  • Dynamic Vapor Sorption (DVS) Analyzer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of formamidine hydrochloride (typically 5-15 mg) into the DVS sample pan.

  • Drying Stage:

    • Place the sample in the DVS instrument.

    • Dry the sample in-situ by passing dry nitrogen gas (0% RH) over it at a constant temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This initial weight is considered the dry mass.

  • Sorption Phase:

    • Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

    • At each RH step, allow the sample to equilibrate until a stable weight is reached. The instrument automatically records the weight change.

  • Desorption Phase:

    • Decrease the relative humidity in a stepwise manner from 90% back to 0% RH.

    • Allow the sample to equilibrate at each step and record the weight change.

  • Data Analysis:

    • Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

    • The hygroscopicity can be classified based on the weight gain at a specific RH (e.g., 80% RH), as shown in Table 1.

Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_analysis Moisture Content Analysis cluster_experiment Experimental Use storage Store in a sealed container in a desiccator handling Handle in a low-humidity environment (e.g., glove box) storage->handling kf_titration Karl Fischer Titration handling->kf_titration Determine water content dvs_analysis Dynamic Vapor Sorption handling->dvs_analysis Assess hygroscopicity experiment Use in Experiment kf_titration->experiment dvs_analysis->experiment

Caption: Workflow for handling and analyzing hygroscopic formamidine hydrochloride.

troubleshooting_hygroscopicity cluster_issues Common Issues cluster_solutions Corrective Actions start Observe Issue with Formamidine Hydrochloride caking Caking or Clumping start->caking inconsistent_results Inconsistent Results start->inconsistent_results degradation Degradation start->degradation dry_material Dry Material Under Vacuum caking->dry_material control_humidity Control Handling Environment caking->control_humidity inconsistent_results->control_humidity quantify_water Quantify Water Content (KF) inconsistent_results->quantify_water degradation->quantify_water proper_storage Ensure Proper Storage degradation->proper_storage

Caption: Troubleshooting guide for issues related to the hygroscopicity of formamidine hydrochloride.

References

Troubleshooting

Technical Support Center: Preventing Formamidine Degradation in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of formamidine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of formamidine degradation in solution. By understanding the degradation pathways and implementing the recommended preventative measures, users can ensure the stability and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for formamidine in solution?

A1: Formamidine in solution is susceptible to two main degradation pathways:

  • Hydrolysis: In the presence of water, formamidine can hydrolyze to form formic acid and ammonia. This reaction is influenced by the pH of the solution.

  • Decomposition: Formamidine can also decompose to yield hydrogen cyanide (HCN) and ammonia. This process can be accelerated by factors such as temperature and the presence of water, which can catalyze the reaction.[1]

Q2: Which factors have the most significant impact on the stability of formamidine solutions?

A2: The stability of formamidine solutions is influenced by several key factors:

  • pH: The rate of hydrolysis is pH-dependent. For instance, the formamidine group in formetanate hydrochloride has a half-life of 14.4 hours at pH 7.6, which decreases to 3.9 hours at a strongly basic pH of 12.6.[2]

  • Temperature: Elevated temperatures accelerate the rate of both hydrolysis and decomposition.[3]

  • Light: Exposure to light can promote degradation.

  • Presence of Water: Water is a key reactant in the hydrolysis pathway and can act as a catalyst in the decomposition pathway.[1]

  • Presence of Oxygen: For many amine-containing compounds, the presence of oxygen can lead to oxidative degradation.

Q3: What are the differences in stability between formamidine acetate and formamidine hydrochloride salts?

A3: The choice of salt can impact the handling and stability of formamidine. Formamidine hydrochloride is known to be extremely deliquescent, meaning it readily absorbs moisture from the atmosphere.[4] This hygroscopic nature can introduce water into the solution, accelerating hydrolysis. Formamidine acetate, in contrast, is not hygroscopic, making it easier to handle and potentially more stable in solid form.[4] When dissolved, the stability will largely depend on the solution's pH and other conditions.

Q4: Are there any recommended stabilizers for formamidine solutions?

A4: While specific stabilizers for simple formamidine solutions are not extensively documented in research literature, general principles for stabilizing amine-containing solutions can be applied. These include the use of antioxidants to prevent oxidative degradation and maintaining a controlled pH environment. For complex applications like perovskite solar cells, various additives are used to stabilize the formamidinium within the crystal lattice, but these are not directly transferable to simple solutions.

Q5: What is the expected shelf-life of a formamidine solution?

A5: The shelf-life of a formamidine solution is highly dependent on the solvent, concentration, pH, temperature, and exposure to light and air. Due to its susceptibility to hydrolysis, aqueous solutions of formamidine are generally not stable for long periods. It is always recommended to prepare fresh solutions for immediate use. For short-term storage, it is crucial to control the conditions mentioned above. Quantitative data from a study on formetanate hydrochloride indicates that the formamidine group has a half-life of 14.4 hours at pH 7.6 and room temperature.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results between batches of formamidine solution. Degradation of the formamidine stock solution over time.Prepare fresh formamidine solutions before each experiment. If a stock solution must be used, store it under optimal conditions (see below) and perform a quality control check (e.g., HPLC) before use.
Precipitate forms in the formamidine solution upon storage. Formation of insoluble degradation products or reaction with atmospheric CO2.Filter the solution before use. To prevent formation, store the solution under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.
Loss of biological or chemical activity of the formamidine solution. Degradation of the active formamidine compound.Review and optimize storage and handling procedures. Ensure the pH of the solution is appropriate for stability and consider the impact of other components in the solution.
Appearance of unknown peaks in analytical analyses (e.g., HPLC, NMR). Presence of degradation products such as formic acid, ammonia, or hydrogen cyanide adducts.Use freshly prepared solutions. If degradation is suspected, characterize the unknown peaks using techniques like mass spectrometry to confirm their identity and adjust experimental conditions to minimize their formation.
pH of the aqueous solution changes over time. Hydrolysis of formamidine to formic acid and ammonia, which can alter the solution's pH.Use a buffered solution to maintain a stable pH. Select a buffer system that is compatible with your experimental setup and does not accelerate formamidine degradation.

Data on Formamidine Stability

Table 1: Half-life of the Formamidine Group in Formetanate Hydrochloride at Room Temperature

pHHalf-life (hours)
7.614.4
12.63.9

Source: Adapted from a study on the relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride.[2]

Experimental Protocols

Protocol: Stability Assessment of a Formamidine Solution using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for monitoring the stability of a formamidine solution over time. Specific parameters may need to be optimized based on the exact formamidine salt and the solvent system used.

1. Materials and Reagents:

  • Formamidine salt (e.g., formamidine acetate or hydrochloride)

  • HPLC-grade solvent (e.g., water, methanol, acetonitrile)

  • Buffer components (if required)

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

2. Solution Preparation:

  • Accurately weigh and dissolve the formamidine salt in the desired solvent to a known concentration (e.g., 1 mg/mL).

  • If using a buffer, ensure it is fully dissolved and the pH is adjusted before adding the formamidine.

  • Divide the solution into several aliquots in tightly sealed vials to be stored under different conditions (e.g., room temperature, 4°C, protected from light).

3. HPLC Analysis:

  • Initial Analysis (Time = 0): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration and purity of the formamidine.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is often a good starting point for separating polar compounds like formamidine and its degradation products.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (e.g., ~210 nm) or MS for more specific detection and identification of degradation products.

  • Subsequent Analyses: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition and analyze it using the same HPLC method.

4. Data Analysis:

  • Quantify the peak area of the formamidine peak at each time point.

  • Calculate the percentage of formamidine remaining relative to the initial concentration.

  • Monitor the appearance and increase of any new peaks, which may correspond to degradation products.

  • Plot the percentage of remaining formamidine against time for each storage condition to determine the degradation rate.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_decomposition Decomposition formamidine Formamidine formic_acid Formic Acid formamidine->formic_acid + H₂O ammonia1 Ammonia formamidine->ammonia1 hcn Hydrogen Cyanide formamidine->hcn ammonia2 Ammonia formamidine->ammonia2 h2o H₂O

Degradation pathways of formamidine in solution.

experimental_workflow prep Prepare Formamidine Solution storage Store under various conditions (Temp, Light, pH) prep->storage hplc_t0 HPLC Analysis (T=0) prep->hplc_t0 hplc_tx HPLC Analysis (T=x) storage->hplc_tx data Data Analysis (% Degradation, Rate) hplc_t0->data hplc_tx->data

Workflow for assessing formamidine solution stability.

logical_relationship cluster_factors Influencing Factors cluster_prevention Preventative Measures stability Formamidine Stability fresh Prepare Fresh Solutions stability->fresh storage_cond Controlled Storage (Low Temp, Dark) stability->storage_cond inert Inert Atmosphere stability->inert buffer Use Buffers stability->buffer antioxidants Consider Antioxidants stability->antioxidants ph pH ph->stability temp Temperature temp->stability light Light light->stability water Water water->stability oxygen Oxygen oxygen->stability

Factors influencing and measures to prevent degradation.

References

Optimization

Technical Support Center: Enhancing the Crystal Quality of Formamidinium-Based Perovskites

Welcome to the technical support center for researchers, scientists, and drug development professionals working with formamidinium-based perovskites. This resource provides troubleshooting guidance and answers to frequen...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with formamidinium-based perovskites. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and improve the crystal quality of your perovskite films.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Suggested Solutions
Yellowish (δ-phase) perovskite film forms at room temperature instead of the desired black (α-phase). The α-phase of pure formamidinium lead iodide (FAPbI₃) is thermodynamically unstable at room temperature.[1][2]1. Compositional Engineering: Introduce smaller cations like Methylammonium (MA⁺), Cesium (Cs⁺), or Rubidium (Rb⁺) to stabilize the perovskite lattice.[1][3][4] 2. Additive Engineering: Use additives such as Methylammonium Chloride (MACl) which can help induce the formation of the pure α-phase.[5][6] 3. Anion Engineering: Incorporate Bromide (Br⁻) ions to form mixed-halide perovskites, which can improve phase stability.[1]
Perovskite film has poor morphology (e.g., pinholes, small grains, poor coverage). - Rapid crystallization of the perovskite.[7][8] - Inadequate precursor solution formulation. - Suboptimal annealing process. - Presence of impurities in precursors.[9]1. Solvent Engineering: Utilize a ternary solvent system (e.g., 2-methoxyethanol, DMF, NMP) to fine-tune the precursor solution's volatility and coordination, allowing for a wider processing window and better crystal growth.[10][11] 2. Additive Engineering: Introduce additives that can modulate crystal growth. For instance, MACl can increase grain size and crystallinity.[6] 3. Anti-Solvent Treatment: Employ an anti-solvent dripping step during spin coating to induce rapid and uniform nucleation. 4. Precursor Purification: Purify commercial precursors to remove trace impurities that can hinder crystal growth and stability.[9]
Low Power Conversion Efficiency (PCE) and high non-radiative recombination. High density of defects (e.g., vacancies, interstitials, grain boundaries) acting as charge traps.[7][12][13]1. Surface Passivation: Use additives that can passivate surface defects. For example, sulfonyl-functionalized phenethylammonium salts can passivate surface defects and protect against moisture.[14] 2. Additive Engineering: Incorporate additives like Guanidinium (GA⁺) that can reduce defect density and improve crystallinity.[15] 3. Grain Size Enlargement: Employ strategies to increase grain size, such as adding small amounts of MABr, EABr, or FABr, which reduces the density of grain boundaries.[16]
Poor long-term stability of the perovskite film and device. - Inherent instability of the perovskite phase.[1][2] - Degradation due to environmental factors (moisture, oxygen). - Ion migration within the perovskite layer.1. Mixed-Cation/Anion Strategy: Fabricate mixed-cation (e.g., Cs/FA/MA) and mixed-anion (I/Br) perovskites for enhanced stability.[1] 2. Dimensional Engineering (2D/3D Structures): Form a 2D perovskite layer on top of the 3D perovskite to passivate the surface and improve stability.[1] 3. Encapsulation: Properly encapsulate the final device to protect it from environmental degradation.
Inconsistent results and poor reproducibility. - Sensitivity to environmental conditions (humidity, temperature). - Variations in precursor solution aging. - Subtle differences in the fabrication process (e.g., timing of anti-solvent addition).1. Controlled Environment: Conduct experiments in a controlled environment (e.g., glovebox) with stable humidity and temperature. 2. Standardized Protocols: Strictly adhere to standardized experimental protocols, including precursor solution preparation and deposition parameters. 3. Fresh Precursor Solutions: Use freshly prepared precursor solutions to avoid degradation and compositional changes over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the instability of FAPbI₃ perovskites?

The primary cause is the thermodynamic instability of its photoactive cubic α-phase at room temperature.[1][2] The larger ionic radius of the formamidinium (FA⁺) cation leads to a Goldschmidt tolerance factor that is close to the edge of the stable perovskite structure range, making it prone to transition into a non-perovskite hexagonal δ-phase (yellow phase), which is not suitable for photovoltaic applications.[17]

Q2: How do additives like Methylammonium Chloride (MACl) improve crystal quality?

Methylammonium chloride (MACl) is a widely used additive that improves crystal quality through several mechanisms. It can act as a templating agent, guiding the crystallization of FAPbI₃ into the desired α-phase.[5] It also helps to increase the grain size and crystallinity of the perovskite film, which in turn reduces the density of grain boundaries and associated defects.[6] Furthermore, MACl can help in the formation of an intermediate phase that facilitates the growth of high-quality perovskite films upon annealing.[6]

Q3: What is the role of solvent engineering in controlling perovskite crystallization?

Solvent engineering is crucial for controlling the crystallization process of perovskite films. The choice of solvents and their ratios in the precursor solution determines properties like solubility, volatility, and coordination with the lead halide precursors.[10] By using a combination of solvents, such as DMF, DMSO, and NMP, one can control the nucleation and growth rates of the perovskite crystals.[10][11] This allows for the formation of uniform, pinhole-free films with large grains, which are essential for high-performance solar cells.[18][19]

Q4: Can incorporating other cations like Cesium (Cs⁺) or Guanidinium (GA⁺) improve FAPbI₃ stability?

Yes, incorporating other cations is a highly effective strategy.

  • Cesium (Cs⁺): Being a smaller inorganic cation, Cs⁺ can partially replace FA⁺ in the A-site of the perovskite lattice. This helps to stabilize the α-phase by bringing the tolerance factor into a more favorable range.[1][3]

  • Guanidinium (GA⁺): While larger than FA⁺, the incorporation of small amounts of GA⁺ can also enhance stability. It is suggested that GA⁺ can help reduce defects and improve the crystallinity of the perovskite film.[15][20] However, excessive amounts can lead to the formation of lower-dimensional perovskites.[15]

Q5: What is a 2D/3D perovskite structure, and how does it enhance stability?

A 2D/3D perovskite structure involves forming a thin layer of a 2D layered perovskite on top of the bulk 3D formamidinium-based perovskite.[1] This 2D layer, typically formed using larger organic cations, acts as a passivation layer. It helps to reduce surface defects and protects the underlying 3D perovskite from environmental factors like moisture, thereby significantly improving the long-term stability of the device.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on improving the crystal quality of formamidinium-based perovskites.

Table 1: Impact of Cation Composition on Perovskite Properties

Cation CompositionBandgap (eV)Power Conversion Efficiency (PCE)Stability ImprovementReference
FA₀.₉Cs₀.₁PbI₃-16.5%Improved light and humidity stability[1]
Csₓ(MA₀.₁₇FA₀.₈₃)₍₁₀₀₋ₓ₎Pb(I₀.₈₃Br₀.₁₇)₃-21.1%Stable for 250h under operational conditions[1]
Rb₀.₀₅FA₀.₉₅PbI₃-17.16%-[1]
FA₁₋ₓMAₓPbI₃ (x≈0.06)Low22.15%High stability under solar irradiation and high moisture[5]
GAₓMA₁₋ₓPbI₃ (x=0.05)-17.23%Reduced defects and improved crystallinity[15]

Table 2: Effect of Additives on FAPbBr₃ Perovskite Solar Cells

Additive(s)Open-Circuit Voltage (V_OC)Power Conversion Efficiency (PCE)Key ImprovementReference
Urea + FACl1.516 V9.6%Suppressed impurity generation and stabilized crystallinity[21][22]

Experimental Protocols

Protocol 1: Fabrication of High-Quality FAPbI₃ Films using MACl Additive

This protocol is based on the method described for stabilizing FAPbI₃ with a methylammonium-based additive.[5]

  • Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Deposit compact and mesoporous TiO₂ layers as the electron transport layers.

  • Precursor Solution Preparation:

    • Prepare a 1.2 M precursor solution.

    • Mix 206 mg of formamidinium iodide (FAI) and 553 mg of PbI₂ in a solvent mixture of 800 µL DMF and 200 µL DMSO.

    • Add the desired amount of methylammonium chloride (MACl). An optimal amount was found to be 48 mol% relative to FAI (38.9 mg).[5]

  • Perovskite Deposition:

    • Spin-coat the precursor solution onto the prepared substrate.

    • Employ an anti-solvent dripping step (e.g., with chlorobenzene) during spinning to induce crystallization.

  • Annealing:

    • Anneal the film on a hotplate. A typical annealing temperature is around 150 °C for 10-15 minutes.

  • Device Completion: Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold) to complete the solar cell device.

Protocol 2: Solvent Engineering Approach for FACs Perovskite Films

This protocol is adapted from a study using a ternary solvent system.[10][11]

  • Substrate Preparation: Prepare substrates with the desired device architecture (e.g., for inverted p-i-n structure, use ITO/NiOₓ).

  • Precursor Solution Preparation:

    • Prepare a formamidinium-cesium (FACs) perovskite precursor solution.

    • Use a ternary solvent system composed of 2-methoxyethanol (2ME), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).

    • The ratio of these solvents should be optimized to control the volatility and coordination characteristics. NMP acts as a chelating agent to form a stable intermediate phase.[10]

  • Film Deposition:

    • Deposit the precursor solution using a scalable coating technique like blade-coating or slot-die coating. The extended processing window afforded by the solvent system is beneficial for large-area deposition.

  • Annealing:

    • Anneal the film to promote the growth of large, high-quality perovskite crystals from the intermediate phase.

  • Device Completion: Deposit the subsequent layers (electron transport layer, metal electrode) to finalize the device.

Visualizations

experimental_workflow_additives cluster_prep Precursor Preparation cluster_fab Film Fabrication cluster_char Characterization & Analysis start Start: Precursor Powders (FAI, PbI2) solvents Solvent System (e.g., DMF/DMSO) start->solvents additives Additive Introduction (e.g., MACl) solvents->additives solution Final Precursor Solution additives->solution deposition Spin Coating solution->deposition antisolvent Anti-Solvent Dripping deposition->antisolvent annealing Thermal Annealing antisolvent->annealing film High-Quality Perovskite Film annealing->film morphology Morphology (SEM) film->morphology crystallinity Crystallinity (XRD) film->crystallinity optoelectronic Optoelectronic Properties (PL, PCE) film->optoelectronic

Caption: Workflow for improving perovskite crystal quality using additive engineering.

signaling_pathway_stabilization cluster_problem Problem: Phase Instability cluster_outcome Outcome unstable_FA Pure FAPbI3 delta_phase Undesirable δ-Phase (Yellow) unstable_FA->delta_phase Spontaneous transition at RT cation_eng Cation Engineering (MA+, Cs+, Rb+) stable_alpha Stable α-Phase (Black) cation_eng->stable_alpha anion_eng Anion Engineering (Br-) anion_eng->stable_alpha additive_eng Additive Engineering (MACl, Guanidinium) improved_quality Improved Crystal Quality (Large Grains, Fewer Defects) additive_eng->improved_quality stable_alpha->improved_quality enhanced_performance Enhanced Device Performance & Stability improved_quality->enhanced_performance

Caption: Logical relationships in stabilizing the α-phase of formamidinium perovskites.

References

Troubleshooting

addressing poor solubility of formamidine derivatives

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with formamidine derivatives. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with formamidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my formamidine derivatives have such poor aqueous solubility?

Poor solubility of formamidine derivatives is often linked to their fundamental chemical nature. The formamidine group is strongly basic, meaning it readily accepts a proton to become positively charged (protonated). At physiological pH (~7.4), these compounds are often highly ionized. While this charge increases water solubility to some extent, the ionized form typically has poor permeability across biological membranes, which is a major issue for oral absorption and cell-based assays. Furthermore, the un-ionized "free base" form, which is better at crossing membranes, may have very low intrinsic solubility due to strong crystal lattice forces.

Q2: What is the first step I should take to address the poor solubility of my lead compound?

The first and most common strategy is to form a salt.[1] Since most formamidine derivatives are basic, creating a salt with an acid (like hydrochloric acid) is a highly effective way to increase aqueous solubility and dissolution rates.[1] Salt formation introduces ionic character, which disrupts the crystal lattice of the solid compound and allows it to interact more favorably with water molecules.

Q3: How do I know if salt formation will be successful for my specific formamidine derivative?

A general guideline, known as the "pKa rule," can predict the likelihood of successful salt formation. For a basic drug like a formamidine derivative, you should choose an acidic counter-ion whose pKa is at least 2-3 pH units lower than the pKa of your compound.[2][3][4] This difference helps ensure that the proton transfer from the acid to the basic formamidine is energetically favorable, leading to a stable salt.[3][4]

Q4: My compound is intended for oral delivery and still has poor bioavailability even after salt formation. What other strategies can I explore?

If salt formation does not sufficiently improve bioavailability, a prodrug approach is a powerful alternative.[5] Strong basicity can limit oral absorption, and a prodrug strategy works by temporarily masking the formamidine group. This makes the molecule less basic and more lipid-soluble (lipophilic), allowing it to be absorbed more easily from the intestine. Once absorbed into the bloodstream, the masking group is cleaved by enzymes, releasing the active parent drug. Common prodrugs for amidines include N-hydroxylated derivatives (amidoximes).

Q5: Are there any downsides to forming a hydrochloride salt?

While generally effective, hydrochloride salts can sometimes present challenges. For instance, highly acidic solutions of the salt can potentially be corrosive to manufacturing equipment.[2] Additionally, in some cases, the salt form may be more hygroscopic (tendency to absorb moisture from the air) than the free base, which could affect the compound's stability and handling.[3] It is crucial to characterize the physicochemical properties of any new salt form.

Troubleshooting Guide

Issue: Compound precipitates out of solution in my aqueous assay buffer.
  • Determine the form of your compound: Are you using the free base or a salt form? The free base is expected to have lower aqueous solubility.

  • Strategy 1: Convert to a Salt Form. If you are using the free base, the most direct solution is to convert it to a more soluble salt, such as a hydrochloride salt. This is often sufficient to keep the compound in solution for in vitro assays.

  • Strategy 2: Assess Kinetic vs. Thermodynamic Solubility. For initial high-throughput screening, you may be observing the kinetic solubility, which is often higher but less stable than the true equilibrium (thermodynamic) solubility. Your compound may be precipitating over time as it reaches equilibrium. Consider measuring both to understand its behavior.

Data Summary

Salt formation can dramatically increase the aqueous solubility of formamidine-containing compounds. The following table provides a clear example with the acaricide Chlordimeform.

CompoundFormWater Solubility (at 20-25°C)Formulation Notes
Chlordimeform Free Base250 mg/L[6][7]Formulated as an emulsifiable concentrate.[6]
Chlordimeform HCl Hydrochloride SaltReadily soluble in water[6]Formulated as a water-soluble powder.[6]

Key Experimental Protocols

Protocol 1: Preparation of a Formamidine Hydrochloride (HCl) Salt

This is a general method for converting a poorly soluble formamidine free base into its more soluble HCl salt.

Materials:

  • Formamidine derivative (free base)

  • Anhydrous solvent in which the free base is soluble (e.g., ethanol, isopropanol, diethyl ether)

  • Hydrochloric acid solution (e.g., 2M HCl in diethyl ether, or gaseous HCl)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolve the formamidine free base in a minimal amount of the chosen anhydrous solvent in a flask. It is preferable to have a homogeneous solution.[8]

  • While stirring the solution at room temperature (or cooled in an ice bath), slowly add a stoichiometric equivalent (1.0 to 1.1 eq) of the hydrochloric acid solution.

  • If the HCl salt is insoluble in the chosen solvent, a precipitate will form. Continue stirring for 1-2 hours to ensure complete precipitation.[9]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material.[9]

  • Dry the resulting white or off-white solid in a vacuum oven to remove residual solvent.[9]

  • Characterize the final product to confirm salt formation (e.g., using NMR, FTIR, or melting point analysis).

Protocol 2: Kinetic Solubility Assay (High-Throughput Method)

This assay is used to determine the solubility of a compound after a short incubation period, which is common in early drug discovery. It measures the concentration of a compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well UV-transparent collection plates

  • Plate shaker

  • UV-Vis plate reader or HPLC-UV/MS system

Procedure:

  • Add the aqueous buffer to the wells of the filter plate.

  • Add a small volume (1-2 µL) of the DMSO stock solution to the buffer. The final DMSO concentration should be low (typically ≤2%).

  • Seal the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours).

  • After incubation, filter the solution into the UV-transparent collection plate using a vacuum manifold. This step removes any precipitated compound.

  • Determine the concentration of the dissolved compound in the filtrate using a standard curve, typically analyzed by UV-Vis spectroscopy or LC-MS.

Protocol 3: Thermodynamic (Equilibrium) Solubility Assay

This assay measures the true solubility of a compound when the dissolved and solid states are at equilibrium.[10]

Materials:

  • Solid (crystalline) test compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Small glass vials

  • Thermomixer or shaking incubator

  • Centrifuge or filtration system

  • HPLC-UV system

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vials and incubate them with continuous shaking or agitation at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 18-24 hours) to ensure equilibrium is reached.

  • After incubation, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve. The result is reported as the equilibrium solubility (e.g., in µg/mL or µM).

Visualized Workflows and Concepts

G cluster_start Start: Solubility Problem cluster_analysis Analysis cluster_strategies Solubilization Strategies cluster_outcome Outcome start Poorly Soluble Formamidine Derivative physchem Assess Physicochemical Properties (pKa, LogP) start->physchem Characterize salt Strategy 1: Salt Formation physchem->salt Is compound strongly basic? (ΔpKa > 2 rule applies) prodrug Strategy 2: Prodrug Approach physchem->prodrug Is oral absorption the primary goal? salt->prodrug Solubility sufficient but bioavailability still low? formulation Strategy 3: Formulation (e.g., Solid Dispersions) salt->formulation Alternative outcome Soluble Compound for Further Development salt->outcome Successful prodrug->formulation Alternative prodrug->outcome Successful formulation->outcome Successful G SolidBase R-NH=CH-NH₂ (Insoluble Free Base) Strong Crystal Lattice DissolvedSalt [R-NH₂=CH-NH₂]⁺ + Cl⁻ (Soluble Salt) Favorable Hydration SolidBase->DissolvedSalt Dissolution (+ HCl)

References

Optimization

Technical Support Center: Catalyst Selection and Optimization for Formamidine Reactions

Welcome to the technical support center for catalyst selection and optimization in formamidine reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed t...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and optimization in formamidine reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of formamidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing N,N'-diarylformamidines from primary aryl amines and triethyl orthoformate?

A1: Common catalytic systems include Lewis acids, such as iron(III) chloride (FeCl₃), and Brønsted acids, like p-toluenesulfonic acid (p-TsOH). Catalyst-free methods under thermal conditions have also been reported to be effective, offering a simplified and environmentally friendly alternative. The choice of catalyst often depends on the substrate's electronic and steric properties, desired reaction time, and sensitivity of functional groups.

Q2: My formamidine synthesis is resulting in a low yield. What are the primary factors I should investigate?

A2: Low yields in formamidine synthesis can often be attributed to several key factors:

  • Catalyst Activity: The chosen catalyst may be inefficient for your specific substrate, or it may have deactivated.

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

  • Purity of Reagents: The presence of moisture or other impurities in the amine, triethyl orthoformate, or solvent can lead to side reactions and reduced yields.

  • Stoichiometry: The molar ratio of the reactants can influence the equilibrium of the reaction.

Q3: Are there any known side products to be aware of during the synthesis of N,N'-diarylformamidines?

A3: Yes, potential side products can form, particularly if the reaction conditions are not optimized. In reactions involving triethyl orthoformate, the formation of complex mixtures can occur. It is crucial to monitor the reaction progress closely to minimize the formation of these impurities.

Q4: How can I optimize the catalyst loading for my reaction?

A4: Catalyst loading should be optimized to achieve a balance between reaction rate and cost-effectiveness. A typical starting point for catalyst loading is in the range of 1-10 mol%. It is recommended to perform a screening of catalyst loading to determine the optimal amount for your specific reaction. Increasing the catalyst loading may enhance the reaction rate but can also lead to an increase in side product formation.

Catalyst Performance and Reaction Conditions

The selection of an appropriate catalyst is critical for the successful synthesis of formamidines. Below is a summary of quantitative data for different catalytic systems in the synthesis of N,N'-diphenylformamidine from aniline and triethyl orthoformate.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
FeCl₃10TolueneRoom Temperature387
None (Catalyst-Free)-Neat150295
AgTFA2MeCN60490

Experimental Protocols

Protocol 1: FeCl₃ Catalyzed Synthesis of N,N'-Diphenylformamidine

Materials:

  • Aniline (2 mmol)

  • Triethyl orthoformate (1 mmol)

  • Anhydrous Iron(III) chloride (FeCl₃) (10 mol%)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a stirred solution of aniline (2 mmol) and triethyl orthoformate (1 mmol) in anhydrous toluene (10 mL), add a catalytic amount of FeCl₃ (10 mol%).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the solid mass in chloroform (30 mL) and filter.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure N,N'-diphenylformamidine.

Protocol 2: Catalyst-Free Synthesis of N-sulfonyl Formamidines

Materials:

  • Amine (e.g., morpholine) (1.0 equiv)

  • Sulfonyl azide (e.g., p-tosyl azide) (1.8 equiv)

  • Terminal ynone (e.g., but-3-yn-2-one) (1.8 equiv)

Procedure:

  • In a reaction vessel, mix the amine (1.0 equiv) and the sulfonyl azide (1.8 equiv).

  • Slowly add the terminal ynone (1.8 equiv) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within minutes.

  • Monitor the reaction by TLC.

  • The product can be isolated directly, often as a solid that can be collected by filtration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions. For Lewis acids like FeCl₃, ensure anhydrous conditions are maintained.
Low Reaction Temperature Gradually increase the reaction temperature and monitor for product formation. Some reactions may require heating to proceed at a reasonable rate.
Impure Reagents Use freshly distilled amines and triethyl orthoformate. Ensure the solvent is anhydrous, as moisture can deactivate the catalyst and lead to side reactions.
Formation of Multiple Products Suboptimal Reaction Conditions Re-optimize the reaction temperature and time. Higher temperatures or longer reaction times can sometimes lead to the formation of byproducts.
Incorrect Stoichiometry Verify the molar ratios of the reactants. An excess of one reactant may lead to the formation of side products.
Difficulty in Product Purification Co-eluting Impurities If using column chromatography, try a different solvent system or a different stationary phase (e.g., alumina).
Product Instability Some formamidines may be sensitive to silica gel. Consider alternative purification methods such as recrystallization or distillation.

Visualized Workflows

Catalyst Selection Workflow

CatalystSelection Catalyst Selection for Formamidine Synthesis start Define Substrates (Amine, Orthoformate, etc.) functional_group_check Are sensitive functional groups present? start->functional_group_check lewis_acid Consider Lewis Acid (e.g., FeCl₃) functional_group_check->lewis_acid No mild_conditions Mild reaction conditions required? functional_group_check->mild_conditions Yes optimization Perform Catalyst Screening & Optimization lewis_acid->optimization bronsted_acid Consider Brønsted Acid (e.g., p-TsOH) bronsted_acid->optimization catalyst_free Consider Catalyst-Free (Thermal Conditions) catalyst_free->optimization mild_conditions->bronsted_acid mild_conditions->catalyst_free final_protocol Select Final Protocol optimization->final_protocol

Caption: A workflow for selecting a suitable catalyst for formamidine synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting Troubleshooting Low Yield in Formamidine Synthesis start Low Yield Observed check_reagents Check Reagent Purity (Amine, Orthoformate, Solvent) start->check_reagents purify_reagents Purify/Dry Reagents & Rerun check_reagents->purify_reagents Impurities Suspected check_catalyst Check Catalyst Activity & Loading check_reagents->check_catalyst Reagents OK purify_reagents->start optimize_catalyst Optimize Catalyst Loading or Use Fresh Catalyst check_catalyst->optimize_catalyst Issue Found check_conditions Check Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Catalyst OK optimize_catalyst->start optimize_conditions Optimize Temperature & Reaction Time check_conditions->optimize_conditions Suboptimal success Improved Yield check_conditions->success Conditions OK optimize_conditions->start

Caption: A logical workflow for troubleshooting low yields in formamidine synthesis.

Troubleshooting

Technical Support Center: Minimizing Impurities in Large-Scale Formamidine Production

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of impurities...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of impurities during the large-scale production of formamidine and its salts, such as formamidine acetate and formamidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in large-scale formamidine production?

A1: In large-scale formamidine synthesis, particularly of formamidine acetate, common impurities can be categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process itself and include unreacted starting materials, intermediates, and by-products.[1]

    • Unreacted Starting Materials: Depending on the synthetic route, these can include triethyl orthoformate, acetic acid, or cyanamide.[2][3]

    • By-products: Ethanol is a common by-product when using triethyl orthoformate.[2]

    • Intermediates: In syntheses starting from hydrogen cyanide, intermediates like formimido ethers may be present if the reaction is incomplete.[2]

  • Degradation Products: Formamidine can be unstable under certain conditions. For instance, it can decompose in alkaline solutions.[2] The formamidine group in some molecules has been shown to be more labile under strongly basic conditions.[4]

  • Residual Solvents: Solvents used during synthesis or purification, such as ethanol or methanol, may remain in the final product.[1]

  • Water: Formamidine hydrochloride is known to be extremely deliquescent (readily absorbs moisture from the air), while formamidine acetate is not.[2] However, water can be present from reagents or atmospheric exposure.

Q2: What are the typical purity specifications for formamidine salts?

A2: Purity specifications for commercially available formamidine salts can vary by supplier and grade. However, typical specifications are often in the high purity range.

Product NamePurity SpecificationAnalysis Method
Formamidine Acetate>98.0%Titration
Formamidine Acetate≥ 99%Assay by titration
Formamidine Hydrochloride≥98%Not specified

Q3: Which analytical techniques are recommended for identifying and quantifying impurities in formamidine?

A3: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS): HPLC is a primary technique for separating, identifying, and quantifying organic impurities.[5] HPLC-MS can provide structural information about unknown impurities. A rapid and sensitive HPLC-MS/MS method has been developed for the determination of formamidine pesticides and their metabolites.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile impurities, such as residual solvents.[5] GC-MS can be used to identify these volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation of impurities and can also be used for quantitative analysis (qNMR) to determine the purity of the bulk material.[6]

  • Titration: Acid-base titration is a common method for determining the overall purity (assay) of formamidine salts.

Q4: What are the primary methods for purifying large-scale batches of formamidine?

A4: The most common purification method for formamidine acetate on a large scale is crystallization.[2] This technique is effective at removing process-related impurities and by-products. The choice of solvent is critical, and ethanol is often used for washing the crystals.[2] For formamidine hydrochloride, which is highly deliquescent, handling and purification require stringent control of atmospheric moisture.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of formamidine.

Problem 1: The final product is colored (yellow or brown).
Potential Cause Troubleshooting Step
High Reaction Temperature: The synthesis of formamidine acetate is sensitive to high temperatures. If the reaction temperature exceeds 140°C, a colored product and lower yield can result.[2]Carefully monitor and control the reaction temperature, ensuring it remains within the optimal range (e.g., 125-130°C for the oil bath in the Organic Syntheses procedure).[2]
Impure Starting Materials: Impurities in the starting materials, such as triethyl orthoformate, can lead to colored by-products.Use high-purity starting materials and verify their quality before use.
Degradation during Workup or Storage: Prolonged exposure to heat or incompatible conditions during solvent removal or storage can cause degradation.Minimize the time the product is exposed to high temperatures during workup. Store the final product in a cool, dry, and dark place.
Problem 2: The yield of formamidine acetate is lower than expected.
Potential Cause Troubleshooting Step
Incomplete Reaction: The reaction may not have gone to completion. In the synthesis from triethyl orthoformate, this can be indicated by the temperature of the reaction mixture not stabilizing.[2]Ensure a sufficient flow of ammonia and continue until the reaction temperature no longer decreases, indicating the reaction is complete.[2]
Loss of Product during Filtration and Washing: A significant amount of product can be lost if it is highly soluble in the wash solvent.Use a minimal amount of a suitable wash solvent in which the product has low solubility at the washing temperature (e.g., cold absolute ethanol).[2]
Suboptimal Reagent Stoichiometry: Incorrect ratios of reactants can lead to side reactions or incomplete conversion.Carefully control the stoichiometry of triethyl orthoformate and glacial acetic acid.
Moisture Content of Triethyl Orthoformate: Anhydrous triethyl orthoformate may fail to react. A small amount of water is reported to be essential for the reaction to proceed.[2]If using anhydrous triethyl orthoformate, add a few drops of water to initiate the reaction.[2] Commercial triethyl orthoformate often contains sufficient moisture.[2]
Problem 3: Crystallization of formamidine acetate is slow or does not occur.
Potential Cause Troubleshooting Step
Supersaturation Not Reached: The concentration of the product in the solution may be too low for crystallization to begin.If the reaction volume is too large, carefully evaporate some of the solvent under reduced pressure to increase the concentration.
Presence of Impurities Inhibiting Crystallization: Certain impurities can interfere with the formation of a crystal lattice.If the product is significantly impure, consider an initial purification step or re-evaluate the reaction conditions to minimize impurity formation.
Lack of Nucleation Sites: Spontaneous nucleation may be slow.Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal of pure formamidine acetate can also induce crystallization.
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or very small crystals instead of well-formed crystals.Allow the reaction mixture to cool slowly to room temperature before further cooling in an ice bath.
Problem 4: Unexpected peaks are observed in the analytical spectra (NMR, HPLC, GC).
Potential Cause Troubleshooting Step
Residual Solvents: Peaks corresponding to solvents used in the reaction or purification (e.g., ethanol) are present.Ensure the product is thoroughly dried under vacuum to remove residual solvents.
Unreacted Starting Materials: Signals from triethyl orthoformate or acetic acid may be visible.Optimize reaction time and conditions to ensure complete conversion of starting materials.
Side-Reaction Products: The reaction may have produced unexpected by-products.Use techniques like LC-MS or GC-MS to identify the structure of the impurity. Once identified, adjust reaction conditions (e.g., temperature, stoichiometry) to minimize its formation.
Contamination: Contamination from glassware or other equipment.Ensure all glassware and equipment are thoroughly cleaned and dried before use.

Experimental Protocols

Detailed Methodology for the Large-Scale Synthesis of Formamidine Acetate

This protocol is adapted from a reliable Organic Syntheses procedure and is suitable for laboratory-scale production, with principles applicable to larger scales.[2]

Materials:

  • Triethyl orthoformate (commercial grade)

  • Glacial acetic acid

  • Ammonia gas

  • Absolute ethanol (for washing)

Equipment:

  • Large three-necked flask

  • Reflux condenser

  • Gas inlet tube (open-ended)

  • Thermometer

  • Magnetic stirrer and stir bar

  • Oil bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a 500-mL three-necked flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a gas inlet tube extending to the bottom of the flask, combine 90.0 g of triethyl orthoformate and 49.2 g of glacial acetic acid.

  • Heating: Immerse the flask in an oil bath and heat to maintain a bath temperature of 125–130°C.

  • Ammonia Introduction: When the internal temperature of the reaction mixture reaches 115°C, begin introducing a moderate stream of ammonia gas through the gas inlet tube.

  • Reaction Progression: A gradual decrease in the internal temperature and vigorous refluxing will be observed as the reaction proceeds. Formamidine acetate will begin to crystallize out of the boiling mixture after approximately 20–30 minutes.

  • Reaction Completion: Continue the flow of ammonia until the internal temperature of the reaction mixture no longer decreases (typically stabilizing around 72–73°C). This indicates the reaction is complete. The total reaction time is typically 60–70 minutes.

  • Cooling and Isolation: Cool the mixture to room temperature. Collect the precipitated formamidine acetate by filtration.

  • Washing: Wash the collected solid thoroughly with 50 mL of absolute ethanol to remove soluble impurities.

  • Drying: Dry the product to obtain colorless formamidine acetate. The expected yield is between 53.0–55.8 g (83.8–88.2%).

  • Second Crop (Optional): The mother liquor can be concentrated under reduced pressure and chilled to obtain a smaller, slightly less pure second crop of the product.[2]

Visualizations

experimental_workflow start Start: Combine Reagents combine Combine triethyl orthoformate and glacial acetic acid in a three-necked flask. start->combine heat Heat the mixture in an oil bath to 125-130°C. combine->heat ammonia Introduce ammonia gas when the internal temperature reaches 115°C. heat->ammonia reaction Continue ammonia flow while monitoring temperature decrease and reflux. Formamidine acetate crystallizes. ammonia->reaction completion Stop ammonia flow when the temperature stabilizes (approx. 72-73°C). reaction->completion cool Cool the reaction mixture to room temperature. completion->cool filtrate Filter the mixture to isolate the solid product. cool->filtrate wash Wash the solid with absolute ethanol. filtrate->wash dry Dry the purified formamidine acetate. wash->dry end End: Pure Formamidine Acetate dry->end troubleshooting_workflow start Start: Impurity Issue Identified issue_type What is the nature of the impurity issue? start->issue_type colored_product Colored Product issue_type->colored_product Color low_yield Low Yield issue_type->low_yield Yield analytical_issue Unexpected Analytical Results issue_type->analytical_issue Analysis check_temp Was reaction temperature > 140°C? colored_product->check_temp check_reaction_time Was reaction time sufficient? low_yield->check_reaction_time identify_impurity Identify the impurity using MS or NMR. analytical_issue->identify_impurity control_temp Action: Implement stricter temperature control. check_temp->control_temp Yes check_reagents_color Are starting materials pure? check_temp->check_reagents_color No use_pure_reagents Action: Source and verify high-purity reagents. check_reagents_color->use_pure_reagents No extend_reaction_time Action: Monitor reaction to completion (stable temperature). check_reaction_time->extend_reaction_time No check_washing Was excessive washing performed? check_reaction_time->check_washing Yes optimize_washing Action: Use minimal cold wash solvent. check_washing->optimize_washing Yes source_of_impurity Determine the source of the impurity. identify_impurity->source_of_impurity unreacted_sm Unreacted Starting Material source_of_impurity->unreacted_sm Starting Material side_product Side-Product source_of_impurity->side_product By-product optimize_conditions Action: Adjust stoichiometry or reaction time. unreacted_sm->optimize_conditions modify_process Action: Modify temperature or reagent addition to minimize side-reaction. side_product->modify_process

References

Optimization

Technical Support Center: Enhancing the Stability of Formamidine-Containing Materials

Welcome to the Technical Support Center for Formamidine-Containing Materials. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered d...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Formamidine-Containing Materials. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your work with these innovative materials.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Rapid degradation of formamidinium perovskite films under ambient conditions.

  • Symptom: The black photoactive α-phase of the formamidinium lead iodide (FAPbI₃) perovskite film turns yellow. This is often accompanied by a significant drop in power conversion efficiency (PCE) in solar cell devices.[1][2]

  • Possible Causes:

    • Moisture Exposure: Formamidinium-based perovskites are highly susceptible to moisture, which can lead to hydrolysis and decomposition into lead iodide (PbI₂), a yellow powder.[1] Degradation can be accelerated in relative humidity (RH) exceeding 50%.[1]

    • Phase Instability: The desired black α-phase of FAPbI₃ is thermodynamically unstable at room temperature and can spontaneously convert to the non-photoactive yellow δ-phase.[2][3]

    • Oxygen and Light: The combination of oxygen and light can accelerate the degradation of the perovskite structure.[4]

  • Solutions:

    • Control Atmosphere: Conduct all fabrication and testing in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox).

    • Compositional Engineering:

      • Mixed Cations: Introduce smaller cations like methylammonium (MA⁺), cesium (Cs⁺), or rubidium (Rb⁺) to stabilize the perovskite lattice.[5][6][7]

      • Mixed Halides: Incorporate bromide (Br⁻) or chloride (Cl⁻) ions to improve phase stability.[1]

    • Additive Engineering: Utilize additives like methylenediammonium dichloride (MDACl₂) or formamidine formate (FAHCOO) to passivate defects and improve stability.[8][9]

    • Dimensionality Engineering: Create 2D/3D perovskite structures, where a layer of 2D perovskite on top of the 3D film can enhance moisture resistance.[5]

    • Encapsulation: Protect the finished device from environmental factors using a suitable encapsulation material.[6]

Issue 2: Poor stability of a formamidine-containing drug candidate in aqueous formulation.

  • Symptom: Loss of potency of the active pharmaceutical ingredient (API) over time in an aqueous solution, particularly at neutral to basic pH.

  • Possible Causes:

    • Hydrolysis: The formamidine functional group can be susceptible to hydrolysis, breaking down into a formic acid derivative and an amine. This process is often accelerated under basic conditions.[2][10]

  • Solutions:

    • pH Optimization: Formulate the drug product in a buffered solution at a pH where the formamidine group exhibits maximum stability, likely in the acidic range.

    • Excipient Selection: Avoid excipients that could create a basic microenvironment.

    • Lyophilization (Freeze-Drying): For parenteral formulations, lyophilization can remove water and significantly improve long-term stability. The product can then be reconstituted immediately before administration.

    • Non-Aqueous Formulations: If feasible, consider formulation in a non-aqueous vehicle.

    • Prodrug Approach: Design a prodrug that masks the formamidine group, which is then cleaved in vivo to release the active drug.

Frequently Asked Questions (FAQs)

For Researchers in Materials Science:

  • Q1: What is the primary degradation pathway for formamidinium lead iodide (FAPbI₃) perovskites?

    • A1: The primary degradation pathway involves the transition from the photoactive black α-phase to the non-photoactive yellow δ-phase.[2] This can be triggered by intrinsic thermodynamic instability at room temperature and is accelerated by external factors like moisture, heat, and light.[1][2] Moisture, in particular, leads to hydrolysis, forming lead iodide (PbI₂).[1]

  • Q2: How does mixing cations improve the stability of formamidinium perovskites?

    • A2: Incorporating smaller cations such as methylammonium (MA⁺), cesium (Cs⁺), or rubidium (Rb⁺) into the formamidinium lead iodide structure can help stabilize the desired α-phase.[5][6][7] This is often explained by the Goldschmidt tolerance factor, where the mixed cation composition results in a more ideal value, leading to a more stable crystal structure.

  • Q3: What role do additives play in enhancing stability?

    • A3: Additives can improve stability through several mechanisms, including passivating defects on the perovskite surface and at grain boundaries, controlling crystal growth for improved film quality, and scavenging species that initiate degradation.[9] For example, some additives can interact with undercoordinated lead ions, reducing non-radiative recombination and improving overall device performance and longevity.

  • Q4: What are the benefits of 2D/3D perovskite structures?

    • A4: Creating a 2D perovskite capping layer on top of a 3D formamidinium perovskite film can significantly enhance stability.[5] The bulky organic cations used in the 2D layer provide a hydrophobic barrier, protecting the underlying 3D film from moisture ingress.[5] This approach has been shown to improve both chemical and thermal stability.[5]

For Professionals in Drug Development:

  • Q5: What are the main stability concerns for drug molecules containing a formamidine group?

    • A5: The primary stability concern is the susceptibility of the formamidine functional group to hydrolysis, especially in aqueous solutions.[2][10] The rate of hydrolysis is often pH-dependent and can be significantly faster under neutral to basic conditions. This can lead to a loss of drug potency and the formation of degradation products.

  • Q6: How can the stability of a formamidine-containing drug be assessed during pre-formulation studies?

    • A6: Stability should be evaluated under various stress conditions as per ICH guidelines. This includes testing at different pH values, temperatures, and in the presence of light and oxidizing agents. A stability-indicating analytical method, such as HPLC, should be developed to separate the intact drug from its degradation products.

  • Q7: Are there formulation strategies to protect the formamidine group from degradation?

    • A7: Yes, several strategies can be employed. Maintaining an acidic pH in the formulation is often effective. For liquid formulations, using non-aqueous solvents or co-solvents can be beneficial. For solid dosage forms, controlling moisture content through appropriate packaging and the use of desiccants is crucial. Lyophilization is a common strategy for parenteral drugs to remove water and enhance stability.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the stability of formamidine-containing materials.

Table 1: Impact of Additives and Compositional Engineering on Perovskite Solar Cell (PSC) Stability

Perovskite CompositionAdditive/ModificationStability Test ConditionsPerformance MetricInitial ValueValue After TestReference
FA₀.₈₅MA₀.₁₅PbI₃(CF₃-PEA)₂FA₀.₈₅MA₀.₁₅Pb₂I₇ (2D/3D)Not specifiedPCE23.1%Maintained better chemical and thermal stability[5]
FAPbI₃5 mol% Formamide Iodide (FoAI)Not specifiedPCE12.29%14.49%[11]
Csₓ(MA₀.₁₇FA₀.₈₃)₍₁₀₀₋ₓ₎Pb(I₀.₈₃Br₀.₁₇)₃Varying Cs⁺ ratio250 hours under operational conditionsPCE21.1%18%[5]
FAPbI₃N-methyl pyrrolidone (NMP) + PbS QDs145 days in ambient air (RH 23%)T₈₀ (time to 80% of initial PCE)17.1%80% of initial PCE[12]
FAPbI₃1 mol% 5-AVAClNot specifiedPCE9.75%13.50%[3]

Table 2: Hydrolytic Stability of Formamidine-Containing Compounds

CompoundpHTemperature (°C)Half-life (t₁/₂)Reference
Formetanate Hydrochloride (formamidine group)12.6203.9 hours[2][10]
Formetanate Hydrochloride (formamidine group)7.63314.4 hours[2][10]
N,N'-dimethylformamidine>13.510~12.3 minutes (kobs = 9.3 x 10⁻⁴ s⁻¹)

Key Experimental Protocols

Protocol 1: Fabrication of a Mixed-Cation Formamidinium Perovskite Film

  • Precursor Solution Preparation:

    • Prepare a stock solution of the desired mixed-cation composition. For example, for FAₓMA₁₋ₓPbI₃, dissolve formamidinium iodide (FAI), methylammonium iodide (MAI), and lead iodide (PbI₂) in a stoichiometric ratio in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

    • The concentration of the precursor solution can be around 1.2 M.

    • If using additives like methylammonium chloride (MACl), add the desired molar percentage to the precursor solution.

  • Substrate Preparation:

    • Clean the substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Deposit a hole-blocking layer (e.g., compact TiO₂) and a mesoporous layer (e.g., mp-TiO₂) if fabricating a standard n-i-p device architecture.

  • Spin Coating:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Dispense the precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000-6000 rpm) for a set duration (e.g., 30-60 seconds).

    • During the last few seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Transfer the coated substrate onto a hotplate and anneal at a specific temperature (e.g., 150-153°C) for a defined time (e.g., 10-20 minutes) to promote grain growth and remove residual solvent.

  • Characterization:

    • Characterize the resulting film using techniques such as X-ray diffraction (XRD) to confirm the crystal phase, UV-Vis spectroscopy to determine the bandgap, and scanning electron microscopy (SEM) to analyze the morphology.

Protocol 2: Assessing the pH-Dependent Hydrolytic Stability of a Formamidine-Containing Compound

  • Buffer Preparation:

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).

  • Sample Preparation:

    • Prepare a stock solution of the formamidine-containing compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution into each buffer to a final concentration suitable for the analytical method (e.g., HPLC-UV). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated studies).

    • Protect the samples from light if the compound is light-sensitive.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Quench the reaction if necessary (e.g., by adding an acid or base to shift the pH to a more stable region).

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time for each pH.

    • Determine the observed first-order rate constant (k_obs) from the slope of the line.

    • Calculate the half-life (t₁/₂) at each pH using the equation: t₁/₂ = 0.693 / k_obs.

    • Plot the logarithm of k_obs versus pH to generate a pH-rate profile, which can help identify the pH of maximum stability.

Visualizations

Degradation_Pathway_FAPbI3 alpha_FAPbI3 α-FAPbI₃ (Black, Photoactive) delta_FAPbI3 δ-FAPbI₃ (Yellow, Non-photoactive) alpha_FAPbI3->delta_FAPbI3 Intrinsic Instability (Room Temp) PbI2 PbI₂ (Yellow) alpha_FAPbI3->PbI2 Moisture (H₂O) Hydrolysis Decomposition_Products Gaseous Products (HI, CH₃NH₂, etc.) PbI2->Decomposition_Products Further Degradation

Caption: Degradation pathways of formamidinium lead iodide (FAPbI₃).

Stabilization_Strategies Stable_Material Enhanced Stability of Formamidine-Containing Material Compositional Compositional Engineering Stable_Material->Compositional Additive Additive Engineering Stable_Material->Additive Dimensional Dimensional Engineering (Perovskites) Stable_Material->Dimensional Formulation Formulation Strategy (Pharmaceuticals) Stable_Material->Formulation Mixed_Cations Mixed Cations (Cs⁺, MA⁺) Compositional->Mixed_Cations Mixed_Halides Mixed Halides (Br⁻) Compositional->Mixed_Halides Passivation Surface Passivation Additive->Passivation Defect_Control Defect Control Additive->Defect_Control TwoD_ThreeD 2D/3D Structures Dimensional->TwoD_ThreeD pH_Control pH Control Formulation->pH_Control Lyophilization Lyophilization Formulation->Lyophilization

Caption: Key strategies to enhance the stability of formamidine materials.

Experimental_Workflow_Stability cluster_synthesis Material Synthesis cluster_stress Stress Testing cluster_analysis Analysis cluster_data Data Interpretation synthesis Synthesis of Formamidine- Containing Material film_fab Film Fabrication (for Perovskites) synthesis->film_fab formulation Drug Formulation (for Pharmaceuticals) synthesis->formulation stress_testing Exposure to Stress Conditions (Humidity, Heat, Light, pH) film_fab->stress_testing formulation->stress_testing analysis Characterization at Time Points stress_testing->analysis structural Structural Analysis (XRD, SEM) analysis->structural performance Performance Metrics (PCE, Potency) analysis->performance data_analysis Data Analysis & Stability Assessment analysis->data_analysis

Caption: General experimental workflow for stability assessment.

References

Reference Data & Comparative Studies

Validation

Validating Formamidine Derivative Structures: A Comparative Guide to NMR and MS Analysis

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Formamidine derivatives, a class of co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Formamidine derivatives, a class of compounds with diverse applications in medicinal chemistry and materials science, often present unique challenges in their structural elucidation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the validation of formamidine derivative structures, supported by experimental data and detailed protocols.

This guide will delve into the practical application of ¹H NMR, ¹³C NMR, and mass spectrometry for the structural characterization of formamidine derivatives. We will present comparative data in tabular format, outline detailed experimental methodologies, and provide visual workflows to aid in the logical process of structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Formamidine Analysis

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. For formamidine derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key diagnostic signals for formamidine derivatives include the formamidinic proton (-N=CH-N-), which typically appears as a singlet in the downfield region of the spectrum, and the signals corresponding to substituents on the nitrogen atoms and any aryl rings. The chemical shift and multiplicity of these signals are highly dependent on the electronic nature and steric bulk of the substituents.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The formamidinic carbon (-N=C H-N-) gives a characteristic signal in the downfield region, typically around 150-160 ppm. The chemical shifts of the aromatic and substituent carbons provide further confirmation of the structure.

Table 1: Comparative ¹H and ¹³C NMR Data for Selected Formamidine Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N,N'-bis(2,6-dimethylphenyl)formamidine [1]DMSO-d68.22 (s, 1H, N-H), 7.45 (s, 1H, N=CH-N), 6.76-7.24 (m, 6H, Ar-H), 2.07-2.31 (m, 12H, CH₃)149.96 (N=C-N), 146.63, 135.30, 128.65, 128.11, 126.46, 122.21 (Ar-C), 18.89, 18.30 (CH₃)
N,N'-bis(2,6-diisopropylphenyl)formamidine [1]DMSO-d68.16 (s, 1H, N-H), 7.49 (s, 1H, N=CH-N), 6.90-7.36 (m, 6H, Ar-H), 3.07-3.17 (m, 4H, CH), 0.94-1.29 (m, 24H, CH₃)149.80 (N=C-N), 146.82, 140.00, 134.13, 127.77, 123.29, 122.74 (Ar-C), 28.42, 27.94, 27.32, 25.41, 24.23 (CH, CH₃)
N,N'-bis(2,6-dichlorophenyl)formamidine [1]DMSO-d610.08 (s, 0.5H, N-H, E-anti), 9.32 (s, 0.5H, N-H, E-syn), 8.31 (s, 0.5H, N=CH-N, E-anti), 7.73 (s, 0.5H, N=CH-N, E-syn), 6.99-7.61 (m, 6H, Ar-H)164.87, 160.10 (N=C-N), 133.68, 132.31, 129.81, 129.67, 129.51, 129.02, 128.89 (Ar-C)
Formamidinium Iodide (FAI) [2]DMSO-d67.82 (s, 1H, CH), 7.78 (s, 4H, NH₂)Not Reported
Formamidinium Acetate (FAAc) [2]DMSO-d67.80 (s, 1H, CH), 1.91 (s, 3H, CH₃)Not Reported
Mass Spectrometry (MS) in Formamidine Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Ionization Techniques: For formamidine derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.

  • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be highly informative for structural elucidation, providing a "fingerprint" of the molecule.

  • Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ with minimal fragmentation. ESI is particularly useful for confirming the molecular weight of the compound.

Fragmentation Patterns: The fragmentation of formamidine derivatives in the mass spectrometer is influenced by the substituents on the nitrogen atoms. Common fragmentation pathways for N,N'-diarylformamidines under EI-MS include the loss of one of the aryl groups or cleavage of the formamidine C-N bonds.

Table 2: Common Mass Spectral Fragments for Substituted Formamidines

Compound TypeIonizationKey Fragments (m/z)Interpretation
N,N'-Diarylformamidines EI[M]⁺•, [M-Ar]⁺, [ArNH]⁺•, [Ar]⁺Molecular ion, loss of an aryl group, aniline fragment, aryl cation.
N,N'-Diarylformamidines ESI[M+H]⁺, [M+Na]⁺Protonated molecule, sodium adduct.
N-Aryl-N',N'-dimethylformamidines EI[M]⁺•, [M-H]⁺, [M-N(CH₃)₂]⁺Molecular ion, loss of a hydrogen atom, loss of the dimethylamino group.
Formamidinium Salts ESI[Cation]⁺The intact formamidinium cation is observed.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of the formamidine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

    • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum.

    • The spectrum is then phased and baseline corrected.

    • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the formamidine derivative (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • For ESI-MS, a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

    • For direct infusion analysis, the sample solution is loaded into a syringe and infused into the mass spectrometer at a constant flow rate.

    • For LC-MS analysis, the sample is injected into a liquid chromatograph for separation prior to introduction into the mass spectrometer.

  • Data Acquisition:

    • EI-MS: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples. The electron energy is usually set to 70 eV.

    • ESI-MS: The sample solution is introduced into the ESI source. The capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable spray and efficient ionization.

    • The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over the desired m/z range.

  • Data Analysis:

    • The mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

    • The measured m/z values are used to propose elemental compositions for the ions.

    • The fragmentation pattern is interpreted to deduce the structure of the molecule.

Visualizing the Validation Process

The following diagrams, generated using the DOT language, illustrate the workflow and logical relationships involved in the structural validation of formamidine derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation G cluster_data Experimental Data cluster_interpretation Structural Information cluster_conclusion Final Structure H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment C_NMR ¹³C NMR (Chemical Shift) Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton MS_data Mass Spectrometry (Molecular Ion, Fragmentation) Molecular_Formula Molecular Formula & Fragments MS_data->Molecular_Formula Final_Structure Confirmed Structure Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure Molecular_Formula->Final_Structure

References

Comparative

A Comparative Analysis of Formamidine Hydrochloride and Acetate in Heterocyclic Synthesis

For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor influencing the efficiency, yield, and practicality of a synthetic route. Formamidine, a key building block for...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor influencing the efficiency, yield, and practicality of a synthetic route. Formamidine, a key building block for nitrogen-containing heterocycles, is commonly available as its hydrochloride or acetate salt. This guide provides an objective comparison of formamidine hydrochloride and formamidine acetate in the synthesis of pyrimidines and imidazoles, supported by experimental data to aid in reagent selection.

Executive Summary

Formamidine acetate and formamidine hydrochloride are both effective reagents for the synthesis of heterocyclic compounds such as pyrimidines and imidazoles. The primary distinction lies in their physicochemical properties and handling requirements. Formamidine acetate is a non-hygroscopic solid that can often be used directly in cyclization reactions. In contrast, formamidine hydrochloride is deliquescent and typically requires the addition of a base to liberate the free formamidine for the reaction to proceed. Experimental data suggests that while both salts can provide good to excellent yields, the choice of salt and reaction conditions can significantly impact the outcome of the synthesis.

Data Presentation: Performance in Heterocyclic Synthesis

The following table summarizes the performance of formamidine hydrochloride and formamidine acetate in the synthesis of representative pyrimidine and imidazole derivatives.

HeterocycleStarting MaterialsReagentBaseSolventReaction ConditionsYield (%)Reference
4-Amino-5-fluoropyrimidinePotassium (Z)-2-cyano-2-fluoroethenolateFormamidine hydrochlorideNoneNot specifiedNot specified85%[1]
4-Amino-5-fluoropyrimidinePotassium (Z)-2-cyano-2-fluoroethenolateFormamidine acetateNoneNot specifiedNot specified78%[1]
4-HydroxypyrimidineSodium formylacetic esterFormamidine hydrochloride50% Sodium hydroxideWater/Ice55°C, 1.5 hours39.6%[2]
Optically Active Imidazole Derivativeα-bromoketoneFormamidine acetateLiquid Ammonia (solvent and base)Liquid Ammonia70°C, 20 hours (in pressure vessel)37-69%[3]

Key Physicochemical and Handling Differences

PropertyFormamidine HydrochlorideFormamidine Acetate
Hygroscopicity Extremely deliquescent[4]Not hygroscopic[4]
Requirement for Base Requires addition of a base to liberate free formamidine[4]Can be used directly in syntheses requiring free formamidine[4]
Handling Requires careful handling to protect from atmospheric moisture[4]No special precautions needed to protect from atmospheric moisture[4]

Experimental Protocols

Synthesis of 4-Amino-5-fluoropyrimidine using Formamidine Hydrochloride[1]
  • Starting Materials: Potassium (Z)-2-cyano-2-fluoroethenolate, Formamidine hydrochloride.

  • Procedure: A mixture of potassium (Z)-2-cyano-2-fluoroethenolate and formamidine hydrochloride is reacted under appropriate conditions. The product, 4-amino-5-fluoropyrimidine, is isolated and purified.

  • Yield: 85%

Synthesis of 4-Amino-5-fluoropyrimidine using Formamidine Acetate[1]
  • Starting Materials: Potassium (Z)-2-cyano-2-fluoroethenolate, Formamidine acetate.

  • Procedure: A mixture of potassium (Z)-2-cyano-2-fluoroethenolate and formamidine acetate is reacted under appropriate conditions. The product, 4-amino-5-fluoropyrimidine, is isolated and purified.

  • Yield: 78%

Synthesis of 4-Hydroxypyrimidine using Formamidine Hydrochloride[2]
  • Starting Materials: Sodium formylacetic ester, Formamidine hydrochloride, 50% Sodium hydroxide.

  • Procedure: The reaction mixture containing sodium formylacetic ester is added to a mixture of ice, 50% sodium hydroxide, and formamidine hydrochloride. The resulting solution is heated to 55°C and held at that temperature for 1.5 hours. After cooling, the pH is adjusted to 4 with 30% hydrochloric acid to precipitate the product. The 4-hydroxypyrimidine is then filtered and purified.

  • Yield: 39.6%

Synthesis of Optically Active Imidazole Derivatives using Formamidine Acetate[3]
  • Starting Materials: α-bromoketone, Formamidine acetate, Liquid ammonia.

  • Procedure: In a cooled (-78°C) pressure vessel equipped with a magnetic stirrer, liquid ammonia (100 mL) is condensed. The appropriate α-bromoketone (6.3 mmol) and formamidine acetate (0.65 g; 6.3 mmol) are added. The reaction mixture is stirred for 20 hours at 70°C (pressure ranges between 23-26 bar). After evaporation of the residual ammonia, the residue is taken up in chloroform (100 mL). The organic extract is washed successively with saturated aqueous potassium carbonate (3 x 100 mL) and water (200 mL). The organic layer is dried over sodium sulfate and evaporated in vacuo. The crude product is purified by column chromatography.

  • Yield: 37-69% depending on the substrate.

Reaction Mechanisms and Workflows

The synthesis of pyrimidines and imidazoles using formamidine salts generally proceeds through a cyclocondensation reaction. The formamidine acts as a source of the N-C-N fragment that forms a key part of the heterocyclic ring.

experimental_workflow cluster_pyrimidine Pyrimidine Synthesis cluster_imidazole Imidazole Synthesis start_pyr 1,3-Dielectrophile (e.g., β-ketoester) reaction_pyr Cyclocondensation start_pyr->reaction_pyr formamidine_pyr Formamidine Salt formamidine_pyr->reaction_pyr base_pyr Base (if hydrochloride is used) base_pyr->reaction_pyr product_pyr Pyrimidine Derivative reaction_pyr->product_pyr start_imd α-Halo Ketone reaction_imd Cyclocondensation start_imd->reaction_imd formamidine_imd Formamidine Salt formamidine_imd->reaction_imd base_imd Base (e.g., Liquid Ammonia) base_imd->reaction_imd product_imd Imidazole Derivative reaction_imd->product_imd

Caption: General experimental workflow for pyrimidine and imidazole synthesis.

The mechanism for pyrimidine synthesis involves the initial reaction of the 1,3-dielectrophile with formamidine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

pyrimidine_synthesis_mechanism reagents β-Ketoester + Formamidine intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization pyrimidine Pyrimidine intermediate2->pyrimidine - H2O

Caption: Simplified mechanism of pyrimidine synthesis.

Similarly, the synthesis of imidazoles from α-halo ketones and formamidine proceeds via an initial nucleophilic substitution, followed by condensation and cyclization.

imidazole_synthesis_mechanism reagents_imd α-Halo Ketone + Formamidine intermediate1_imd Substituted Intermediate reagents_imd->intermediate1_imd SN2 Reaction intermediate2_imd Cyclized Dihydroimidazole intermediate1_imd->intermediate2_imd Intramolecular Condensation imidazole Imidazole intermediate2_imd->imidazole Oxidation / -H2

Caption: Simplified mechanism of imidazole synthesis.

Conclusion

Both formamidine hydrochloride and formamidine acetate are valuable reagents in the synthesis of pyrimidines and imidazoles. The choice between them often comes down to practical considerations. Formamidine acetate offers the advantage of being non-hygroscopic and ready to use without the need for an additional base, simplifying the experimental setup. However, in certain reactions, formamidine hydrochloride may provide a higher yield, as demonstrated in the synthesis of 4-amino-5-fluoropyrimidine. Ultimately, the optimal choice will depend on the specific substrate, desired product, and the overall efficiency and cost-effectiveness of the synthetic route. Researchers should consider the trade-offs between handling properties and potential yield differences when selecting the appropriate formamidine salt for their synthetic needs.

References

Validation

A Comparative Guide to HPLC-MS/MS Methods for the Quantification of Formamidine Pesticides

High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the sensitive and selective quantification of formamidine pesticides in various matrices. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the sensitive and selective quantification of formamidine pesticides in various matrices. This guide provides a comparative overview of different HPLC-MS/MS methodologies for the determination of common formamidine pesticides such as amitraz, chlordimeform, and formetanate, alongside alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals involved in food safety, environmental monitoring, and toxicology.

Quantitative Data Comparison

The following table summarizes the performance of various methods for the quantification of formamidine pesticides, providing a clear comparison of their key analytical parameters.

Analyte(s)MatrixSample PreparationMethodLOQLODRecovery (%)Reference
Amitraz, Chlordimeform, Formetanate & metabolitesHuman BloodSolid Supported Liquid/Liquid Extraction (SLE)UPLC-MS/MS<2 µg/L<0.5 µg/L79.3 - 92.5[1][2]
Amitraz, Chlordimeform, Formetanate & metabolitesHuman UrineSolid Supported Liquid/Liquid Extraction (SLE)HPLC-MS/MS-0.16–0.28 µg/L72.0 - 91.3[1]
Amitraz, Chlordimeform & metabolitesPork and Porcine LiverQuEChERS and Captiva EMR—Lipid cleanupLC/MS/MS<0.1 ng/g (CDM), MRL-dependent (AMZ)->60[3]
Chlordimeform & metaboliteHoneySolid Phase Extraction (SPE)LC-MS/MS5 µg/kg2.5 µg/kg75.8 - 114.3[4]
Formetanate hydrochlorideFruitsQuEChERSLC-MS/MS0.3 ng/g0.1 ng/g95 - 109[5][6][7][8]
Formetanate hydrochlorideFruitsQuEChERSLC-MS10 ng/g3.33 ng/g95 - 109[5][6][7][8]
AmitrazHoneyLiquid-Liquid Extraction (LLE)HPLC-MS/MS5 µg/kg1 µg/kg83.4 - 103.4[9]
Amitraz & metabolitesHoneyDispersive SPE (dSPE)LC-MS/MS-0.10 - 5.0 µg/kg>80[10]
Formetanate hydrochlorideAgricultural ProductsMini-column cleanupLC-MS/MS0.01 mg/kg-92.3 - 103[11]
AmitrazAnimal ProductsCartridge cleanupLC-MS/MS0.01 mg/kg--[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and analysis.

1. HPLC-MS/MS Method for Formamidines in Human Blood [1][13]

  • Sample Preparation (Solid Supported Liquid/Liquid Extraction):

    • Mix 1 mL of human blood with a buffer solution (pH 8).

    • Load the mixture onto a solid supported liquid/liquid extraction (SLE) cartridge.

    • Elute the analytes with an appropriate organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A core-shell particle column is often used for rapid analysis.[13]

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid or ammonium acetate, is typical.

    • Flow Rate: Adjusted for optimal separation on the specific column.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.[12]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring at least two transitions per analyte for confirmation.[1][2]

2. QuEChERS Method for Formetanate in Fruits [5][6][7][8]

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Homogenize a 10-15 g sample of the fruit.

    • Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) to a portion of the homogenate in a centrifuge tube.[14]

    • Shake vigorously and centrifuge.

    • Take an aliquot of the acetonitrile supernatant and add it to a dispersive solid-phase extraction (dSPE) tube containing sorbents like PSA (primary secondary amine) to remove interferences.

    • Vortex and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Similar to the blood analysis method, utilizing a C18 column and a gradient elution with ESI-MS/MS in MRM mode.

Alternative Quantification Methods

While HPLC-MS/MS is a powerful technique, other methods can be employed for the analysis of formamidine pesticides.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds. Derivatization may be necessary for some formamidine pesticides and their metabolites to improve their chromatographic behavior.

  • Liquid Chromatography with UV Detection (LC-UV): A less sensitive and selective alternative to LC-MS/MS. It can be used for screening purposes when high sensitivity is not required. One study reported a limit of detection (LOD) of 6 µg/kg for amitraz in honey using this method.[9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method based on antibody-antigen recognition. ELISA kits are available for some pesticides and can be a cost-effective way to screen a large number of samples.

Workflow Diagram

The following diagram illustrates the general workflow for the quantification of formamidine pesticides using HPLC-MS/MS.

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Blood, Fruit, Honey) Homogenization Homogenization/ Extraction (e.g., QuEChERS, LLE, SPE) Sample->Homogenization Cleanup Extract Cleanup (e.g., dSPE, Cartridge) Homogenization->Cleanup Final_Extract Final Extract Cleanup->Final_Extract HPLC HPLC Separation (C18 Column, Gradient Elution) Final_Extract->HPLC MSMS Tandem MS Detection (ESI+, MRM Mode) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Confirmation Confirmation (Ion Ratios) MSMS->Confirmation Report Final Report Quantification->Report Confirmation->Report

Caption: General workflow for HPLC-MS/MS analysis of formamidine pesticides.

This guide provides a comprehensive comparison of HPLC-MS/MS methods for the quantification of formamidine pesticides. The choice of method will depend on the specific analyte, matrix, required sensitivity, and available resources. For routine monitoring of a large number of samples, a rapid and robust method like QuEChERS followed by LC-MS/MS is often preferred. For forensic or clinical applications requiring very low detection limits in complex matrices like blood, more rigorous extraction techniques such as SLE may be necessary.

References

Comparative

A Comparative Guide to GC-MS Analysis of Formamide in Biological Samples

For researchers, scientists, and drug development professionals, the accurate detection and quantification of formamide in biological matrices is crucial in various fields, from toxicology to biomarker discovery. Gas chr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of formamide in biological matrices is crucial in various fields, from toxicology to biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for this purpose. The choice of sample preparation is a critical determinant of method sensitivity, accuracy, and reproducibility. This guide provides an objective comparison of two distinct methodologies for GC-MS analysis of formamide in biological samples: a direct analysis approach following lyophilization and extraction, and a derivatization-based method coupled with protein precipitation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for formamide analysis by GC-MS is highly dependent on the biological matrix and the desired sensitivity. Here, we compare a direct injection method suitable for urine and an approach involving derivatization for more complex matrices like plasma or serum.

ParameterDirect Analysis (Urine)Derivatization Method (Plasma/Serum)
Sample Preparation Lyophilization followed by solvent extractionProtein precipitation followed by derivatization
Derivatization Not requiredSilylation (e.g., with BSTFA/MSTFA)
Matrix UrinePlasma, Serum
Reported Recovery Not explicitly stated, but method is validatedMethod is standard for metabolomics; recovery is analyte-dependent
Limit of Quantification (LOQ) Not explicitly stated, but sensitive for occupational exposureGenerally low, in the µM range for similar small molecules
Advantages Simpler, faster sample preparationIncreased volatility and thermal stability of the analyte, improved chromatographic peak shape, enhanced sensitivity, suitable for complex matrices.
Disadvantages Potentially less sensitive for very low concentrations, matrix effects can be more pronouncedMore complex and time-consuming sample preparation, potential for incomplete derivatization or side reactions

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. Below are protocols for the two compared methods.

Method 1: Direct Analysis of Formamide in Urine

This method is adapted from a validated biomonitoring protocol for the determination of unmetabolized formamide in urine.[1]

1. Sample Preparation (Lyophilization and Extraction)

  • Pipette 1 mL of urine into a suitable vial.

  • Spike the sample with an internal standard (e.g., ¹³C,¹⁵N-formamide).[1]

  • Lyophilize the urine sample until completely dry.[1]

  • Extract the resulting lyophilisate with 200 µL of methanol.[1]

  • Vortex the sample vigorously to ensure thorough extraction.

  • Centrifuge the sample to pellet any insoluble material.[1]

  • Transfer the supernatant to a GC-MS autosampler vial.

2. GC-MS Parameters

  • Injection Volume: 1 µL[1]

  • Injection Mode: Splitless (at 150°C) or Split (at 250°C)[1]

  • Injector Temperature: 150°C (splitless) or 250°C (split)[1]

  • Column: (Details would be specified in a full protocol, e.g., a polar capillary column)

  • Oven Temperature Program: (A suitable temperature program would be optimized, e.g., initial hold at 40°C, followed by a ramp to 250°C)

  • Carrier Gas: Helium

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for target ions of formamide and the internal standard.

Method 2: Derivatization-Based Analysis of Formamide in Plasma/Serum

This protocol is a representative method for the analysis of small polar molecules like formamide in plasma or serum, involving protein precipitation and silylation.

1. Sample Preparation (Protein Precipitation and Derivatization)

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of a cold (-20°C) precipitation solution (e.g., a mixture of acetonitrile, isopropanol, and water).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Derivatization (Silylation):

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups and prevent multiple derivatives. Incubate at 37°C for 90 minutes.

    • Add 90 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 60 minutes to form the trimethylsilyl (TMS) derivative of formamide.

    • Transfer the derivatized sample to a GC-MS autosampler vial.

2. GC-MS Parameters

  • Injection Volume: 1 µL

  • Injection Mode: Split or splitless

  • Injector Temperature: 250-280°C

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for silylated derivatives.

  • Oven Temperature Program: A suitable temperature program would be optimized, e.g., initial hold at 70°C, followed by a ramp to 300°C.

  • Carrier Gas: Helium

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a full mass range or using SIM for target ions of the derivatized formamide and any internal standards.

Visualizing the Methodologies

To better understand the experimental processes and chemical transformations, the following diagrams have been generated.

experimental_workflow cluster_direct Method 1: Direct Analysis in Urine cluster_derivatization Method 2: Derivatization in Plasma/Serum Urine 1. Urine Sample Lyophilize 2. Lyophilization Urine->Lyophilize Extract 3. Methanol Extraction Lyophilize->Extract Centrifuge_D 4. Centrifugation Extract->Centrifuge_D GCMS_D 5. GC-MS Analysis Centrifuge_D->GCMS_D Plasma 1. Plasma/Serum Sample PP 2. Protein Precipitation Plasma->PP Centrifuge_P 3. Centrifugation PP->Centrifuge_P Dry 4. Evaporation Centrifuge_P->Dry Deriv 5. Silylation Derivatization Dry->Deriv GCMS_P 6. GC-MS Analysis Deriv->GCMS_P

Caption: Comparative workflow of direct vs. derivatization-based GC-MS analysis.

derivatization_reaction Formamide Formamide (HCONH2) arrow1 Silylation BSTFA BSTFA TMS_Formamide N-trimethylsilylformamide plus1 + arrow1->TMS_Formamide

Caption: Silylation of formamide with BSTFA for GC-MS analysis.

References

Validation

A Comparative Guide to Analytical Methods for Determining Formamidine Purity

For Researchers, Scientists, and Drug Development Professionals The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of formamidine-containing active pharmaceu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of formamidine-containing active pharmaceutical ingredients (APIs) and other chemical products. The presence of impurities can impact the efficacy, safety, and stability of the final product. This guide provides an objective comparison of the principal analytical methods used for formamidine purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titration.

This document outlines the experimental protocols for each method and presents a comparative analysis of their performance characteristics to assist researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Methods

The selection of an analytical method for formamidine purity is a balance of factors including the nature of the impurities, the required sensitivity, and the desired analytical throughput. The following table summarizes the key performance parameters of the four primary analytical techniques.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)Titration
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Quantitative determination based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.Determination of the concentration of a substance by reacting it with a standard solution of a titrant.
Specificity High; can separate a wide range of non-volatile and thermally labile impurities.High for volatile impurities; may require derivatization for non-volatile compounds.High; provides structural information that aids in the identification of impurities.Lower; susceptible to interference from other acidic or basic impurities.
Accuracy (% Recovery) 95.69 - 103.99%[1]72.4 - 107.1% (for related compounds)Typically >99%Typically >99%
Precision (%RSD) < 1.90%[1]< 11.6% (for related compounds)< 1%< 0.5%
Limit of Detection (LOD) 0.03 - 1.12 mg/L[1]2 - 5 µg/kg (for related compounds)~10 µMDependent on analyte concentration
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L[1]5 - 10 µg/kg (for related compounds)Dependent on desired accuracyDependent on analyte concentration
Analysis Time 15 - 30 minutes20 - 40 minutes5 - 15 minutes10 - 20 minutes
Sample Throughput High (with autosampler)High (with autosampler)ModerateModerate to High
Instrumentation Cost Moderate to HighModerate to HighHighLow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific formamidine salts and impurity profiles.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of formamidine and the detection of non-volatile impurities.

Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve formamidine reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the formamidine sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the formamidine peak based on its retention time. Calculate the purity of the sample by comparing the peak area of the analyte with the calibration curve generated from the reference standards.

Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents.

Instrumentation and Chromatographic Conditions:

  • System: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Injection Mode: Split.

Procedure:

  • Standard Preparation: Prepare a standard solution containing known concentrations of potential volatile impurities in a suitable solvent (e.g., methanol).

  • Sample Preparation: Dissolve a known amount of the formamidine sample in a suitable solvent.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Quantification: Identify and quantify impurities by comparing their retention times and peak areas to those of the standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can provide a direct measure of purity without the need for a specific reference standard for the analyte.

Instrumentation and Parameters:

  • Spectrometer: 500 MHz or higher NMR spectrometer.

  • Solvent: Deuterated solvent in which both the sample and internal standard are soluble and stable (e.g., DMSO-d6, D2O).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the formamidine sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire the 1H NMR spectrum under quantitative conditions.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the formamidine analyte and a signal of the internal standard. The purity of the formamidine sample is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • IS = Internal Standard

Titration

This non-aqueous acid-base titration is suitable for the assay of formamidine hydrochloride.

Reagents and Equipment:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).

  • Endpoint Detection: Visual or potentiometric.

  • Apparatus: Burette, magnetic stirrer, titration flask.

Procedure:

  • Titrant Standardization: Standardize the 0.1 M perchloric acid solution against a primary standard, such as potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh approximately 0.2 g of the formamidine hydrochloride sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Add a few drops of crystal violet indicator to the sample solution. Titrate with the standardized 0.1 M perchloric acid until the color changes from violet to blue-green (the endpoint). Alternatively, use a pH electrode suitable for non-aqueous titrations to determine the endpoint potentiometrically.

  • Calculation: Calculate the purity of formamidine hydrochloride based on the volume of titrant consumed.

Visualizations

The following diagrams illustrate the logical workflows for selecting an analytical method and the general experimental process.

Analytical_Method_Selection Method Selection for Formamidine Purity start Define Analytical Need q1 Volatile Impurities a Concern? start->q1 q2 Need Absolute Quantification? q1->q2 No gc Gas Chromatography (GC) q1->gc Yes q3 High Throughput Required? q2->q3 No qnmr Quantitative NMR (qNMR) q2->qnmr Yes hplc High-Performance Liquid Chromatography (HPLC) q3->hplc Yes titration Titration q3->titration No

Decision tree for analytical method selection.

Experimental_Workflow General Experimental Workflow for Purity Analysis cluster_prep Preparation cluster_analysis Analysis cluster_results Results sample_prep Sample Preparation (Weighing, Dissolution) instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup standard_prep Standard Preparation (Reference Material) standard_prep->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition data_processing Data Processing & Integration data_acquisition->data_processing purity_calc Purity Calculation data_processing->purity_calc report Reporting purity_calc->report

Generalized workflow for purity determination.

References

Comparative

A Comparative Guide to Formamidinium-Based Perovskite Solar Cells: Performance and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals The rapid evolution of perovskite solar cell (PSC) technology has positioned formamidinium (FA)-based perovskites as a leading candidate for next-generation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cell (PSC) technology has positioned formamidinium (FA)-based perovskites as a leading candidate for next-generation photovoltaics, offering the promise of high power conversion efficiencies (PCE) and improved thermal stability over their methylammonium (MA)-based counterparts. This guide provides an objective comparison of the performance of formamidinium-based PSCs against other alternatives, supported by a compilation of experimental data and detailed methodologies for key fabrication and characterization techniques.

Performance Comparison of Perovskite Compositions

Formamidinium-based perovskites, particularly formamidinium lead iodide (FAPbI₃), exhibit a narrower bandgap of approximately 1.48 eV compared to the ~1.55 eV of methylammonium lead iodide (MAPbI₃). This closer proximity to the ideal bandgap for a single-junction solar cell allows for broader absorption of the solar spectrum, contributing to higher potential short-circuit current densities (Jsc). While pure FAPbI₃ can suffer from phase instability at room temperature, compositional engineering through the incorporation of other cations like methylammonium (MA), cesium (Cs), or bromide (Br) has led to significant improvements in both efficiency and stability.

The following tables summarize key performance metrics for various perovskite compositions based on data reported in the literature.

Table 1: Comparison of Photovoltaic Parameters for Formamidinium- and Methylammonium-Based Perovskite Solar Cells

Perovskite CompositionPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Ref.
MAPbI₃15.95---[1]
FAPbI₃18.61-23.18-[2]
MA₀.₅FA₀.₅PbI₃19.41---[1]

Table 2: Performance of Mixed-Cation Formamidinium-Based Perovskite Solar Cells

Perovskite CompositionPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Ref.
Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃>22---[3]
Cs-FA-MA mixed cation>22---[3]
(FASnI₃)₀.₆(MAPbI₃)₀.₄15.080.79526.8670.6[4]

Table 3: Stability of Formamidinium- vs. Methylammonium-Based Perovskite Solar Cells

Perovskite CompositionStability MetricConditionsRef.
MAPbI₃Degrades significantly after 30 daysAmbient temperature and humidity[5]
>25% FA⁺ in MAPbI₃Retains 80% of initial efficiency after 90 daysAmbient temperature and humidity[5]
Cs-containing FAPbI₃Retains 60% of initial efficiency after 140 hOne sun illumination[6]

Experimental Protocols

Reproducibility in perovskite solar cell research is critically dependent on detailed and consistent experimental procedures. This section outlines common methodologies for the fabrication and characterization of formamidinium-based perovskite solar cells.

Perovskite Precursor Synthesis: Formamidinium Iodide (FAI)

Materials:

  • Formamidinium acetate

  • Hydroiodic acid (57 wt% in H₂O)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve formamidinium acetate in ethanol.

  • Slowly add a molar excess of hydroiodic acid to the solution while stirring.

  • Stir the reaction mixture at 50°C for 2 hours.

  • Evaporate the solvent under vacuum.

  • Wash the resulting yellow-white powder with diethyl ether.

  • Recrystallize the powder from an ethanol/diethyl ether mixture to obtain white crystals of FAI.

  • Dry the FAI crystals in a vacuum oven overnight before use.[7][8][9]

Perovskite Film Fabrication: One-Step Spin Coating with Anti-Solvent

This method involves the direct deposition of a combined precursor solution.

Materials:

  • Formamidinium iodide (FAI)

  • Lead iodide (PbI₂)

  • Anhydrous N,N-dimethylformamide (DMF) or a mixed solvent system (e.g., DMF:DMSO)

  • Anti-solvent (e.g., chlorobenzene, toluene)

  • Substrates (e.g., FTO-coated glass)

Procedure:

  • Prepare the perovskite precursor solution by dissolving equimolar amounts of FAI and PbI₂ in the chosen solvent.

  • Clean the substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-ozone for 15-20 minutes to enhance wettability.

  • Spin-coat the perovskite precursor solution onto the substrate. A typical two-stage program might be 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds.

  • During the second stage of spinning, dispense a controlled amount of the anti-solvent onto the center of the spinning substrate. This induces rapid crystallization and a uniform film.

  • Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 10-60 minutes) to complete the perovskite crystallization.

G cluster_prep Substrate Preparation cluster_fab Film Fabrication sub_clean Substrate Cleaning (Detergent, DI Water, Acetone, IPA) sub_dry Drying (Nitrogen Gun) sub_clean->sub_dry sub_uv UV-Ozone Treatment sub_dry->sub_uv spin_coat One-Step Spin Coating sub_uv->spin_coat precursor Prepare Perovskite Precursor Solution (FAI + PbI2 in DMF/DMSO) precursor->spin_coat anti_solvent Anti-Solvent Dripping spin_coat->anti_solvent During second step anneal Thermal Annealing anti_solvent->anneal

One-step spin coating fabrication workflow.
Perovskite Film Fabrication: Two-Step Sequential Deposition

This method involves the sequential deposition of the inorganic and organic components.

Materials:

  • Lead iodide (PbI₂)

  • N,N-dimethylformamide (DMF)

  • Formamidinium iodide (FAI)

  • Isopropanol (IPA)

  • Substrates (e.g., FTO-coated glass with a compact TiO₂ layer)

Procedure:

  • Prepare a solution of PbI₂ in DMF.

  • Spin-coat the PbI₂ solution onto the prepared substrate.

  • Anneal the PbI₂ film at a moderate temperature (e.g., 70°C) to remove the solvent.

  • Prepare a solution of FAI in IPA.

  • Deposit the FAI solution onto the PbI₂ film, either by spin-coating or dipping.

  • Allow the FAI to react with the PbI₂ to form the perovskite. This can be done at room temperature or with subsequent annealing.

  • Anneal the resulting perovskite film at a higher temperature (e.g., 150-170°C) to ensure complete conversion and crystallization into the desired phase.[7][10]

G cluster_prep Substrate Preparation cluster_fab Film Fabrication sub_clean Substrate Cleaning sub_layer Deposition of ETL (e.g., compact TiO2) sub_clean->sub_layer pbi2_spin Spin Coat PbI2 sub_layer->pbi2_spin pbi2_sol Prepare PbI2 Solution (in DMF) pbi2_sol->pbi2_spin pbi2_anneal Anneal PbI2 Film pbi2_spin->pbi2_anneal fai_dep Deposit FAI Solution (Spin Coat or Dip) pbi2_anneal->fai_dep fai_sol Prepare FAI Solution (in IPA) fai_sol->fai_dep conversion_anneal Final Annealing for Perovskite Conversion fai_dep->conversion_anneal

Two-step sequential deposition workflow.
Device Characterization

Equipment:

  • Solar simulator (AM1.5G, 100 mW/cm²)

  • Source measure unit (SMU)

  • Mask to define the active area

Procedure:

  • Calibrate the solar simulator to standard AM1.5G conditions.

  • Place the perovskite solar cell on the measurement stage and apply a mask of a known area (e.g., 0.09 cm²) to define the active area.

  • Connect the electrodes of the solar cell to the SMU.

  • Measure the current density as the voltage is swept from reverse to forward bias (e.g., -0.2 V to 1.2 V) and from forward to reverse bias. The scan rate can influence the measured parameters due to hysteresis.

  • From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[4][9]

Purpose: To analyze the morphology, grain size, and cross-section of the perovskite film.

Procedure:

  • Prepare a small piece of the perovskite film on a conductive substrate.

  • Mount the sample onto an SEM stub using conductive carbon tape.

  • If the sample is not sufficiently conductive, a thin layer of a conductive material (e.g., gold or carbon) may be sputtered onto the surface to prevent charging.

  • Introduce the sample into the SEM chamber and evacuate to a high vacuum.

  • Apply an accelerating voltage and scan the electron beam across the sample surface.

  • Collect the secondary or backscattered electrons to form an image of the surface topography and composition.

Purpose: To determine the crystal structure and phase purity of the perovskite film.

Procedure:

  • Mount the perovskite film on a zero-background sample holder.

  • Place the sample in the diffractometer.

  • Direct a monochromatic X-ray beam onto the sample at a specific angle (θ).

  • Measure the intensity of the diffracted X-rays at a detector positioned at an angle of 2θ.

  • Scan a range of 2θ angles to obtain a diffraction pattern.

  • Compare the peak positions and intensities in the diffraction pattern to known crystallographic databases to identify the perovskite phase and any impurities (e.g., PbI₂).[11][12]

Purpose: To determine the light absorption properties and estimate the bandgap of the perovskite film.

Procedure:

  • Place a transparent substrate with the perovskite film in the sample holder of a UV-Vis spectrophotometer. A blank substrate is used as a reference.

  • Measure the absorbance or transmittance of the film over a range of wavelengths (e.g., 300-900 nm).

  • The absorption onset can be used to calculate the optical bandgap of the perovskite material using a Tauc plot.[13][14]

Purpose: To investigate the radiative recombination processes and material quality.

Procedure:

  • Excite the perovskite film with a laser or LED with a wavelength shorter than the absorption edge of the perovskite.

  • Collect the emitted light using a spectrometer.

  • The peak position of the PL spectrum is related to the bandgap, and the intensity and lifetime of the emission can provide insights into the defect density and charge carrier dynamics.[15][16]

Protocol: The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for assessing the long-term stability of perovskite solar cells.[3][7]

Common Tests:

  • ISOS-D (Dark Storage): Devices are stored in the dark at controlled temperature and humidity to assess intrinsic material stability.

  • ISOS-L (Light Soaking): Devices are continuously illuminated under a solar simulator at a controlled temperature to evaluate operational stability. The PCE, Voc, Jsc, and FF are monitored over time.

  • ISOS-T (Thermal Cycling): Devices are subjected to repeated temperature cycles to test their resilience to thermal stress.

  • ISOS-O (Outdoor Testing): Devices are exposed to real-world outdoor conditions to assess their performance and degradation under realistic scenarios.

G cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways cluster_strategies Stabilization Strategies Moisture Moisture Phase_Instability Phase Instability (α to δ phase) Moisture->Phase_Instability Oxygen Oxygen Decomposition Chemical Decomposition Oxygen->Decomposition Light Light Exposure Light->Decomposition Heat Elevated Temperature Heat->Decomposition Bias Electrical Bias Ion_Migration Ion Migration Bias->Ion_Migration Compositional Compositional Engineering (Cs, MA, Br) Phase_Instability->Compositional Interface Interface Engineering Ion_Migration->Interface Passivation Defect Passivation Decomposition->Passivation Encapsulation Encapsulation Decomposition->Encapsulation Interface_Degradation Interface Degradation Interface_Degradation->Interface

Factors influencing perovskite solar cell stability.

This guide provides a foundational understanding of the performance and experimental aspects of formamidinium-based perovskite solar cells. For more in-depth information, researchers are encouraged to consult the cited literature.

References

Validation

A Comparative Guide to Formamidine-Based Catalysts: Efficacy in Cross-Coupling and N-Formylation Reactions

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving high efficiency, selectivity, and yield in chemical synthesis. Formamidine-based catalysts h...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving high efficiency, selectivity, and yield in chemical synthesis. Formamidine-based catalysts have emerged as a versatile and potent class of catalysts, demonstrating significant efficacy in a range of organic transformations, most notably in palladium-catalyzed cross-coupling reactions and N-formylation of amines. This guide provides an objective comparison of different formamidine-based catalysts, supported by experimental data, detailed protocols, and visual representations of key chemical processes.

Performance Comparison of Formamidine-Based Catalysts

The efficacy of formamidine-based catalysts is significantly influenced by the nature of the metal center, the steric and electronic properties of the formamidine ligand, and the specific reaction conditions. The following tables summarize the performance of selected palladium and iron-based formamidine catalysts in Suzuki-Miyaura cross-coupling and C-C bond formation reactions, highlighting key performance indicators such as yield and selectivity.

Table 1: Performance of Thiazole-Based Palladium(II)-Formamidine Catalysts in Aqueous Suzuki-Miyaura Cross-Coupling

Precatalyst Concentration (mol%)Product Yield (%)
291 - 100
183 - 98
0.577 - 91
00

Reaction Conditions: Aryl bromide and phenylboronic acid in water, heated at 100°C for 3 hours in the presence of K₂CO₃. Data compiled from a study on thiazole-based palladium(II) precatalysts.[1]

Table 2: Performance of an Iron-Based Polyformamidine Catalyst in C-C Bond Formation

Anisole : 1-Bromoadamantane RatioProduct Yield (%)Selectivity for para-isomer (%)
1 : 128>99
2 : 153>99

Reaction Conditions: Iron catalyst supported on a polyformamidine material used for the Friedel-Crafts alkylation of anisole with 1-bromoadamantane.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts. Below are methodologies for key reactions catalyzed by formamidine-based systems.

General Procedure for Suzuki-Miyaura Cross-Coupling using a Thiazole-Based Palladium(II)-Formamidine Catalyst

A mixture of the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃) as a mild base, and the thiazole-based palladium(II)-formamidine precatalyst (0.5-2 mol%) is prepared in water (10 mL). The reaction mixture is then heated to 100°C and stirred for 3 hours. The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the product is extracted and purified.[1]

General Procedure for N-Formylation of Amines

To a mixture of formic acid (3 mmol) and a suitable catalyst, the amine (1 mmol) is added. The reaction mixture is heated (e.g., to 70°C) and stirred. The reaction progress is monitored by thin-layer chromatography (TLC). After the reaction is complete, the product is worked up by adding an organic solvent, filtering the catalyst, washing with water and a saturated solution of sodium bicarbonate, and drying over anhydrous sodium sulfate. The final product is obtained after solvent removal. While not exclusively using formamidine-based catalysts, this general procedure is adaptable for screening their efficacy in this transformation.

Visualizing Catalytic Processes

Understanding the underlying mechanisms is key to optimizing catalytic reactions. The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_intermediate Ar-Pd(II)-X Ln OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Ar'-B(OR)2 Base Diaryl_PdII Ar-Pd(II)-Ar' Ln Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Organoboron (Ar'-B(OR)2) ArB->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Prepare Reactants (Aryl Halide, Boronic Acid, Base) add_catalyst Add Formamidine-Based Catalyst and Solvent start->add_catalyst reaction Heat and Stir (e.g., 100°C, 3h) add_catalyst->reaction monitoring Monitor Reaction Progress (TLC or GC) reaction->monitoring workup Reaction Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Isolated Product analysis->end

Caption: General experimental workflow for a cross-coupling reaction.

References

Comparative

comparative study of formamidine synthesis routes for efficiency

A Comparative Guide to Formamidine Synthesis Routes for Enhanced Efficiency For researchers, scientists, and drug development professionals, the efficient synthesis of formamidines is a critical step in the development o...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Formamidine Synthesis Routes for Enhanced Efficiency

For researchers, scientists, and drug development professionals, the efficient synthesis of formamidines is a critical step in the development of novel therapeutics and functional materials. This guide provides a comparative analysis of several key synthetic routes to formamidines, with a focus on efficiency, yield, and practicality. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in synthetic strategy.

Comparison of Formamidine Synthesis Routes

The following table summarizes the quantitative data for the different formamidine synthesis routes discussed in this guide. This allows for a direct comparison of their efficiencies under various conditions.

Synthesis RouteReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
1. Catalytic Synthesis with FeCl₃ Aryl amine, Triethyl orthoformateFeCl₃ (10 mol%)TolueneRoom Temp.3 h76 - 91[1]
2. Catalyst-Free Synthesis of N-Sulfonyl Formamidines Amine, Sulfonyl azide, Terminal ynoneNoneSolvent-freeRoom Temp.2 - 10 min26 - 98[2][3]
3. From Triethyl Orthoformate and Ammonia Triethyl orthoformate, Glacial acetic acid, AmmoniaNoneNone125 - 13060 - 70 min84 - 88
4. Pinner Reaction Nitrile, Alcohol, AmineHCl (gas)Anhydrous Ether-5 to 0VariableModerate[4]
5. From Formamides N-Arylformamide, AminePOCl₃ or SOCl₂ChloroformRoom Temp.VariableGood[5]

Detailed Experimental Protocols

FeCl₃-Catalyzed Synthesis of N,N'-Diarylformamidines

This method provides an efficient and environmentally friendly route to N,N'-diarylformamidines at ambient temperature.[1]

Procedure: To a well-stirred solution of the primary aryl amine (2 mmol) and triethyl orthoformate (1 mmol) in toluene (10 mL), a catalytic amount of anhydrous FeCl₃ (10 mol%) is added. The reaction mixture is stirred at room temperature for 3 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting solid mass is dissolved in chloroform (30 mL) and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford the pure N,N'-diarylformamidine.[1]

Catalyst-Free and Solvent-Free Synthesis of N-Sulfonyl Formamidines

This rapid and efficient method proceeds under mild conditions without the need for a catalyst or solvent.[2][3]

Procedure: In a reaction vessel, the amine (0.1 mmol) and the sulfonyl azide (0.18 mmol) are mixed. To this mixture, the terminal ynone (0.18 mmol) is added slowly. The reaction mixture is stirred at room temperature for the time specified in the literature (typically 2-10 minutes), during which the mixture may solidify.[2] The progress of the reaction can be monitored by TLC. The resulting product is then purified by appropriate methods, often involving simple washing or recrystallization.

Synthesis of Formamidine Acetate from Triethyl Orthoformate and Ammonia

This procedure describes a convenient preparation of formamidine acetate, a stable salt of formamidine.

Procedure: A mixture of triethyl orthoformate (90.0 g) and glacial acetic acid (49.2 g) is placed in a three-necked flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a magnetic stirrer. The flask is heated in an oil bath maintained at 125–130 °C. When the internal temperature reaches 115 °C, a moderate stream of ammonia gas is introduced through the gas inlet tube. Vigorous refluxing is observed as the temperature gradually decreases. After 20–30 minutes, formamidine acetate begins to crystallize from the boiling mixture. The ammonia flow is continued until the temperature no longer decreases (typically 72–73 °C). The mixture is then cooled to room temperature, and the precipitate is collected by filtration and washed with absolute ethanol. This method yields 53.0–55.8 g (83.8–88.2%) of colorless formamidine acetate.

Pinner Reaction for Formamidine Synthesis

The Pinner reaction is a classic method for preparing amidines from nitriles and amines via an intermediate imidate salt (Pinner salt).[4]

General Procedure: Anhydrous hydrogen chloride gas is bubbled through a cooled (-5 to 0 °C) solution of the nitrile in an anhydrous alcohol (e.g., ethanol). The reaction mixture is then allowed to stand in a sealed container at a low temperature until the Pinner salt precipitates. The salt is collected by filtration, washed with anhydrous ether, and dried. The Pinner salt is then added to a solution of the desired amine in an appropriate solvent and stirred until the reaction is complete. The workup procedure typically involves neutralization and extraction to isolate the formamidine product. A broad comparative study of various nitriles and amines under a single modern protocol is not readily available, and yields can be variable.

Synthesis of N,N'-Disubstituted Formamidines from Formamides

This method involves the activation of a formamide with a dehydrating agent, followed by reaction with an amine. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.[5]

General Procedure: To a solution of an N-substituted formamide in an anhydrous solvent (e.g., chloroform), a dehydrating agent such as POCl₃ or SOCl₂ is added dropwise at low temperature. The mixture is stirred for a short period to form the Vilsmeier-type intermediate. The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete. The workup typically involves quenching the reaction with a base, followed by extraction and purification of the formamidine product. While this method is effective, comprehensive comparative data for a wide range of substrates is not readily available in a single source.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described formamidine synthesis routes.

FeCl3_Catalyzed_Synthesis ArylAmine Aryl Amine Intermediate Carbocation Intermediate ArylAmine->Intermediate Nucleophilic attack Orthoformate Triethyl Orthoformate Orthoformate->Intermediate Activation Catalyst FeCl₃ Catalyst->Orthoformate Product N,N'-Diaryl- formamidine Intermediate->Product Second amine attack & proton loss

Caption: FeCl₃-Catalyzed Formamidine Synthesis Workflow.

Catalyst_Free_Synthesis Amine Amine MichaelAdduct Michael Adduct Amine->MichaelAdduct SulfonylAzide Sulfonyl Azide Triazoline 1,2,3-Triazoline Intermediate SulfonylAzide->Triazoline [3+2] Cycloaddition Ynone Terminal Ynone Ynone->MichaelAdduct MichaelAdduct->Triazoline Product N-Sulfonyl Formamidine Triazoline->Product Retro-[3+2] Cycloaddition

Caption: Catalyst-Free Synthesis of N-Sulfonyl Formamidines.

Pinner_Reaction_Workflow Nitrile Nitrile PinnerSalt Pinner Salt (Imidate) Nitrile->PinnerSalt Alcohol Alcohol Alcohol->PinnerSalt HCl HCl (gas) HCl->Nitrile Product Formamidine PinnerSalt->Product Amine Amine Amine->Product

Caption: Pinner Reaction Pathway to Formamidines.

Formamide_to_Formamidine Formamide N-Substituted Formamide VilsmeierIntermediate Vilsmeier-type Intermediate Formamide->VilsmeierIntermediate DehydratingAgent Dehydrating Agent (e.g., POCl₃, SOCl₂) DehydratingAgent->Formamide Product N,N'-Disubstituted Formamidine VilsmeierIntermediate->Product Amine Amine Amine->Product Nucleophilic attack

Caption: Synthesis of Formamidines from Formamides.

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Formamidine

Essential safety and logistical protocols for the handling and disposal of Formamidine, designed for researchers, scientists, and drug development professionals. This guide provides crucial, immediate safety information...

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of Formamidine, designed for researchers, scientists, and drug development professionals.

This guide provides crucial, immediate safety information and operational plans for the use of Formamidine in a laboratory setting. By adhering to these procedural, step-by-step guidelines, you can ensure a safe environment for yourself and your colleagues, fostering a culture of safety and responsibility in your research.

Personal Protective Equipment (PPE) for Handling Formamidine

When handling Formamidine and its various salt forms, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE to mitigate exposure risks.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles or GlassesChemical safety goggles are required to protect against splashes. At a minimum, safety glasses with side shields should be worn.[1]
Face ShieldA face shield is necessary when there is a significant splash hazard to the face.[1]
Hand Protection GlovesNitrile gloves are recommended. For incidental contact, a thickness of at least 0.11 mm is advised. For full contact, a thickness of 0.2 mm is recommended.[1][2] Always inspect gloves for integrity before use and wash hands thoroughly with soap and water after removal.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[1]
ApronFor tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection Fume HoodAll work with Formamidine should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][3]
RespiratorIf engineering controls are not sufficient or during a large spill, a NIOSH/MSHA approved respirator should be used.[4]

Operational Plan for Safe Handling

A systematic approach to handling Formamidine is essential to minimize risks. Follow this step-by-step operational plan for all procedures involving this compound.

1. Pre-Handling Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific form of Formamidine being used.[3]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items and have spill cleanup materials readily available.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest emergency shower and eyewash station.[1]

2. Handling the Compound:

  • Work in a Fume Hood: All manipulations of Formamidine, including weighing and transferring, must be performed in a chemical fume hood.[1][3]

  • Avoid Dust and Aerosol Formation: Handle solid forms of Formamidine carefully to minimize the generation of dust.[2][4][5]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1][4]

  • Use Appropriate Tools: Use spatulas and other appropriate tools for transferring the chemical.

3. Post-Handling Procedures:

  • Decontaminate: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Properly Store: Store Formamidine in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after completing the work and removing gloves.[1]

Disposal Plan

Proper disposal of Formamidine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Solid Waste: Gloves, kimwipes, and other solid materials contaminated with Formamidine must be disposed of as hazardous waste.[1] Place these items in a designated, properly labeled, and impervious container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Properly label the empty container before disposal.[1]

  • Unused or Waste Product: Unused Formamidine and solutions containing it must be disposed of as hazardous waste. Do not pour down the drain.[2][5] Follow your institution's specific guidelines for chemical waste disposal.

Emergency Spill and Exposure Plan

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Small Spills (within a fume hood): If a small spill occurs inside a chemical fume hood, trained laboratory personnel may clean it up using a spill kit.[1] Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.

  • Large Spills (outside a fume hood): For spills outside of a fume hood, evacuate the area immediately. Alert your supervisor and contact your institution's environmental health and safety (EHS) department.[3]

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]

Below is a diagram illustrating the logical workflow for the safe handling of Formamidine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Fume Hood DonPPE->PrepareWorkArea LocateSafetyEquip Locate Emergency Equipment PrepareWorkArea->LocateSafetyEquip WorkInHood Work in Fume Hood LocateSafetyEquip->WorkInHood Spill Spill or Exposure? WorkInHood->Spill AvoidDust Avoid Dust/Aerosol Generation AvoidDust->Spill PreventContact Prevent Direct Contact Decontaminate Decontaminate Work Area PreventContact->Decontaminate PreventContact->Spill StoreProperly Store Chemical Decontaminate->StoreProperly RemovePPE Remove & Dispose of PPE StoreProperly->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands DisposeWaste Dispose of Contaminated Waste RemovePPE->DisposeWaste DisposeChemical Dispose of Unused Chemical Spill->Decontaminate No EmergencyPlan Follow Emergency Plan Spill->EmergencyPlan Yes

Caption: Workflow for the safe handling of Formamidine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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